8pyDTZ
描述
Structure
3D Structure
属性
IUPAC Name |
2-benzyl-6-phenyl-8-pyridin-4-ylimidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c29-24-20(15-17-7-3-1-4-8-17)27-23-22(19-11-13-25-14-12-19)26-21(16-28(23)24)18-9-5-2-6-10-18/h1-14,16,29H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOHXMHJSGTOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=NC=C4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8pyDTZ: A Pyridyl Diphenylterazine Analog for Enhanced Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8pyDTZ, a pyridyl diphenylterazine (DTZ) analog, and its application in bioluminescence imaging (BLI). This compound serves as a highly efficient, ATP-independent substrate for the engineered marine luciferase, LumiLuc. The LumiLuc-8pyDTZ system is characterized by its spectrally red-shifted emission, superior brightness, and enhanced biocompatibility, making it a powerful tool for sensitive in vivo imaging. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization and use, and provides visual representations of the underlying biological and experimental workflows.
Introduction
Bioluminescence imaging is a powerful and widely used technique for non-invasively monitoring biological processes in real-time within living organisms. The sensitivity and signal-to-background ratio of BLI are critically dependent on the luciferase-luciferin pair employed. While traditional systems have limitations, such as the ATP-dependency of firefly luciferase or the blue-shifted emission and poor substrate solubility of some marine luciferases, the development of novel substrate-enzyme pairs has significantly advanced the field.
This compound is a synthetic pyridyl analog of diphenylterazine (DTZ) designed to overcome some of these challenges.[1] It functions as a substrate for LumiLuc, a luciferase engineered through directed evolution from the teLuc variant of a marine luciferase.[2] The key advantages of the LumiLuc-8pyDTZ system include its ATP-independency, which allows for imaging in environments with fluctuating energy levels, a red-shifted light emission for improved tissue penetration, and enhanced water solubility of this compound, which permits administration in simple saline solutions without the need for organic co-solvents.[2][3] These features contribute to its excellent biocompatibility and superior sensitivity for in vivo applications, such as tracking tumor growth in xenograft mouse models.[2]
Mechanism of Action
The bioluminescent reaction of the LumiLuc-8pyDTZ system is an ATP-independent process. The LumiLuc luciferase catalyzes the oxidation of its substrate, this compound, in the presence of molecular oxygen. This enzymatic reaction generates an excited-state product that, upon relaxation to its ground state, emits photons of light.
The spectral properties of the emitted light are a key feature of this system. Compared to its parent compound DTZ, this compound exhibits a notable red-shift in its emission spectrum when catalyzed by LumiLuc. This shift to longer wavelengths is advantageous for in vivo imaging as light in the red to near-infrared spectrum is less absorbed and scattered by biological tissues, leading to improved signal detection from deep-seated sources.
The development of LumiLuc was crucial for the enhanced brightness of this system. Through directed evolution, mutations were introduced into the teLuc luciferase to optimize its catalytic efficiency and binding affinity for this compound. This resulted in a luciferase variant, LumiLuc, that produces a significantly higher photon flux with this compound compared to the original teLuc.
Quantitative Data
The performance of the LumiLuc-8pyDTZ system has been quantitatively evaluated and compared to other commonly used bioluminescence systems. The following tables summarize the key data.
Table 1: Spectral and Physicochemical Properties of this compound and a Comparator
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Emission λmax (with LumiLuc) | Solubility |
| This compound | C24H18N4O | 378.43 | 525 nm | ~2 mM in saline |
| DTZ | Not specified | Not specified | Not specified | Poor water solubility |
Data sourced from MedChemExpress and Yeh HW, et al. ACS Chem Biol. 2019.
Table 2: Comparative Brightness of Bioluminescence Systems
| Luciferase-Substrate Pair | Relative Brightness (in cultured mammalian cells) | Notes |
| LumiLuc-8pyDTZ | ~3- to 5-fold brighter than teLuc-8pyDTZ | Brighter than teLuc-DTZ at low substrate concentrations (6.25 to 25 μM). |
| teLuc-DTZ | Baseline for comparison | - |
| Akaluc-AkaLumine | LumiLuc-8pyDTZ showed ~3-fold higher photon flux in a xenograft mouse model. | Akaluc is an ATP-dependent system. |
Data extracted from Yeh HW, et al. ACS Chem Biol. 2019.
Experimental Protocols
Directed Evolution of LumiLuc from teLuc
The development of the LumiLuc luciferase from its precursor, teLuc, was achieved through a process of directed evolution. This involved iterative rounds of random mutagenesis followed by screening for enhanced brightness with the this compound substrate.
Methodology:
-
Template Preparation: The gene for teLuc, a previously engineered variant of a marine luciferase, was used as the starting template.
-
Random Mutagenesis: Error-prone Polymerase Chain Reaction (PCR) was employed to introduce random mutations into the teLuc gene. This creates a library of luciferase variants with diverse amino acid sequences.
-
Library Screening: The library of mutated genes was expressed in a suitable host, such as E. coli. The resulting colonies, each expressing a different luciferase variant, were screened for bioluminescence activity in the presence of this compound.
-
Selection of Improved Variants: Colonies exhibiting the brightest luminescence were selected. The corresponding luciferase genes were isolated and sequenced to identify the beneficial mutations.
-
Iterative Rounds: The genes of the improved variants were used as templates for subsequent rounds of mutagenesis and screening to accumulate beneficial mutations and further enhance the luciferase's performance with this compound.
In Vitro Bioluminescence Assay
To characterize the enzymatic properties of the LumiLuc-8pyDTZ system, an in vitro bioluminescence assay is performed.
Materials:
-
Purified LumiLuc enzyme
-
This compound substrate
-
Assay buffer (e.g., PBS, pH 7.4)
-
Luminometer
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent. Due to its improved solubility, this compound can be dissolved in normal saline.
-
In a 96-well microplate, add a solution of purified LumiLuc enzyme at a known concentration to the assay buffer.
-
To initiate the reaction, inject a solution of this compound into the wells containing the enzyme.
-
Immediately measure the light output using a luminometer. The data is typically recorded as relative light units (RLU) or photons per second.
-
To determine kinetic parameters such as KM and Vmax, the assay is performed with varying concentrations of the this compound substrate.
In Vivo Bioluminescence Imaging in a Xenograft Mouse Model
The superior performance of the LumiLuc-8pyDTZ system for in vivo imaging has been demonstrated in a tumor xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NU/J)
-
HeLa cells stably expressing LumiLuc
-
This compound substrate
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Cell Culture and Implantation: Culture HeLa cells stably expressing the LumiLuc luciferase. For tumor induction, inject a known number of these cells (e.g., 104 to 105) subcutaneously into the dorsal region of the mice.
-
Tumor Growth: Allow the tumors to grow for a specified period (e.g., several days).
-
Substrate Preparation and Administration: Prepare a solution of this compound in sterile normal saline. A typical dose is 0.2 µmol per mouse, administered via intravenous injection.
-
Bioluminescence Imaging: Immediately after substrate administration, place the anesthetized mouse in an in vivo imaging system. Acquire bioluminescence images at specified time points.
-
Data Analysis: Quantify the bioluminescent signal from the tumor region using the imaging software. The signal intensity, typically measured in photons per second, correlates with the tumor size and metabolic activity.
Visualizations
Signaling Pathway
Caption: Bioluminescence reaction pathway of the LumiLuc-8pyDTZ system.
Experimental Workflow: Directed Evolution
Caption: Workflow for the directed evolution of LumiLuc luciferase.
Experimental Workflow: In Vivo Imaging
Caption: Workflow for in vivo bioluminescence imaging using the LumiLuc-8pyDTZ system.
References
An In-depth Technical Guide to 8pyDTZ: A Novel Luciferin for Advanced Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8pyDTZ, a pyridyl diphenylterazine (DTZ) analog that has emerged as a superior ATP-independent luciferin for in vivo and in vitro bioluminescence imaging (BLI). This document details its chemical structure, physicochemical properties, mechanism of action, and provides detailed protocols for its application in research settings.
Introduction
This compound is a synthetic luciferin designed for enhanced biocompatibility and sensitivity in bioluminescence imaging applications.[1][2] As an analog of diphenylterazine, it serves as a substrate for the engineered luciferase, LumiLuc.[1][3] The LumiLuc-8pyDTZ system is notable for its ATP-independency, which allows for imaging in environments with low ATP concentrations, such as the extracellular space.[4] This system produces a characteristic yellow bioluminescence with a spectrally shifted emission, which allows for improved tissue penetration and detection in deep-tissue imaging.
Chemical Structure and Physicochemical Properties
This compound is distinguished by its pyridyl group, which enhances its aqueous solubility and bioavailability compared to its parent compound, DTZ. This improved solubility allows for administration in simple saline solutions, avoiding the need for potentially toxic organic cosolvents.
Chemical Structure
Canonical SMILES: O=C1C(CC2=CC=CC=C2)=NC3=C(C4=CC=NC=C4)NC(C5=CC=CC=C5)=CN31
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₈N₄O | |
| Molecular Weight | 378.43 g/mol | |
| CAS Number | 2351898-91-2 | |
| Aqueous Solubility | ~13-fold higher than DTZ | |
| Predicted Relative Density | 1.26 g/cm³ | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. Solutions should be freshly prepared. |
Solubility Data
| Solvent | Concentration | Notes |
| EtOH + HCl | 2 mg/mL (5.28 mM) | Requires sonication and pH adjustment to 2 with 1M HCl. DMSO can inactivate the compound. |
| H₂O | < 0.1 mg/mL | Insoluble. |
| DMSO | 12.5 mg/mL | Note: DMSO can inactivate this compound's activity. |
Mechanism of Action and Signaling Pathway
The bioluminescence of the LumiLuc-8pyDTZ system is generated through an ATP-independent enzymatic reaction. This compound acts as a substrate for the LumiLuc luciferase. In the presence of molecular oxygen, LumiLuc catalyzes the oxidation of this compound, leading to the formation of an excited-state product that, upon relaxation to the ground state, emits yellow light. This process is highly efficient, resulting in a bright, sustained signal ideal for sensitive in vivo imaging.
Experimental Protocols
The following are detailed protocols for the use of this compound in both in vitro and in vivo settings. These protocols are provided as a guide and may require optimization for specific experimental needs.
In Vitro Bioluminescence Assay in HEK 293T Cells
This protocol describes the use of this compound to evaluate its bioluminescence performance in mammalian cells expressing LumiLuc luciferase.
Detailed Steps:
-
Cell Culture: Culture HEK 293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.
-
Transfection: When cells reach 70-80% confluency, transiently transfect them with a plasmid expressing LumiLuc luciferase using a liposome-based transfection reagent.
-
Expression Detection: Detect the expression of LumiLuc luciferase 24-48 hours after transfection.
-
Stock Solution Preparation: Dissolve this compound in ethanol to a concentration of 10 mM.
-
Assay Buffer and Working Solution: Prepare an assay buffer containing 1mM CDTA, 0.5% Tergitol NP-40, 0.05% Antifoam 204, 150mM KCl, 100mM MES pH 6.0, 1mM DTT, and 35mM thiourea. Dilute the 10 mM this compound stock solution in this buffer to a final concentration of 20 µM.
-
Cell Seeding: Seed the transfected cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 2-4 hours.
-
Substrate Addition: Add 50 µL of the 20 µM this compound working solution to each well.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Imaging: Immediately perform bioluminescence imaging using a luminescence plate reader with an exposure time of 2 seconds. A 600-700 nm bandpass filter can be used to capture far-red emission.
In Vivo Bioluminescence Imaging in a Mouse Xenograft Model
This protocol outlines the use of this compound for tracking tumor growth in a mouse model.
Detailed Steps:
-
Working Solution Preparation: Prepare a fresh solution of this compound. For intravenous injection, dissolve 0.2 µmol of this compound in 100 µL of normal saline. For intraperitoneal injection, a formulation containing 10% Ethanol, 10% Glycerol, 10% HPBCD, and 35% PEG-300 can be used, with a typical working solution being 4 µmol (1.5 mg) in 480 µL.
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and remove hair from the imaging area.
-
Injection: Inject the this compound working solution, for example, intraperitoneally into the left lower abdomen or via tail vein injection.
-
Imaging: Immediately place the mouse in a bioluminescence imaging system.
-
Image Acquisition: Set the imaging parameters (e.g., emission filter fully open, f-stop 1.2, 1x1 merge mode, 1-second exposure time) and collect images, for instance, every minute for 20 minutes.
-
Data Analysis: Analyze the collected images using software such as Fiji (ImageJ) and process the data using spreadsheet software.
Performance and Applications
The LumiLuc-8pyDTZ pair has demonstrated high sensitivity in a tumor xenograft mouse model, enabling the detection of early-stage tumors. Its performance is comparable to, and in some cases surpasses, other benchmark reporter systems. For instance, LumiLuc-8pyDTZ showed approximately 3-fold higher photon flux than the Akaluc-AkaLumine system in the early days of tumor growth.
Furthermore, by fusing LumiLuc to a red fluorescent protein to create "LumiScarlet," the emission can be further red-shifted, enhancing deep-tissue penetration. The LumiScarlet-8pyDTZ pair has shown performance comparable to the brightest ATP-dependent system, Akaluc-AkaLumine, for detecting cells in deep tissues.
The excellent biocompatibility, superior in vivo sensitivity, and ATP-independent nature of the LumiLuc-8pyDTZ system make it a valuable tool for a wide range of applications, including:
-
Tracking tumor growth and metastasis
-
Monitoring cellular processes in deep tissues
-
High-throughput screening
-
Noninvasive imaging in freely moving animals
Conclusion
This compound, in combination with the LumiLuc luciferase, represents a significant advancement in bioluminescence imaging technology. Its enhanced physicochemical properties and the ATP-independent nature of its reaction provide researchers with a highly sensitive and biocompatible tool for a variety of in vitro and in vivo applications. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this powerful technology in academic and industrial research.
References
An In-depth Technical Guide to the 8pyDTZ Bioluminescence Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the bioluminescent substrate 8pyDTZ, focusing on its spectral properties, applications in combination with engineered luciferases, and detailed experimental protocols. This compound, a pyridyl analog of diphenylterazine (DTZ), offers significant advantages for in vivo imaging due to its enhanced water solubility and spectrally red-shifted light emission.[1]
Core Concepts: this compound and Engineered Luciferases
This compound is an ATP-independent substrate for marine-derived luciferases.[1][2] Its unique properties are best realized when paired with specifically engineered luciferases, such as LumiLuc. The LumiLuc luciferase was derived from teLuc through directed evolution to optimize its activity with this compound, resulting in a brighter and more red-shifted bioluminescent signal compared to the parent teLuc-DTZ system.[3] This enhanced brightness and red-shifted emission profile make the LumiLuc-8pyDTZ pair particularly well-suited for sensitive in vivo imaging, as longer wavelength photons can penetrate tissues more effectively.[3]
Quantitative Spectral and Performance Data
The following tables summarize the key quantitative parameters of the this compound substrate when paired with relevant luciferases.
Table 1: Peak Bioluminescence Emission
| Luciferase-Substrate Pair | Peak Emission Wavelength (λmax) | Color of Emitted Light |
| LumiLuc-8pyDTZ | 525 nm | Yellow |
| LumiScarlet-8pyDTZ (BRET) | ~600 nm | Red |
Table 2: Comparative Brightness and Performance
| Comparison Metric | Luciferase-Substrate Pair 1 | Luciferase-Substrate Pair 2 | Result |
| Photon Flux (in HEK 293T cells, 600-700 nm filter) | LumiLuc-8pyDTZ | teLuc-DTZ | 1.6 to 3.9-fold higher photon flux with LumiLuc-8pyDTZ at substrate concentrations from 6.25 to 100 µM. |
| Overall Bioluminescence (in HEK 293T cells) | LumiLuc-8pyDTZ | teLuc-8pyDTZ | LumiLuc-8pyDTZ produces 3 to 5 times more bioluminescence. |
| In vitro Maximum Photon Emission Rate (Vmax) | LumiLuc-8pyDTZ | teLuc-DTZ | Vmax of LumiLuc-8pyDTZ is ~36% of teLuc-DTZ. |
| Apparent Michaelis Constant (KM) | LumiLuc-8pyDTZ | teLuc-DTZ | KM of LumiLuc-8pyDTZ is 4.6 µM, which is lower than that of teLuc-DTZ, indicating higher affinity and relative brightness at low substrate concentrations. |
| In vivo Tumor Tracking (Xenograft Mouse Model) | LumiLuc-8pyDTZ | Akaluc-AkaLumine | LumiLuc-8pyDTZ showed detectable bioluminescence earlier (Day 1 vs. Day 3) and ~3-fold higher photon flux up to Day 7. |
| Deep Tissue Imaging | LumiScarlet-8pyDTZ | Akaluc-AkaLumine | Comparable performance for detecting cells in deep tissues of mice. |
Signaling Pathways and Experimental Workflows
Bioluminescence Resonance Energy Transfer (BRET) with LumiScarlet-8pyDTZ
The LumiScarlet reporter is a fusion protein of LumiLuc and the red fluorescent protein mScarlet-I. When this compound is oxidized by the LumiLuc component, the energy is transferred non-radiatively to the nearby mScarlet-I, which then emits light at a longer wavelength. This BRET mechanism results in a significant red-shift of the bioluminescent signal. Approximately 51% of the total emission from LumiScarlet-8pyDTZ is at wavelengths longer than 600 nm.
In Vivo Bioluminescence Imaging Workflow
The following diagram outlines a typical workflow for an in vivo bioluminescence imaging experiment using this compound in a tumor xenograft mouse model.
Experimental Protocols
In Vitro Bioluminescence Assay with LumiLuc-8pyDTZ
This protocol is adapted for assessing the bioluminescence of LumiLuc-expressing cells in culture with this compound.
Materials:
-
HEK 293T cells transiently or stably expressing LumiLuc luciferase
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound substrate
-
Assay Buffer (optional, for enhanced signal stability): 1 mM CDTA, 0.5% Tergitol NP-40, 0.05% Antifoam 204, 150 mM KCl, 100 mM MES pH 6.0, 1 mM DTT, and 35 mM thiourea.
-
Luminometer or a plate reader with luminescence detection capabilities
Procedure:
-
Cell Culture: Culture LumiLuc-expressing HEK 293T cells in a white-walled, clear-bottom 96-well plate until they reach the desired confluency.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound. Due to its instability in solution, it is recommended to prepare this fresh.
-
Prepare Working Solution: Dilute the this compound stock solution in either PBS or the assay buffer to the desired final concentrations (e.g., ranging from 6.25 µM to 100 µM).
-
Assay: a. Gently remove the culture medium from the cells. b. Wash the cells once with PBS. c. Add the this compound working solution to the cells.
-
Measurement: Immediately measure the bioluminescence signal using a luminometer. For kinetic studies, take readings at regular intervals.
In Vivo Bioluminescence Imaging Protocol
This protocol describes the administration of this compound and subsequent imaging in a mouse model.
Materials:
-
Mouse model with luciferase-expressing cells (e.g., tumor xenograft)
-
This compound substrate
-
Aqueous injectable formulation: 10% Ethanol (v/v), 10% Glycerol (v/v), 10% 2-Hydroxypropyl-β-cyclodextrin (w/v), and 35% PEG-300 (v/v).
-
Isoflurane for anesthesia
-
Bioluminescence imaging system (e.g., IVIS)
Procedure:
-
Prepare this compound Working Solution: a. Prepare a solution of this compound in the aqueous injectable formulation. b. A typical working solution is 4 µmol (1.5 mg) of this compound in 480 µL of the formulation. c. Note: This solution is unstable and should be prepared immediately before use.
-
Animal Preparation: a. Anesthetize the mouse using isoflurane inhalation. b. If necessary, remove hair from the imaging area.
-
Substrate Administration: a. Inject the this compound working solution into the mouse, for example, via intraperitoneal injection in the left lower abdomen. A typical dose for intravenous injection is 0.2 µmol/mouse in normal saline.
-
Imaging: a. Immediately place the anesthetized mouse in the bioluminescence imaging system. b. Set the imaging parameters (e.g., open emission filter, appropriate field of view, f-stop, and exposure time). c. Acquire a series of images over time to capture the peak of the bioluminescent signal (e.g., every 1 minute for 20 minutes).
-
Data Analysis: a. Use imaging software such as Fiji (ImageJ) to quantify the photon flux from the regions of interest. b. Process the quantitative data using spreadsheet software.
Conclusion
The this compound substrate, particularly when paired with the engineered LumiLuc luciferase or the BRET-based LumiScarlet reporter, represents a significant advancement in bioluminescence imaging technology. Its ATP-independence, enhanced water solubility, and red-shifted emission spectrum provide researchers with a highly sensitive and biocompatible tool for noninvasive in vivo imaging. The detailed data and protocols provided in this guide are intended to facilitate the successful application of this powerful technology in preclinical research and drug development.
References
An In-Depth Technical Guide to ATP-Independent Luciferase Substrates for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) has become an indispensable tool in preclinical research, enabling the non-invasive visualization of biological processes in living animals. Traditional BLI has heavily relied on ATP-dependent luciferases, such as Firefly luciferase (FLuc). However, the dependence on ATP can be a limiting factor, as fluctuations in cellular metabolic state can influence signal intensity. ATP-independent luciferase systems offer a significant advantage by uncoupling light emission from the cell's energy currency, providing a more stable and robust reporter system for in vivo studies. This guide provides a comprehensive overview of the core ATP-independent luciferase substrates, their properties, and detailed protocols for their application in in vivo research.
The most prominent ATP-independent system is the NanoLuc® (NLuc) luciferase, an engineered enzyme from the deep-sea shrimp Oplophorus gracilirostris, and its primary substrate, furimazine.[1][2] This system is renowned for its exceptional brightness, approximately 150 times greater than that of firefly or Renilla luciferases.[3] Beyond the NanoLuc® platform, other noteworthy ATP-independent or ATP-independent-utilizing systems include the AkaLuc/AkaLumine and the FLuc/CycLuc1 pairs, which offer unique spectral properties for deep-tissue imaging.
Core ATP-Independent Luciferase Substrates: A Comparative Overview
The selection of an appropriate substrate is critical for the success of in vivo bioluminescence imaging. Key considerations include the substrate's brightness, emission wavelength, solubility, and bioavailability. This section provides a detailed comparison of the leading ATP-independent luciferase substrates.
Quantitative Data Summary
The following tables summarize the key quantitative data for prominent ATP-independent luciferase substrates, facilitating a direct comparison of their physicochemical and performance characteristics.
Table 1: Physicochemical Properties of ATP-Independent Luciferase Substrates
| Substrate | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Furimazine | 8-Benzyl-2-[(furan-2-yl)methyl]-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | C₂₄H₁₉N₃O₂ | 381.43 | 1374040-24-0 |
| Fluorofurimazine (FFz) | 6-(3-amino-2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-2-(2-furanylmethyl)-Imidazo[1,2-a]pyrazin-3(7H)-one | C₂₄H₁₈F₂N₄O₂ | 432.42 | 2412089-96-2 |
| Hydrofurimazine (HFz) | Not explicitly defined in searches | Not explicitly defined in searches | Not explicitly defined in searches | Not explicitly defined in searches |
| AkaLumine (TokeOni) | (4S)-2-[(1E,3E)-4-[4-(Dimethylamino)phenyl]-1,3-butadien-1-yl]-4,5-dihydro-4-thiazolecarboxylic acid hydrochloride | C₁₆H₁₉ClN₂O₂S | 338.85 (free base) | 2558205-28-8 (HCl) |
| CycLuc1 | (4S)-2-(6,7-Dihydro-5H-pyrrolo[3,2-f]benzothiazol-2-yl)-4,5-dihydro-4-thiazolecarboxylic acid | C₁₃H₁₁N₃O₂S₂ | 305.38 | 1247879-16-8 |
Data sourced from multiple references.[4][5]
Table 2: In Vivo Performance Characteristics of ATP-Independent Luciferase Substrates
| Substrate | Associated Luciferase | Peak Emission (nm) | Key Advantages for In Vivo Imaging |
| Furimazine | NanoLuc® (NLuc) | ~460 | High intensity, glow-type luminescence. |
| Fluorofurimazine (FFz) | NanoLuc® (NLuc) | ~459 | Increased aqueous solubility and bioavailability, leading to brighter in vivo signals. |
| Hydrofurimazine (HFz) | NanoLuc® (NLuc) | Not specified | Enhanced aqueous solubility allowing for higher dosage. |
| AkaLumine (TokeOni) | Akaluc (engineered FLuc) | ~677 | Near-infrared (NIR) emission for deep tissue imaging. |
| CycLuc1 | Firefly Luciferase (FLuc) | ~599 | Readily crosses the blood-brain barrier; improved signal for deep tissue and brain imaging. |
Data sourced from multiple references.
Signaling Pathways and Reaction Mechanisms
The light-emitting reactions of ATP-independent luciferases are oxidation processes that do not require adenosine triphosphate. Understanding these mechanisms is key to optimizing experimental conditions and interpreting results.
General Bioluminescence Reaction
The fundamental principle involves the luciferase-catalyzed oxidation of a luciferin substrate in the presence of oxygen, which results in the formation of an excited-state product that emits light upon returning to its ground state.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful application of bioluminescence for studying protein-protein interactions and for shifting emission wavelengths. In this process, the energy from the luciferase-substrate reaction is non-radiatively transferred to a fluorescent acceptor protein, which then emits light at its characteristic longer wavelength. This is particularly useful for red-shifting the blue light of NanoLuc® for improved deep-tissue penetration.
Experimental Protocols
Detailed and reproducible protocols are essential for successful in vivo imaging studies. This section provides step-by-step methodologies for the key ATP-independent luciferase substrates.
General In Vivo Bioluminescence Imaging Workflow
The following diagram illustrates a typical workflow for a small animal bioluminescence imaging experiment.
Protocol 1: In Vivo Imaging with NanoLuc® and Furimazine Analogs (Furimazine, FFz, HFz)
This protocol is adapted for use with furimazine and its more soluble analogs, fluorofurimazine (FFz) and hydrofurimazine (HFz).
Materials:
-
Mice expressing NanoLuc® luciferase.
-
Furimazine, Fluorofurimazine (FFz), or Hydrofurimazine (HFz).
-
Vehicle for substrate dissolution (e.g., sterile PBS, or a formulation containing Poloxamer 407 or PEG-300 for less soluble analogs).
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS®).
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (1-2% for maintenance). Place the animal in the imaging chamber and maintain anesthesia and body temperature.
-
Substrate Preparation:
-
Furimazine: Prepare a stock solution in DMSO and dilute in an appropriate vehicle. Due to its low aqueous solubility, specialized formulations may be required for optimal in vivo delivery.
-
Fluorofurimazine (FFz): Reconstitute the lyophilized powder in sterile, nuclease-free water. A typical dose is around 0.44 µmol per mouse.
-
Hydrofurimazine (HFz): Dissolve in a suitable vehicle, which may include PEG-300 or Poloxamer 407 to enhance solubility.
-
-
Substrate Administration: Inject the prepared substrate via the desired route. Intravenous (IV) injection typically provides a rapid and high peak signal, while intraperitoneal (IP) injection offers a more sustained signal.
-
Image Acquisition: Immediately begin image acquisition using the in vivo imaging system. Due to the high signal intensity of NanoLuc®, exposure times are often short (e.g., 1-60 seconds). Use an open filter setting to collect all emitted photons.
-
Data Analysis: Use the imaging software to define regions of interest (ROIs) over the target tissues and quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/sec/cm²/sr).
Protocol 2: In Vivo Imaging with AkaLumine (TokeOni) and Akaluc
This system is ideal for deep-tissue imaging due to the near-infrared emission of AkaLumine.
Materials:
-
Mice expressing Akaluc luciferase.
-
AkaLumine-HCl (TokeOni).
-
Sterile water for dissolution.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system with appropriate filters for NIR imaging.
Procedure:
-
Animal Preparation: Follow the same procedure as in Protocol 1.
-
Substrate Preparation: Dissolve AkaLumine-HCl in sterile water to the desired concentration (up to 40 mM).
-
Substrate Administration: Administer the AkaLumine solution via IV or IP injection.
-
Image Acquisition: Begin imaging approximately 10-15 minutes after IP injection to allow for substrate distribution. Use an open filter or a long-pass filter suitable for NIR wavelengths.
-
Data Analysis: Quantify the signal from ROIs as described in Protocol 1.
Protocol 3: In Vivo Imaging with CycLuc1 and Firefly Luciferase
CycLuc1 is a synthetic luciferin that offers enhanced blood-brain barrier permeability, making it superior to D-luciferin for imaging in the central nervous system.
Materials:
-
Mice expressing Firefly luciferase (FLuc or luc2).
-
CycLuc1.
-
Vehicle for dissolution (e.g., sterile PBS).
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system.
Procedure:
-
Animal Preparation: Follow the same procedure as in Protocol 1.
-
Substrate Preparation: Dissolve CycLuc1 in sterile PBS to the desired concentration. Doses are typically much lower than for D-luciferin (e.g., 5-25 mg/kg).
-
Substrate Administration: Inject the CycLuc1 solution via IV or IP route.
-
Image Acquisition: The signal from CycLuc1 is often more sustained than D-luciferin. Begin imaging shortly after injection and continue for the desired duration.
-
Data Analysis: Quantify the signal from ROIs as described in Protocol 1.
Protocol 4: Dual-Luciferase In Vivo Imaging (NanoLuc® and Firefly Luciferase)
This protocol allows for the simultaneous monitoring of two distinct biological events in the same animal.
Procedure:
-
Sequential Substrate Administration: Anesthetize the animal and acquire a baseline image.
-
Inject the first substrate (e.g., a furimazine analog for NanoLuc®) and acquire images.
-
Allow sufficient time for the first signal to decay and the substrate to be cleared from the animal's system.
-
Inject the second substrate (e.g., D-luciferin or CycLuc1 for Firefly luciferase) and acquire the second set of images.
-
Data Analysis: Use the imaging software to spectrally unmix or sequentially analyze the signals from the two reporters. Co-register the images to visualize the spatial relationship between the two signals.
Conclusion
ATP-independent luciferase substrates have revolutionized in vivo bioluminescence imaging by providing researchers with exceptionally bright, stable, and versatile tools. The NanoLuc® system and its ever-expanding portfolio of optimized furimazine analogs offer unparalleled sensitivity for a wide range of applications. Furthermore, substrates like AkaLumine and CycLuc1 provide unique spectral properties that enable highly sensitive deep-tissue and central nervous system imaging. By understanding the distinct characteristics of each substrate and employing optimized imaging protocols, researchers can harness the full potential of these powerful technologies to advance our understanding of complex biological systems and accelerate the development of novel therapeutics.
References
The Advent of 8pyDTZ Luciferin: A Technical Guide to a Brighter, ATP-Independent Bioluminescent Reporter System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bioluminescence imaging has become an indispensable tool in preclinical research, enabling the non-invasive visualization of biological processes in living organisms. The development of novel luciferin-luciferase systems with enhanced properties is crucial for advancing the sensitivity and applicability of this technology. This technical guide provides an in-depth overview of the discovery, development, and application of 8pyDTZ, a pyridyl diphenylterazine analog. This novel luciferin, in partnership with the engineered LumiLuc luciferase, constitutes a bright, ATP-independent bioluminescent reporter system with superior characteristics for in vivo imaging. This document details the quantitative properties of this compound, provides comprehensive experimental protocols, and illustrates key mechanisms and workflows through detailed diagrams.
Introduction: The Need for Advanced Bioluminescent Probes
Conventional bioluminescence imaging has often been reliant on ATP-dependent luciferases, which can be limited by substrate bioavailability and potential interference with cellular metabolism. Furthermore, the emission spectra of many luciferins are not optimal for deep-tissue imaging due to absorption and scattering by biological tissues. The development of this compound was driven by the need for a luciferin with improved water solubility and a red-shifted emission spectrum, coupled with an ATP-independent luciferase for enhanced in vivo sensitivity and biocompatibility.[1][2][3][4][5]
Discovery and Development of this compound and the LumiLuc Luciferase
Chemical Synthesis of this compound
This compound is a pyridyl analog of diphenylterazine (DTZ). The introduction of a pyridyl group was a strategic chemical modification aimed at improving the water solubility of the luciferin. The synthesis of pyridyl CTZ and DTZ analogs involves the chemical modification of the parent coelenterazine (CTZ) or DTZ core structure. While the precise, step-by-step synthesis protocol for this compound is proprietary to its manufacturers, the general approach involves the condensation of a pyrimidine derivative with a substituted pyrazine to form the core imidazopyrazinone structure, followed by the introduction of the pyridyl moiety.
Directed Evolution of LumiLuc Luciferase
To create a highly efficient bioluminescent pair, the luciferase enzyme was specifically engineered to effectively utilize this compound as a substrate. Through a process of directed evolution starting from the teLuc luciferase, a variant of NanoLuc, researchers developed LumiLuc. This engineered luciferase exhibits broad substrate specificity and demonstrates enhanced activity with pyridyl luciferin analogs, including this compound.
Quantitative Properties of the LumiLuc-8pyDTZ System
The LumiLuc-8pyDTZ pair exhibits several key quantitative characteristics that make it a superior choice for in vivo bioluminescence imaging. These properties are summarized in the table below.
| Property | Value | Significance | Reference |
| Bioluminescence Emission Maximum (λmax) | 525 nm | The yellow-green emission allows for better tissue penetration compared to blue-emitting luciferases. | |
| Apparent Michaelis Constant (KM) | 4.6 μM | A lower KM value indicates a higher affinity of LumiLuc for this compound, leading to brighter signals at lower substrate concentrations. | |
| Water Solubility | ~10-fold increase over parent compounds | Enhanced solubility allows for administration in aqueous solutions without the need for organic co-solvents, improving biocompatibility. | |
| ATP-Independence | Yes | The reaction does not consume cellular ATP, minimizing metabolic interference and allowing for imaging in ATP-depleted environments. |
Mechanism of Action
The bioluminescent reaction of the LumiLuc-8pyDTZ system is an ATP-independent oxidative decarboxylation. The LumiLuc luciferase catalyzes the oxidation of this compound in the presence of molecular oxygen, leading to the formation of an excited-state product, which then decays to its ground state with the emission of a photon of light.
Experimental Protocols
In Vitro Luciferase Assay
This protocol provides a general framework for measuring the activity of LumiLuc luciferase with this compound luciferin in a microplate format.
Materials:
-
Purified LumiLuc luciferase
-
This compound luciferin stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well white-walled, clear-bottom microplate
-
Luminometer
Procedure:
-
Prepare a serial dilution of LumiLuc luciferase in assay buffer.
-
Add 50 µL of each luciferase dilution to the wells of the microplate.
-
Prepare a working solution of this compound luciferin in assay buffer to the desired final concentration (e.g., 10 µM).
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Immediately measure the luminescence signal using a luminometer with an integration time of 1-10 seconds.
-
Blank-correct the readings using wells containing assay buffer and this compound but no luciferase.
In Vivo Bioluminescence Imaging
This protocol outlines the steps for performing in vivo imaging in a mouse model.
Materials:
-
Mice expressing LumiLuc luciferase
-
This compound luciferin
-
Aqueous injectable formulation (e.g., 10% Ethanol, 10% Glycerol, 10% HPBCD, 35% PEG-300 in water)
-
Bioluminescence imaging system (e.g., IVIS)
Procedure:
-
Prepare this compound Working Solution: Dissolve this compound in the aqueous injectable formulation to a typical working concentration of 4 µmol in 480 µL. Note: The solution is unstable and should be prepared immediately before use.
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Substrate Administration: Inject the this compound working solution intraperitoneally (i.p.) into the left lower abdomen of the mouse.
-
Imaging: Immediately place the mouse in the bioluminescence imaging system.
-
Image Acquisition: Set the imaging parameters (e.g., emission filter fully open, field of view 25 cm, f-stop 1.2, merge mode 1x1, exposure time 1 s).
-
Data Collection: Collect bioluminescence images every 1 minute for 20 minutes.
-
Data Analysis: Analyze the images using appropriate software (e.g., Fiji/ImageJ) to quantify the photon flux.
The LumiScarlet Reporter: Harnessing BRET for Red-Shifted Emission
To further improve deep-tissue imaging capabilities, the LumiScarlet reporter was developed by fusing LumiLuc to the red fluorescent protein, mScarlet-I. This fusion protein utilizes Bioluminescence Resonance Energy Transfer (BRET), a mechanism where energy is transferred from a light-emitting donor (LumiLuc) to a light-accepting fluorophore (mScarlet-I) when they are in close proximity. The emission from LumiLuc excites mScarlet-I, which then emits light at a longer, red-shifted wavelength, allowing for even better tissue penetration.
Conclusion and Future Perspectives
The development of this compound luciferin and the LumiLuc luciferase represents a significant advancement in the field of bioluminescence imaging. The ATP-independent nature, enhanced water solubility, and red-shifted emission of this system provide researchers with a powerful tool for sensitive and non-invasive in vivo studies. The creation of the BRET-based LumiScarlet reporter further extends the utility of this system for deep-tissue imaging. Future research may focus on the development of even brighter and further red-shifted luciferin analogs and luciferase variants, as well as the application of these advanced reporter systems in complex disease models and for monitoring therapeutic responses.
References
- 1. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
8pyDTZ: A Technical Guide to Solubility and Bioavailability in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
8pyDTZ, a pyridyl analog of diphenylterazine (DTZ), has emerged as a promising substrate for bioluminescence imaging (BLI) in preclinical research. Its enhanced physicochemical properties offer significant advantages over earlier luciferin analogs, leading to improved sensitivity and biocompatibility in in vivo studies. This technical guide provides a comprehensive overview of the solubility and bioavailability of this compound in mice, presenting key data, detailed experimental protocols, and workflow visualizations to support its effective implementation in research settings.
Solubility Profile
A critical advantage of this compound is its enhanced aqueous solubility compared to its parent compound, DTZ. This property allows for administration in simple saline solutions, avoiding the need for potentially toxic organic cosolvents.[1][2][3]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. It is important to note that this compound is unstable in solution, and freshly prepared solutions are recommended for optimal performance.[4][5]
| Solvent/Vehicle | Concentration (mM) | Concentration (mg/mL) | Notes |
| Saline (low-viscosity) | ~2 | ~0.76 | Sufficient for in vivo administration without organic cosolvents. |
| Water | <0.26 | <0.1 | Considered insoluble. |
| Ethanol + HCl | 5.28 | 2 | Requires sonication and pH adjustment to 2 with 1M HCl. DMSO can inactivate this compound's activity. |
| Aqueous Injectable Formulation (10% Ethanol, 10% Glycerol, 10% HPBCD, 35% PEG-300) | Not Specified | Not Specified | A recommended formulation for preparing a working solution for in vivo use. A typical working solution is 4 µmol (1.5 mg) of this compound in 480 µL of this formulation. |
Bioavailability and Pharmacokinetics in Mice
While detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound are not extensively reported in the literature, its improved bioavailability relative to DTZ has been noted. The primary evidence for its bioavailability comes from its successful and widespread use in in vivo bioluminescence imaging, which demonstrates that the compound can be systemically distributed to target tissues in sufficient concentrations to produce a robust signal.
Administration Routes and Dosing
The enhanced solubility of this compound allows for flexibility in its administration. The most common routes used in murine models are:
-
Intravenous (IV) Injection: Typically administered via the tail vein, this route provides rapid systemic distribution and is often preferred for achieving high peak bioluminescence intensity. A typical dose for IV administration is 0.2 µmol per mouse.
-
Intraperitoneal (IP) Injection: This route is also commonly used and may offer a more sustained release profile compared to IV injection.
Retro-orbital injection has also been suggested as a promising alternative, potentially offering a longer signal duration compared to tail vein injection.
Relative Bioavailability
It has been reported that this compound exhibits approximately 13 times better aqueous solubility and bioavailability than its predecessor, DTZ. This enhancement is a key factor in the superior performance of the LumiLuc-8pyDTZ reporter system for detecting early-stage tumors in xenograft mouse models.
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound for in vivo use and a general protocol for bioluminescence imaging in mice.
Protocol 1: Preparation of this compound Working Solution for In Vivo Administration
This protocol is adapted from recommendations for preparing an injectable formulation of this compound.
Materials:
-
This compound powder
-
Ethanol (v/v)
-
Glycerol (v/v)
-
2-Hydroxypropyl-β-cyclodextrin (HPBCD, w/v)
-
PEG-300 (v/v)
-
Sterile aqueous solvent (e.g., water for injection or saline)
Procedure:
-
Prepare the aqueous injectable formulation by combining 10% Ethanol, 10% Glycerol, 10% HPBCD, and 35% PEG-300.
-
Dissolve the this compound powder in the formulation. A typical working solution is 4 µmol (approximately 1.5 mg) of this compound in 480 µL of the formulation.
-
Ensure the solution is freshly prepared before use due to the instability of this compound in solution.
Protocol 2: In Vivo Bioluminescence Imaging in Mice
This protocol outlines a general workflow for BLI studies in mice using this compound.
Materials:
-
Mice expressing a luciferase reporter (e.g., LumiLuc)
-
Freshly prepared this compound working solution
-
Anesthetic (e.g., isoflurane)
-
Bioluminescence imaging system
Procedure:
-
Anesthetize the mouse using isoflurane inhalation (typically 5 minutes for induction).
-
If necessary, remove hair from the imaging area using an electric shaver and depilatory cream. Clean the area with sterile gauze, rinse with DPBS, and disinfect with 70% ethanol.
-
Administer the this compound working solution via the desired route (e.g., intraperitoneally into the left lower abdomen or intravenously via the tail vein).
-
Immediately place the mouse in a bioluminescence imaging system.
-
Set the imaging parameters. Typical settings include an open emission filter, a field of view of 25 cm, an aperture f-stop of 1.2, a 1x1 merge mode, and an exposure time of 1 second.
-
Acquire bioluminescence images at regular intervals (e.g., every 1 minute for 20 minutes).
-
Analyze the images using appropriate software (e.g., Fiji/ImageJ) to quantify the bioluminescent signal.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.
Caption: Workflow for Determining this compound Solubility.
Caption: Workflow for In Vivo Bioavailability Assessment via BLI.
Signaling Pathways
Currently, there is no evidence in the reviewed literature to suggest that this compound directly interacts with or modulates specific signaling pathways. Its biological role is primarily understood as an inert substrate for luciferase enzymes, which, upon oxidation, produces light. Its mechanism of action is therefore not receptor-mediated and does not involve the direct activation or inhibition of intracellular signaling cascades.
Conclusion
This compound represents a significant advancement in the field of bioluminescence imaging due to its enhanced aqueous solubility and bioavailability compared to earlier luciferin analogs. These properties facilitate its use in murine models without the need for harsh solvent formulations, thereby improving the biocompatibility and reproducibility of in vivo studies. While detailed pharmacokinetic profiling remains an area for future investigation, the existing data and successful application in sensitive BLI experiments underscore its value as a research tool. The protocols and data presented in this guide are intended to assist researchers in leveraging the full potential of this compound in their preclinical studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the LumiLuc Luciferase and 8pyDTZ Substrate Pairing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioluminescence imaging has been significantly advanced by the development of novel luciferase-substrate systems that offer brighter, more stable, and red-shifted light emission for sensitive in vivo applications. Among these, the pairing of LumiLuc luciferase with the synthetic substrate 8pyDTZ represents a noteworthy breakthrough. LumiLuc, a luciferase engineered through directed evolution from teLuc, exhibits broad substrate specificity and enhanced catalytic efficiency.[1][2][3] When paired with this compound, a pyridyl diphenylterazine (DTZ) analog, the system produces a bright, yellow-green bioluminescence with properties that are highly advantageous for deep-tissue imaging and other sensitive assays.[1][4] This guide provides a comprehensive technical overview of the LumiLuc-8pyDTZ system, including its biochemical properties, detailed experimental protocols, and the underlying molecular mechanisms.
Core Principles: The LumiLuc-8pyDTZ System
The LumiLuc-8pyDTZ bioluminescent system is built upon the foundational principles of marine luciferase biochemistry, which, unlike firefly luciferase, is ATP-independent. This independence from cellular ATP levels can be a significant advantage in experimental contexts where cellular metabolism may be variable or compromised.
LumiLuc Luciferase: LumiLuc was generated through a multi-round process of directed evolution starting from the teLuc luciferase. This process involved introducing random mutations and screening for variants with enhanced brightness when paired with the this compound substrate. The resulting LumiLuc enzyme contains 12 mutations compared to its predecessor and exhibits a roughly 5-fold enhancement in bioluminescence with this compound.
This compound Substrate: this compound is a synthetic analog of diphenylterazine (DTZ) that was designed for improved water solubility and red-shifted emission. Its enhanced solubility, approximately 13-fold greater than DTZ, facilitates in vivo administration without the need for organic cosolvents, thereby improving biocompatibility and experimental reproducibility. The structural modifications in this compound also contribute to a spectral shift in the emitted light, which is beneficial for reducing tissue attenuation in in vivo imaging.
Quantitative Data Presentation
The performance of a bioluminescent reporter system is defined by several key quantitative parameters. The following tables summarize the reported characteristics of the LumiLuc-8pyDTZ pairing in comparison to other relevant systems.
| Parameter | LumiLuc-8pyDTZ | teLuc-DTZ | NanoLuc-FRZ | Akaluc-AkaLumine | Reference |
| Emission Peak (λmax) | 525 nm | 502 nm | Not Specified | 650 nm | |
| Apparent Michaelis Constant (KM) | 4.6 μM | Higher than LumiLuc-8pyDTZ | Higher than LumiLuc-8pyDTZ | Not Specified | |
| Maximal Photon Emission Rate (Vmax) | ~60% of NanoLuc-FRZ, ~36% of teLuc-DTZ | Higher than LumiLuc-8pyDTZ | Higher than LumiLuc-8pyDTZ | Not Specified | |
| In Vivo Brightness Comparison | ~3-fold higher photon flux than Akaluc-AkaLumine (at day 7 post-inoculation) | Not Specified | Not Specified | Lower photon flux than LumiLuc-8pyDTZ | |
| Far-Red Emission (>600 nm) | Produces 1.6- to 3.9-fold higher photon flux than teLuc-DTZ in the 600-700 nm range | Lower than LumiLuc-8pyDTZ | Not Specified | Significant near-infrared emission | |
| Substrate Water Solubility | ~1711 μM (13-fold > DTZ) | Low (DTZ solubility: 131 μM) | Low (Furimazine) | Not Specified |
Signaling Pathways and Experimental Workflows
To visually represent the key processes involved in the development and application of the LumiLuc-8pyDTZ system, the following diagrams have been generated using the Graphviz DOT language.
Caption: Directed evolution workflow for generating LumiLuc luciferase from teLuc.
Caption: Simplified reaction pathway for LumiLuc-8pyDTZ bioluminescence.
Caption: General experimental workflow for in vivo bioluminescence imaging.
Experimental Protocols
Detailed methodologies are crucial for the successful application of the LumiLuc-8pyDTZ system. The following protocols are based on published methods and provide a starting point for in vitro and in vivo experiments.
In Vitro Cell-Based Luminescence Assay
This protocol is suitable for measuring LumiLuc activity in transiently or stably transfected mammalian cells, such as HEK293T.
Materials:
-
HEK293T cells
-
Plasmid encoding LumiLuc luciferase
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Passive Lysis Buffer)
-
This compound substrate
-
Assay buffer (e.g., PBS or specialized glow-type buffer)
-
Opaque, white 96-well plates
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency at the time of the assay.
-
Transfect the cells with the LumiLuc-expressing plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate the cells for 24-48 hours post-transfection to allow for sufficient luciferase expression.
-
-
Cell Lysis (Optional, for endpoint assays):
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add an appropriate volume of lysis buffer to each well (e.g., 20-50 µL) and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luminescence Measurement:
-
Prepare the this compound substrate solution in the desired assay buffer to the final working concentration (e.g., 10-100 µM). Note that this compound is unstable in solution and should be prepared fresh.
-
For live-cell assays, add the this compound solution directly to the culture medium. For lysate assays, add the substrate solution to the cell lysate.
-
Immediately measure the bioluminescence using a luminometer. The kinetics can be flash-type in PBS or glow-type in a specialized assay buffer.
-
In Vivo Bioluminescence Imaging in a Mouse Xenograft Model
This protocol describes the use of the LumiLuc-8pyDTZ system to track tumor growth in a mouse model.
Materials:
-
Nude mice
-
Cancer cells stably expressing LumiLuc luciferase
-
Cell culture medium
-
PBS
-
This compound substrate
-
Sterile normal saline or an aqueous injectable formulation (e.g., containing 10% Ethanol, 10% Glycerol, 10% HPBCD, and 35% PEG-300)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Methodology:
-
Animal and Cell Preparation:
-
Culture and harvest the LumiLuc-expressing cancer cells. Resuspend the cells in sterile PBS or culture medium for injection.
-
Anesthetize the mice using isoflurane.
-
Inject the desired number of cells (e.g., 1x10^4 to 1x10^6) subcutaneously or at the desired anatomical location.
-
-
Substrate Preparation and Administration:
-
Prepare a fresh solution of this compound. For intravenous or intraperitoneal injection, this compound can be dissolved in normal saline to its saturation concentration. Alternatively, a formulation can be used to achieve a specific working concentration. A typical dose is around 0.2 µmol per mouse.
-
Administer the this compound solution to the mice, typically via intraperitoneal or intravenous injection.
-
-
Bioluminescence Imaging:
-
Immediately after substrate administration, place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images at various time points to determine the peak signal. The signal kinetics can vary depending on the injection route and tissue type.
-
Continue imaging at regular intervals (e.g., daily or every few days) to monitor tumor growth.
-
-
Data Analysis:
-
Use the imaging system's software to define regions of interest (ROIs) around the tumor sites.
-
Quantify the total photon flux (photons/second) within each ROI.
-
Plot the photon flux over time to track the progression of tumor growth.
-
Conclusion
The LumiLuc-8pyDTZ luciferase-substrate pair offers a powerful tool for researchers in various fields, particularly for in vivo bioluminescence imaging. Its ATP-independency, high sensitivity, improved substrate solubility, and red-shifted emission spectrum make it a superior choice for many applications compared to older bioluminescent systems. By understanding the quantitative characteristics and adhering to optimized experimental protocols, researchers can fully leverage the capabilities of this advanced reporter system to achieve high-quality, reproducible data in their studies.
References
Preclinical Safety and Toxicity Profile of 8pyDTZ: A Technical Whitepaper
Disclaimer: This document summarizes the currently available public information regarding the preclinical safety and toxicity of 8-pyridyl-dihydropyrimido[4,5-d]triazine (8pyDTZ). It is intended for researchers, scientists, and drug development professionals. Notably, dedicated, comprehensive preclinical toxicology studies on this compound, such as those determining LD50, NOAEL, genotoxicity, or reproductive toxicity, are not extensively available in the public domain. The information herein is largely derived from studies focused on its application as a bioluminescent imaging agent.
Executive Summary
This compound is a pyridyl analog of diphenylterazine (DTZ) that serves as an ATP-independent substrate for the engineered luciferase, LumiLuc. The LumiLuc-8pyDTZ system is recognized for its high sensitivity and spectrally shifted yellow emission, making it a valuable tool for in vivo bioluminescence imaging (BLI)[1]. A key reported safety feature of this compound is its enhanced aqueous solubility compared to earlier luciferin analogs, which allows for administration in simple saline solutions. This obviates the need for potentially irritative and toxic organic co-solvents often required for other substrates[2][3]. While frequently described as having "excellent biocompatibility," quantitative preclinical safety data for this compound itself is scarce[1]. The most relevant available data comes from a toxicity assessment of a closely related, PEGylated derivative known as sDTZ. This study showed no apparent organ toxicity in mice after repeated administration[4]. This whitepaper will detail the available qualitative safety information for this compound and provide a comprehensive analysis of the quantitative toxicity data for its derivative, sDTZ, as a surrogate.
Physicochemical Properties and Formulation
This compound's improved water solubility is a significant aspect of its favorable safety profile. It can be dissolved up to approximately 2 mM in low-viscosity saline, which is a notable improvement over parent compounds like DTZ that require co-solvents. This property reduces the potential for vehicle-related toxicity and improves the reproducibility of intravenous injections. For in vivo use, a typical working solution involves dissolving 1.5 mg (approximately 4 µmol) of this compound in 480 µL of an aqueous formulation.
Preclinical Safety and Toxicity Data
Direct quantitative toxicity data for this compound from dedicated studies is not publicly available. The safety profile is inferred from its use in imaging studies and from a toxicity assessment of a PEGylated derivative, sDTZ.
Qualitative Observations (this compound)
Quantitative Toxicity Assessment of sDTZ (PEGylated this compound derivative)
A study on a water-soluble, PEGylated derivative of DTZ, referred to as sDTZ, provides the most concrete preclinical safety data related to this class of compounds. In this study, no apparent organ toxicity was observed in mice following repeated dosing.
Table 1: Summary of sDTZ Toxicity Study in Mice
| Parameter | Details | Reference |
| Test Compound | sDTZ (PEGylated diphenylterazine) | |
| Animal Model | C57BL/6J mice | |
| Dosage | 25 mM in 100 µL normal saline | |
| Route of Administration | Intraperitoneal (IP) injection | |
| Dosing Regimen | Daily for five consecutive days | |
| Control Group | Normal saline without compound | |
| Primary Endpoint | Organ toxicity assessment | |
| Methodology | Histopathological examination (H&E staining) | |
| Tissues Examined | Brain, Heart, Liver, Lung, Kidney, Spleen | |
| Results | No apparent organ toxicity observed |
Experimental Protocols
Toxicity Assessment of sDTZ in Mice
This protocol is based on the methodology described for the toxicity assessment of sDTZ, a derivative of this compound.
-
Test Compound Preparation: sDTZ was dissolved in normal saline (0.9% NaCl) to a concentration of 25 mM.
-
Animal Model: C57BL/6J mice were used for the study.
-
Dosing: A 100 µL volume of the 25 mM sDTZ solution was administered to each mouse via intraperitoneal injection.
-
Frequency: Injections were performed once daily for five consecutive days.
-
Control: A control group of mice received intraperitoneal injections of normal saline only.
-
Tissue Harvesting and Analysis: At the end of the five-day period, the mice were sacrificed. Key organs, including the brain, heart, liver, lung, kidney, and spleen, were harvested.
-
Histopathology: The harvested tissues were subjected to paraffin embedding and sectioning, followed by hematoxylin and eosin (H&E) staining for microscopic examination to identify any signs of cellular damage or toxicity.
Visualizations
Experimental Workflow for sDTZ Toxicity Assessment
Caption: Workflow for the preclinical toxicity assessment of sDTZ in mice.
Bioluminescence Signaling Pathway with LumiLuc-8pyDTZ
References
Methodological & Application
Application Notes and Protocols for 8pyDTZ in In Vivo Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8pyDTZ substrate, in conjunction with the engineered luciferase LumiLuc, represents a significant advancement in bioluminescence imaging (BLI) for in vivo research. This system offers an ATP-independent mechanism, high sensitivity, and excellent biocompatibility, making it a powerful tool for tracking cells, monitoring disease progression, and evaluating therapeutic efficacy in preclinical models. These application notes provide detailed protocols and comparative data to facilitate the successful implementation of the this compound/LumiLuc system in your research.
The LumiLuc-8pyDTZ pair has been shown to be highly sensitive and does not require organic cosolvents for in vivo administration.[1][2][3] A further development involves the fusion of LumiLuc to a red fluorescent protein to create LumiScarlet. This variant offers red-shifted emission, which allows for enhanced tissue penetration, making the LumiScarlet-8pyDTZ pair comparable to the bright ATP-dependent Akaluc-AkaLumine system for deep-tissue imaging.[2][3]
Key Advantages of the this compound System
-
ATP-Independent Bioluminescence: Unlike conventional firefly luciferase systems, the LumiLuc-8pyDTZ reaction does not require ATP, enabling robust imaging in various cellular and physiological conditions.
-
High Sensitivity: The LumiLuc-8pyDTZ pair provides superior sensitivity, allowing for the detection of early-stage tumors and small cell populations.
-
Excellent Biocompatibility: this compound exhibits good biocompatibility, and its improved water solubility over earlier substrates like DTZ allows for administration without the need for organic cosolvents.
-
Spectrally Shifted Emission: The pyridyl analog this compound results in a spectrally shifted emission compared to its parent compounds, with LumiLuc-8pyDTZ emitting yellow bioluminescence.
Comparative Data
The following tables summarize the comparative performance of the this compound-based systems against other common bioluminescence reporters.
Table 1: Emission Characteristics and In Vitro Performance
| Luciferase-Substrate Pair | Emission Peak | Relative In Vitro Photon Emission Rate (Vmax) | Apparent Michaelis Constant (KM) |
| LumiLuc-8pyDTZ | 525 nm | ~60% of NanoLuc-FRZ, ~36% of teLuc-DTZ | 4.6 μM |
| teLuc-DTZ | - | 100% (Reference) | > 4.6 μM |
| NanoLuc-FRZ | - | 100% (Reference) | > 4.6 μM |
Data extracted from a study comparing LumiLuc-8pyDTZ to other reporters.
Table 2: In Vivo Imaging Substrate Dosages
| Luciferase-Substrate Pair | Substrate | Administration Route | Dosage per Mouse |
| LumiLuc-8pyDTZ | This compound | Intraperitoneal (i.p.) | 4 μmol (in 480 μL) |
| LumiLuc-8pyDTZ | This compound | Intravenous (i.v.) | 0.2 μmol |
| Antares2-DTZ | DTZ | Intravenous (i.v.) | 0.3 μmol |
| Akaluc-AkaLumine | AkaLumine-HCl | Intravenous (i.v.) | 1.5 μmol |
Dosage information is compiled from published experimental protocols.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of an aqueous injectable formulation for this compound.
Materials:
-
This compound (M.W. ~375.4 g/mol )
-
Ethanol
-
Glycerol
-
2-Hydroxypropyl-β-cyclodextrin (HPBCD)
-
PEG-300
-
Sterile, nuclease-free water
Procedure:
-
Prepare the aqueous formulation vehicle by combining the following:
-
10% Ethanol (v/v)
-
10% Glycerol (v/v)
-
10% 2-Hydroxypropyl-β-cyclodextrin (HPBCD) (w/v)
-
35% PEG-300 (v/v)
-
Bring to final volume with sterile, nuclease-free water.
-
-
Immediately before use, dissolve the this compound powder in the formulation vehicle. A typical working solution is 4 μmol (approximately 1.5 mg) of this compound in 480 μL of the formulation.
-
Vortex thoroughly to ensure complete dissolution.
Note: this compound is unstable in solution. It is critical to prepare the working solution immediately before administration to the animals.
Protocol 2: In Vivo Bioluminescence Imaging of Tumor Xenografts
This protocol provides a step-by-step guide for performing in vivo BLI on mice bearing tumor xenografts expressing LumiLuc or LumiScarlet.
Materials:
-
Mice with luciferase-expressing tumor xenografts
-
Prepared this compound working solution (from Protocol 1)
-
Isoflurane anesthesia system
-
Bioluminescence imaging system (e.g., IVIS Spectrum, Ami HT)
-
Hair removal cream
-
Sterile gauze
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
70% Ethanol
Procedure:
-
Animal Preparation: a. Anesthetize the mouse using isoflurane inhalation (5 minutes). b. Remove hair from the imaging area using an electric shaver followed by a 1-minute application of hair removal cream. c. Wipe away the remaining hair with sterile gauze, rinse the area with DPBS, and disinfect with 70% ethanol.
-
Substrate Administration: a. Inject the freshly prepared this compound working solution intraperitoneally into the left lower abdomen of the mouse.
-
Image Acquisition: a. Immediately place the anesthetized mouse into the bioluminescence imaging system. b. Set the imaging parameters. The following are recommended starting parameters and should be optimized for your specific experiment and instrument:
- Emission Filter: Open
- Field of View (FOV): 25 cm
- Aperture (f-stop): 1.2
- Binning (Merge Mode): 1x1
- Exposure Time: 1 second c. Collect bioluminescence images every 1 minute for a duration of 20 minutes to capture the peak signal.
-
Data Analysis: a. Use appropriate software (e.g., Fiji/ImageJ, Living Image) to define regions of interest (ROIs) and quantify the bioluminescent signal (typically in photons/second). b. Process the quantitative data using spreadsheet software (e.g., Excel).
Visualizations
Bioluminescence Reaction Pathway
Caption: ATP-Independent Bioluminescence Reaction of LumiLuc and this compound.
Experimental Workflow for In Vivo Imaging
Caption: Standard workflow for in vivo bioluminescence imaging with this compound.
Comparative Logic of Bioluminescence Systems
Caption: Comparison of ATP-Independent and ATP-Dependent BLI Systems.
References
Application Notes and Protocols for the Use of 8pyDTZ in HEK 293T Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
8pyDTZ is a pyridyl analog of diphenylterazine (DTZ) that serves as a highly sensitive and biocompatible substrate for the engineered luciferase, LumiLuc.[1][2] This bioluminescent system is notable for its ATP-independent mechanism, enhanced water solubility, and spectrally red-shifted emission, making it a powerful tool for in vivo and in vitro bioluminescence imaging (BLI).[1][2][3] HEK 293T cells are a commonly used and easily transfectable cell line, making them an excellent model for studying various cellular processes using the LumiLuc-8pyDTZ reporter system.
These application notes provide detailed protocols for the use of this compound in HEK 293T cells, covering cell culture, transfection, and bioluminescence assays.
Mechanism of Action
The LumiLuc-8pyDTZ system relies on the enzymatic oxidation of this compound by the LumiLuc luciferase. Unlike firefly luciferase, this reaction does not require adenosine triphosphate (ATP), which prevents interference with cellular energy metabolism. This ATP-independence also allows for robust signal detection in the extracellular environment where ATP levels are low. The reaction produces a sustained and bright luminescent signal with an emission maximum shifted towards the red end of the spectrum, which allows for deeper tissue penetration in in vivo studies.
References
Application Notes and Protocols for 8pyDTZ Administration in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
8pyDTZ is a pyridyl analog of diphenylterazine (DTZ) that functions as a substrate for the engineered luciferase, LumiLuc.[1][2][3] The LumiLuc-8pyDTZ system is a powerful tool for in vivo bioluminescence imaging (BLI) in preclinical research, particularly for monitoring tumor growth and burden in mouse models.[2][3] Key advantages of this compound include its enhanced water solubility, which allows for administration in simple aqueous solutions without the need for potentially toxic organic cosolvents, and its red-shifted light emission, which provides superior tissue penetration for more sensitive detection of deep-tissue tumors. This ATP-independent reporter system offers excellent biocompatibility and high sensitivity for non-invasive, real-time visualization of biological processes within living animals.
These application notes provide detailed protocols for the preparation and administration of this compound for bioluminescence imaging of mouse tumor models.
Data Presentation
Table 1: Properties of this compound Substrate
| Property | Description | Reference |
| Full Name | Pyridyl Diphenylterazine Analog | |
| Associated Luciferase | LumiLuc | |
| Mechanism | ATP-independent enzymatic oxidation | |
| Key Advantages | Enhanced water solubility, red-shifted emission, high in vivo sensitivity, no need for organic cosolvents. | |
| Application | In vivo bioluminescence imaging (BLI) of tumor models. | |
| Emission Spectrum | Yellow-green, red-shifted compared to standard luciferins. |
Table 2: Comparison of Administration Routes for Luciferin Substrates
| Administration Route | Advantages | Disadvantages | Typical Peak Signal Time |
| Intraperitoneal (IP) | - Easier to administer- Slower, more sustained signal plateau | - Slower absorption and distribution | 10-20 minutes |
| Intravenous (IV) | - Rapid distribution- Brighter initial signal | - More technically challenging- Faster signal decay | 2-5 minutes |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of an this compound working solution for in vivo administration. Note that this compound is reported to be unstable in solution, and it is highly recommended to prepare the solution immediately before use.
Materials:
-
This compound powder
-
Ethanol (ACS grade or higher)
-
Glycerol
-
2-Hydroxypropyl-β-cyclodextrin (HPBCD)
-
PEG-300
-
Sterile, pyrogen-free water or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the Aqueous Injectable Formulation:
-
In a sterile tube, prepare a vehicle solution consisting of:
-
10% Ethanol (v/v)
-
10% Glycerol (v/v)
-
10% 2-Hydroxypropyl-β-cyclodextrin (HPBCD, w/v)
-
35% PEG-300 (v/v)
-
-
Add sterile water or saline to bring the solution to the final volume.
-
Vortex thoroughly until all components are fully dissolved.
-
-
Prepare the this compound Working Solution:
-
Immediately before injection, weigh the required amount of this compound powder.
-
Dissolve the this compound powder in the prepared aqueous injectable formulation.
-
A typical working solution concentration is 4 µmol (approximately 1.5 mg) of this compound in 480 µL of the formulation.
-
Vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution for any particulates before drawing it into a syringe.
-
Protocol 2: Establishment of a Subcutaneous Xenograft Tumor Model
This protocol outlines the general procedure for establishing a subcutaneous tumor model, such as a HeLa-Luc xenograft, for subsequent bioluminescence imaging.
Materials:
-
Cancer cell line stably expressing LumiLuc luciferase (e.g., HeLa-LumiLuc)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Extracellular matrix (e.g., Matrigel)
-
Immunocompromised mice (e.g., athymic nu/nu or NSG mice), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture and Preparation:
-
Culture the LumiLuc-expressing cancer cells in the appropriate medium until they reach 70-80% confluency.
-
On the day of injection, wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and pellet the cells by centrifugation.
-
Resuspend the cell pellet in cold, sterile PBS.
-
Count the cells and assess viability (should be >95%).
-
Centrifuge the cells again and resuspend them in a 1:1 mixture of cold PBS and extracellular matrix to the desired final concentration (e.g., 2 x 10^6 cells in 100 µL). Keep the cell suspension on ice.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mouse using a recommended anesthetic protocol (e.g., isoflurane inhalation).
-
Shave the hair from the desired injection site (typically the flank).
-
Clean the injection site with an antiseptic solution (e.g., 70% ethanol).
-
Gently lift the skin and subcutaneously inject the cell suspension (e.g., 100 µL).
-
Monitor the mice for recovery from anesthesia and for tumor growth. Tumor growth can be monitored by caliper measurements and subsequently by bioluminescence imaging.
-
Protocol 3: In Vivo Bioluminescence Imaging with this compound
This protocol details the administration of this compound and subsequent imaging of tumor-bearing mice.
Materials:
-
Tumor-bearing mouse (from Protocol 2)
-
Prepared this compound working solution (from Protocol 1)
-
In vivo imaging system (e.g., IVIS Spectrum) equipped with a sensitive CCD camera
-
Anesthesia system (isoflurane inhalation is common)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (5% for induction, 1-2% for maintenance).
-
If not already done, remove the hair in the imaging area to minimize light scatter and absorption.
-
-
This compound Administration:
-
Intraperitoneal (IP) Injection:
-
Position the anesthetized mouse to expose the lower abdominal quadrant.
-
Inject the this compound working solution into the peritoneal cavity. A typical dose is around 100-200 µL for a 20-25g mouse.
-
-
Intravenous (IV) Injection:
-
Place the anesthetized mouse in a restraining device to immobilize the tail.
-
Warm the tail gently to dilate the lateral tail veins.
-
Inject the this compound working solution slowly into a lateral tail vein.
-
-
-
Bioluminescence Imaging:
-
Immediately after substrate injection, place the anesthetized mouse inside the imaging chamber.
-
Acquire a series of images over time to determine the peak signal intensity.
-
For IP injection, start imaging approximately 5 minutes post-injection and continue for 20-30 minutes. Peak signal is typically observed between 10-20 minutes.
-
For IV injection, begin imaging immediately (within the first 2 minutes) as the peak signal is reached much faster, typically within 2-5 minutes.
-
-
Set the imaging parameters (exposure time, binning, f/stop) to achieve a good signal-to-noise ratio without saturation.
-
A photographic image of the mouse should be taken to serve as an anatomical reference.
-
-
Data Analysis:
-
Use the imaging system's software to define regions of interest (ROIs) over the tumor area.
-
Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
The signal intensity can be correlated with tumor burden over the course of a study.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo bioluminescence imaging using this compound.
References
Application Notes and Protocols for Quantifying Tumor Growth with 8pyDTZ and LumiLuc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and non-invasive technique for monitoring tumor growth and therapeutic response in preclinical animal models.[1][2][3] The LumiLuc-8pyDTZ system offers a significant advancement in this field. LumiLuc is an engineered luciferase that, when paired with the synthetic luciferin analog 8pyDTZ, produces a bright, yellow-green bioluminescent signal.[4][5] This system operates independently of ATP, providing a more consistent and robust signal compared to traditional ATP-dependent systems. Key advantages of the LumiLuc-8pyDTZ system include the enhanced aqueous solubility and red-shifted emission of this compound, which improves substrate delivery and tissue penetration of the resulting light, making it highly suitable for sensitive in vivo imaging. These characteristics allow for the detection of early-stage tumors and more accurate quantification of tumor burden over time.
These application notes provide detailed protocols for utilizing the LumiLuc-8pyDTZ system to quantify tumor growth in xenograft mouse models, present key quantitative data, and illustrate the underlying principles and workflows.
Quantitative Data Summary
The LumiLuc-8pyDTZ system has been benchmarked against other common bioluminescent reporter systems in a tumor xenograft mouse model. The following tables summarize the key quantitative findings, highlighting the superior sensitivity and performance of LumiLuc-8pyDTZ.
Table 1: Comparison of Bioluminescence Signal from Different Luciferase-Luciferin Pairs in a Tumor Xenograft Model
| Luciferase-Luciferin Pair | Substrate Dose (per mouse) | Signal Intensity (Photons/second) at Day 7 (10^4 cells) | Signal Intensity (Photons/second) at Day 7 (10^5 cells) | Notes |
| LumiLuc-8pyDTZ | 0.2 µmol | ~1.5 x 10^6 | ~5.0 x 10^6 | High sensitivity, no organic cosolvents needed. |
| teLuc-DTZ | 0.3 µmol | ~5.0 x 10^5 | ~2.0 x 10^6 | Requires organic cosolvents for substrate formulation. |
| Akaluc-AkaLumine | 1.5 µmol | ~8.0 x 10^5 | ~3.5 x 10^6 | Brightest ATP-dependent pair, used as a benchmark. |
Table 2: Properties of this compound Compared to DTZ
| Property | This compound | DTZ | Advantage of this compound |
| Aqueous Solubility | ~13-fold higher | Lower | Improved bioavailability and no need for organic cosolvents for in vivo administration. |
| Emission Spectrum | Red-shifted | Blue-shifted | Better tissue penetration of the light signal. |
| Bioluminescence with LumiLuc | ~5-fold brighter than with teLuc | N/A | Optimized for high signal intensity with LumiLuc. |
Signaling Pathway and Experimental Workflow
Bioluminescence Reaction Pathway
The following diagram illustrates the ATP-independent bioluminescence reaction catalyzed by LumiLuc luciferase with the this compound substrate.
Caption: ATP-independent bioluminescence reaction of LumiLuc and this compound.
Experimental Workflow for Tumor Growth Quantification
This diagram outlines the major steps for an in vivo study to quantify tumor growth using the LumiLuc-8pyDTZ system.
Caption: Workflow for quantifying tumor growth using LumiLuc-8pyDTZ.
Experimental Protocols
Part 1: Preparation of LumiLuc-Expressing Cancer Cells
-
Vector Construction and Transfection:
-
Subclone the LumiLuc luciferase gene into a suitable mammalian expression vector (e.g., a lentiviral vector with a strong constitutive promoter like CMV or EF1α).
-
Transfect the chosen cancer cell line (e.g., HeLa, 4T1, HEK293T) with the LumiLuc expression plasmid using a standard transfection reagent.
-
For stable cell line generation, include a selection marker (e.g., puromycin resistance) in the vector.
-
-
Stable Cell Line Selection and Validation:
-
Culture the transfected cells in media containing the appropriate selection antibiotic (e.g., puromycin at a pre-determined optimal concentration for your cell line).
-
Expand the resistant colonies and validate LumiLuc expression by performing an in vitro bioluminescence assay:
-
Plate a known number of cells in a multi-well plate.
-
Add a working solution of this compound to the wells.
-
Immediately measure the bioluminescent signal using a plate reader or an in vivo imaging system.
-
-
Select a clonal cell line with high and stable LumiLuc expression for in vivo studies.
-
Part 2: In Vivo Tumor Xenograft Model and Imaging
-
Animal Handling and Tumor Cell Implantation:
-
All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Use immunodeficient mice (e.g., NU/J or NSG) to prevent rejection of human tumor cells.
-
Harvest the LumiLuc-expressing cancer cells and resuspend them in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^5 or 1 x 10^6 cells per 100 µL).
-
Implant the cells into the desired location (e.g., subcutaneously in the flank, orthotopically, or intravenously for metastasis models).
-
-
Preparation of this compound for Injection:
-
Note: this compound is unstable in solution; therefore, it is crucial to prepare the working solution immediately before use.
-
For intravenous (i.v.) injection, dissolve this compound in normal saline to the desired concentration. A typical dose is 0.2 µmol per mouse in 100 µL.
-
For intraperitoneal (i.p.) injection, a formulation to enhance solubility may be used, although this compound's improved solubility often makes this unnecessary. If needed, a formulation can be prepared containing 10% Ethanol, 10% Glycerol, 10% HPBCD, and 35% PEG-300 in water. A typical working solution is 4 µmol of this compound in 480 µL of this formulation.
-
-
Bioluminescence Imaging Procedure:
-
At designated time points post-tumor cell implantation (e.g., days 1, 3, 5, 7, 14, 28), perform bioluminescence imaging.
-
Anesthetize the mice using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
If necessary, remove fur from the imaging area to reduce light scatter.
-
Administer the freshly prepared this compound solution via the chosen route (e.g., tail vein injection for rapid and systemic distribution).
-
Immediately place the anesthetized mouse into the light-tight chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire images at set intervals (e.g., every 1 minute for 20 minutes) to determine the peak signal time. Typical imaging parameters include an open emission filter, a field of view of 25 cm, an f-stop of 1.2, and an exposure time of 1 second, with auto-exposure settings often being optimal.
-
Part 3: Data Analysis and Quantification
-
Image Analysis:
-
Use the imaging system's software (e.g., Living Image®) or other image analysis software like Fiji (ImageJ) to analyze the acquired images.
-
For each mouse at each time point, draw a region of interest (ROI) around the tumor site. To ensure consistency, use a standardized ROI size or shape for all measurements within a study, or draw the ROI to encompass the entire tumor signal.
-
-
Quantification of Tumor Burden:
-
Quantify the bioluminescent signal from each ROI in units of total flux (photons/second). This measurement represents the total light emitted from the tumor.
-
For each imaging session, use the image with the peak signal intensity for quantification.
-
Plot the mean total flux ± standard error for each experimental group against time (days post-implantation) to generate tumor growth curves.
-
-
Statistical Analysis:
-
Perform appropriate statistical analysis to compare tumor growth between different treatment groups (e.g., t-test, ANOVA).
-
By following these detailed protocols, researchers can effectively utilize the highly sensitive LumiLuc-8pyDTZ bioluminescence system to accurately quantify tumor growth and assess the efficacy of novel cancer therapies in preclinical models.
References
- 1. oncology.labcorp.com [oncology.labcorp.com]
- 2. Molecular bioluminescence imaging as a non-invasive tool for monitoring tumor growth and therapeutic response to MRI-guided laser ablation in a rat model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 4. glpbio.com [glpbio.com]
- 5. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deep Tissue Imaging Using 8pyDTZ Red-Shifted Light
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and sensitive technique for non-invasively monitoring biological processes in living subjects. A significant challenge in deep tissue imaging is the absorption and scattering of light by biological tissues, which is more pronounced for shorter wavelength light (blue and green). The development of red-shifted luciferase-luciferin systems has been a critical advancement, as longer wavelength light (red and near-infrared) penetrates tissue more effectively.[1][2][3] 8pyDTZ, a pyridyl diphenylterazine (DTZ) analog, is a novel ATP-independent substrate that, when paired with the engineered LumiLuc luciferase, produces a bright, red-shifted bioluminescent signal, making it highly suitable for deep tissue imaging applications.[4][5] This document provides detailed application notes and protocols for utilizing the LumiLuc-8pyDTZ system for in vivo imaging.
Principle of Action
The LumiLuc-8pyDTZ system operates independently of ATP, a key advantage over traditional firefly luciferase systems, especially in environments where ATP levels may be variable. LumiLuc, an engineered luciferase derived from marine organisms, catalyzes the oxidation of this compound, leading to the emission of photons. The pyridyl modification in this compound results in a spectral shift towards longer wavelengths compared to its predecessor, DTZ. For even greater red-shifting and enhanced tissue penetration, LumiLuc can be fused to a red fluorescent protein like mScarlet-I, creating a LumiScarlet reporter. This fusion facilitates Bioluminescence Resonance Energy Transfer (BRET), where the energy from the LumiLuc-8pyDTZ reaction excites the fluorescent protein, resulting in an even further red-shifted light emission.
Quantitative Data and System Comparison
The LumiLuc-8pyDTZ system and its BRET-enhanced version, LumiScarlet-8pyDTZ, have demonstrated superior or comparable performance to other leading bioluminescent systems, particularly in deep tissue contexts. Key performance metrics are summarized below.
| Parameter | LumiLuc-8pyDTZ | LumiScarlet-8pyDTZ | teLuc-DTZ | Akaluc-AkaLumine | Reference |
| Luciferase Type | ATP-Independent | ATP-Independent (BRET) | ATP-Independent | ATP-Dependent | |
| Substrate | This compound | This compound | DTZ | AkaLumine | |
| Emission Peak | ~525 nm | >600 nm | ~500 nm | ~677 nm | |
| In Vivo Administration | Saline (No co-solvents) | Saline (No co-solvents) | Organic co-solvents | Saline (HCl salt) | |
| Relative Brightness | 1.6 to 3.9-fold higher far-red photon flux than teLuc-DTZ in vitro. | Comparable to Akaluc-AkaLumine for deep tissue detection. | - | Brightest ATP-dependent pair. |
Applications in Research and Drug Development
The high sensitivity and deep tissue penetration of the this compound-based systems make them invaluable for a range of applications:
-
Oncology Research: Monitoring tumor growth, metastasis, and response to therapeutics in deep-seated tumor models (e.g., lung, liver). The system's sensitivity allows for the detection of early-stage tumors.
-
Immunology: Tracking the migration and localization of immune cells in vivo.
-
Infectious Disease: Visualizing the spread of pathogens and the efficacy of antimicrobial agents.
-
Drug Development: Assessing the pharmacokinetics and pharmacodynamics of novel compounds by linking their activity to luciferase expression. The ability to repeatedly image the same animal reduces variability and the number of animals required for a study.
Experimental Protocols
Preparation of this compound Working Solution
Note: this compound is unstable in solution. It is highly recommended to prepare the solution immediately before use.
-
Materials:
-
This compound powder
-
Sterile normal saline (0.9% NaCl) or DPBS
-
-
Procedure:
-
Calculate the required amount of this compound. A typical dose for a mouse is 0.2 µmol to 4 µmol.
-
For a typical working solution, dissolve 1.5 mg of this compound in 480 µL of normal saline to achieve a concentration of approximately 4 µmol.
-
Vortex thoroughly to ensure complete dissolution.
-
In Vivo Bioluminescence Imaging Protocol (Mouse Model)
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Animal Preparation:
-
Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation) for approximately 5 minutes.
-
If the imaging area is covered by dense fur, remove the hair using an electric shaver followed by a depilatory cream for 1 minute.
-
Thoroughly clean the area with sterile gauze and DPBS, then disinfect with 70% ethanol.
-
-
Substrate Administration:
-
Inject the freshly prepared this compound working solution intraperitoneally (i.p.) into the lower left abdominal quadrant of the mouse. Intravenous (i.v.) injection is also a common administration route.
-
-
Image Acquisition:
-
Immediately place the anesthetized mouse into a bioluminescence imaging system (e.g., IVIS, Ami HT).
-
Set the imaging parameters. Typical settings may include:
-
Emission filter: Open
-
Field of view: 25 cm
-
Aperture (f-stop): 1.2
-
Binning (merge mode): 1x1
-
Exposure time: 1 second (adjust as needed based on signal intensity)
-
-
Begin acquiring images. It is recommended to collect images sequentially, for instance, every 1 minute for a duration of 20 minutes, to capture the peak of the bioluminescent signal.
-
-
Data Analysis:
-
Use appropriate software (e.g., Fiji/ImageJ, Living Image) to quantify the bioluminescent signal (e.g., total flux in photons/second) from the region of interest (ROI).
-
Process the quantitative data using spreadsheet software like Excel.
-
System Comparison and Selection
The choice of a bioluminescent system depends on the specific requirements of the experiment. The LumiLuc/LumiScarlet-8pyDTZ systems offer distinct advantages for deep tissue imaging.
Troubleshooting and Considerations
-
Low Signal:
-
Ensure the this compound solution was freshly prepared.
-
Optimize the dose of this compound.
-
Confirm the expression and activity of the luciferase in the cells or tissues of interest.
-
-
High Background:
-
While this compound has improved solubility, ensure it is fully dissolved to avoid hotspots.
-
Image untreated control animals to establish baseline background levels.
-
-
Substrate Pharmacokinetics: The route of administration (i.p. vs. i.v.) will affect the timing of peak signal intensity. Conduct a pilot study to determine the optimal imaging window for your model.
By leveraging the red-shifted, ATP-independent, and highly sensitive properties of the LumiLuc-8pyDTZ system, researchers can achieve enhanced visualization of biological processes in deep tissues, advancing studies in basic research and drug development.
References
- 1. Performance of the red-shifted fluorescent proteins in deep-tissue molecular imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8pyDTZ in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8pyDTZ is a pyridyl analog of diphenylterazine (DTZ) that serves as a substrate for the engineered luciferase, LumiLuc. The LumiLuc-8pyDTZ system is a powerful tool in cancer research for non-invasive, longitudinal monitoring of tumor growth, metastasis, and response to therapeutic agents in preclinical models. This ATP-independent bioluminescence imaging (BLI) system offers several advantages over traditional firefly luciferase systems, including enhanced brightness, improved substrate solubility in aqueous solutions, and red-shifted light emission for superior tissue penetration.[1][2] These characteristics enable highly sensitive detection of cancer cells, even in deep tissues.[1][3]
These application notes provide an overview of the LumiLuc-8pyDTZ system, quantitative comparisons with other BLI reporters, and detailed protocols for its use in cancer research.
Key Applications in Cancer Research
-
Longitudinal Monitoring of Tumor Growth: Track the progression of primary tumors over time in the same animal, reducing the number of animals required for a study.
-
Metastasis Tracking: Detect the spread of cancer cells to distant organs with high sensitivity.[4]
-
Evaluation of Therapeutic Efficacy: Quantify the response of tumors to various cancer therapies, such as chemotherapy, immunotherapy, and targeted agents, by measuring changes in bioluminescent signal.
-
Studying Tumor Biology: Investigate the in vivo effects of genetic modifications on tumor growth and metastasis by labeling cancer cells with LumiLuc.
Data Presentation: Quantitative Comparison of Bioluminescent Reporters
The LumiLuc-8pyDTZ system has demonstrated superior or comparable performance to other commonly used bioluminescent reporter systems in cancer models.
| Reporter System | Luciferase | Substrate | Key Advantages | Relative Photon Flux/Brightness | Cancer Model Application |
| LumiLuc-8pyDTZ | LumiLuc | This compound | ATP-independent, high water solubility of substrate, red-shifted emission (peak ~525 nm), high sensitivity. | Produces ~3- to 5-fold more bioluminescence than teLuc-8pyDTZ in cultured cells. Consistently produces 1.6- to 3.9-fold higher photon flux than teLuc-DTZ (600–700 nm filter). Exhibits ~3-fold higher photon flux over Akaluc-AkaLumine in early-stage tumor detection (up to day 7). | Tumor xenograft models (e.g., HeLa) for tracking tumor growth and early detection. |
| LumiScarlet-8pyDTZ | LumiScarlet (LumiLuc fused to a red fluorescent protein) | This compound | Further red-shifted emission for enhanced tissue penetration, comparable to Akaluc-AkaLumine for deep-tissue imaging. | Comparable to Akaluc-AkaLumine in deep tissues. 3-fold brighter than LumiLuc/8pyDTZ in vivo. | Deep-tissue imaging of cancer cells, such as in the lungs. |
| Akaluc-AkaLumine | Akaluc | AkaLumine | Brightest ATP-dependent system, near-infrared emission. | Signals from 10^4 cells not consistently above background until day 3 in one study. In a separate glioma study, Akaluc was over 100-fold brighter than firefly luciferase in vivo. | Deep-tissue imaging, tracking glioma expansion. |
| Antares2-DTZ | Antares2 | DTZ | Bright ATP-independent system. | Comparable to, if not slightly lower than, LumiLuc-8pyDTZ in vivo brightness. | In vivo bioluminescence imaging. |
| teLuc-DTZ | teLuc | DTZ | Bright ATP-independent system with teal emission. | LumiLuc-8pyDTZ is brighter at low substrate concentrations. | In vivo bioluminescence imaging. |
Experimental Protocols
Protocol 1: Generation of Stably Expressing LumiLuc Cancer Cell Lines
This protocol describes the generation of cancer cell lines that stably express the LumiLuc luciferase enzyme using lentiviral transduction.
Materials:
-
Cancer cell line of interest (e.g., HeLa, 4T1, etc.)
-
Lentiviral vector encoding LumiLuc (and a selection marker, e.g., puromycin resistance)
-
Packaging plasmids (e.g., pCMV-ΔR8.91, pCMV-VSVG)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium
-
Serum-free medium
-
Polybrene
-
Selection antibiotic (e.g., puromycin)
-
96-well and larger tissue culture plates
Procedure:
-
Lentivirus Production: a. Plate HEK293T cells in a 10 cm dish and grow to 70-80% confluency. b. Co-transfect the HEK293T cells with the LumiLuc lentiviral vector and the packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions. c. After 48-72 hours, collect the virus-containing supernatant and filter it through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
Transduction of Cancer Cells: a. Plate the target cancer cells in a 6-well plate and grow to 50-60% confluency. b. Replace the medium with a mixture of serum-free medium, lentiviral supernatant, and polybrene (final concentration 4-8 µg/mL). c. Incubate the cells with the virus for 12-24 hours. d. Remove the virus-containing medium and replace it with fresh complete medium.
-
Selection of Stable Cells: a. After 48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration of the antibiotic should be predetermined from a kill curve for the specific cell line. b. Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until antibiotic-resistant colonies are visible.
-
Validation of LumiLuc Expression: a. Expand the resistant colonies. b. To confirm luciferase expression, plate a known number of cells in a 96-well plate. c. Add the this compound substrate and measure the bioluminescent signal using a luminometer or an in vivo imaging system. d. A strong correlation between cell number and bioluminescent signal should be observed.
Protocol 2: In Vivo Bioluminescence Imaging of a Subcutaneous Tumor Model
This protocol outlines the procedure for monitoring the growth of subcutaneous tumors in mice using the LumiLuc-8pyDTZ system.
Materials:
-
Mice (e.g., immunodeficient nude or SCID mice)
-
LumiLuc-expressing cancer cells
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Matrigel (optional, can improve tumor take rate)
-
This compound substrate
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Tumor Cell Implantation: a. Resuspend the LumiLuc-expressing cancer cells in sterile PBS (or a PBS/Matrigel mixture). b. Anesthetize the mouse. c. Subcutaneously inject the desired number of cells (e.g., 1 x 10^6 cells in 100 µL) into the flank of the mouse.
-
Animal Preparation for Imaging: a. At the desired time points post-implantation, anesthetize the mouse using isoflurane. b. Place the mouse in the imaging chamber of the in vivo imaging system.
-
Substrate Administration: a. Prepare a fresh solution of this compound. A typical dose is 0.2 µmol/mouse in 100 µL of normal saline. b. Inject the this compound solution intravenously or intraperitoneally. Intravenous injection generally results in a faster and higher peak signal.
-
Image Acquisition: a. Immediately after substrate injection, begin acquiring images using the in vivo imaging system. b. Set the exposure time based on the signal intensity (typically ranging from 1 second to 1 minute). c. Acquire a sequence of images over time (e.g., every 1-2 minutes for 15-20 minutes) to determine the peak signal.
-
Data Analysis: a. Use the imaging software to draw regions of interest (ROIs) around the tumors. b. Quantify the bioluminescent signal within the ROIs in units of photons per second (p/s) or radiance (p/s/cm²/sr). c. The signal intensity correlates with the number of viable cancer cells and thus tumor burden.
Application in Studying Cancer Signaling Pathways
While this compound does not directly interact with signaling pathways, the LumiLuc-8pyDTZ imaging system is a valuable tool for studying the in vivo consequences of altered signaling pathways in cancer. For example, researchers can use this system to monitor the growth of tumors in which a specific signaling pathway has been genetically activated or inhibited. The bioluminescent readout provides a quantitative measure of how these changes in signaling affect tumor progression and response to therapy.
Below is a diagram of a simplified, generic signaling pathway that promotes cancer cell proliferation and survival. The overall output of this pathway (i.e., tumor growth) can be effectively monitored using the LumiLuc-8pyDTZ system.
References
- 1. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Real-time cancer cell tracking by bioluminescence in a preclinical model of human bladder cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Tracking of HeLa Cells with 8pyDTZ
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of preclinical cancer research and drug development, the ability to non-invasively monitor the fate of cancer cells in vivo is paramount. Bioluminescence imaging (BLI) has emerged as a powerful and sensitive technique for tracking cellular processes within a living organism.[1] This document provides detailed application notes and protocols for the in vivo tracking of HeLa cells, a widely used human cervical cancer cell line, utilizing the novel pyridyl diphenylterazine analog, 8pyDTZ, in conjunction with engineered luciferases.
This compound is a substrate for the engineered marine luciferase, LumiLuc, and its variants.[2][3][4][5] The LumiLuc-8pyDTZ system is an ATP-independent bioluminescent reporter system, offering high sensitivity and biocompatibility, making it an excellent choice for in vivo imaging. Furthermore, a red-shifted reporter, LumiScarlet, has been developed by fusing LumiLuc to a red fluorescent protein, which enhances tissue penetration of the bioluminescent signal. The LumiScarlet-8pyDTZ pair has demonstrated comparable brightness to the well-established Akaluc-AkaLumine system for deep-tissue imaging.
These protocols will guide researchers through the process of generating stable luciferase-expressing HeLa cell lines, preparing this compound for in vivo use, and performing bioluminescence imaging in mouse xenograft models.
Quantitative Data Summary
The following tables summarize the comparative performance of the this compound-based bioluminescence systems.
Table 1: In Vivo Bioluminescence Comparison of Different Luciferase-Substrate Pairs
| Luciferase-Substrate Pair | Relative Photon Flux (in vivo) | Key Advantages | Reference |
| LumiLuc-8pyDTZ | ~3-fold higher than teLuc-8pyDTZ | ATP-independent, good for early tumor detection | |
| LumiScarlet-8pyDTZ | ~3-fold higher than LumiLuc-8pyDTZ | Red-shifted emission for better tissue penetration, comparable to Akaluc-AkaLumine in deep tissues | |
| Akaluc-AkaLumine | High brightness, near-infrared emission | ATP-dependent, established benchmark | |
| Antares2-DTZ | High brightness | ATP-independent |
Note: Relative photon flux can vary based on the animal model, cell number, and imaging conditions.
Signaling Pathways and Experimental Workflows
Bioluminescence Reaction of LumiLuc with this compound
The bioluminescent reaction catalyzed by LumiLuc is ATP-independent. The enzyme facilitates the oxidation of the substrate, this compound, in the presence of molecular oxygen, leading to the emission of light.
Caption: Bioluminescence mechanism of LumiLuc and this compound.
Bioluminescence Resonance Energy Transfer (BRET) in LumiScarlet
LumiScarlet is a fusion protein of LumiLuc and the red fluorescent protein mScarlet-I. The energy generated from the LumiLuc-8pyDTZ reaction is transferred to mScarlet-I via Bioluminescence Resonance Energy Transfer (BRET), resulting in a red-shifted light emission.
References
Application Notes and Protocols for 8pyDTZ Working Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of 8pyDTZ working solutions for robust and reproducible experimental results in bioluminescence imaging.
Introduction
This compound is a pyridyl analog of diphenylterazine (DTZ) that serves as an ATP-independent substrate for LumiLuc luciferase.[1][2][3] This substrate offers significant advantages for in vivo and in vitro bioluminescence imaging, including improved water solubility and spectrally shifted emission for better tissue penetration.[1][4] Proper preparation of this compound working solutions is critical for achieving optimal and consistent results. A key consideration is that this compound is unstable in solution, and it is highly recommended to prepare solutions fresh before each experiment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₁₈N₄O |
| Molecular Weight | 378.43 g/mol |
| CAS Number | 2351898-91-2 |
| Appearance | Light brown to brown solid |
Solubility Data
The solubility of this compound in various solvents is crucial for preparing appropriate stock and working solutions. It is important to note that DMSO can inactivate this compound's activity.
| Solvent | Solubility | Notes |
| Water | < 0.1 mg/mL (insoluble) | |
| Ethanol + 1M HCl | 2 mg/mL (5.28 mM) | Requires sonication and pH adjustment to 2. |
| DMF | 1 mg/mL (~2.64 mM) | May require sonication. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol, which can be used for subsequent dilutions for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Ethanol
-
1M Hydrochloric Acid (HCl)
-
Microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, 3.78 mg is needed.
-
Add the this compound powder to a microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol.
-
Adjust the pH of the solution to 2 by adding 1M HCl dropwise.
-
Sonicate the mixture until the this compound is completely dissolved.
-
This stock solution should be prepared fresh before use.
Preparation of Working Solution for In Vitro Assays
This protocol outlines the dilution of the 10 mM ethanol stock solution to a final working concentration for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in ethanol
-
Assay buffer (e.g., 1mM CDTA, 0.5% Tergitol NP-40, 0.05% Antifoam 204, 150mM KCl, 100mM MES pH 6.0, 1mM DTT, and 35mM thiourea)
Procedure:
-
Based on the desired final concentration (e.g., 20 µM), calculate the volume of the 10 mM stock solution needed.
-
Dilute the 10 mM this compound stock solution in the appropriate assay buffer to the final working concentration.
-
Use the freshly prepared working solution immediately for the experiment.
Preparation of Working Solution for In Vivo Imaging
This protocol details the preparation of an aqueous formulation of this compound suitable for injection in animal models.
Materials:
-
This compound powder
-
Ethanol (v/v)
-
Glycerol (v/v)
-
2-Hydroxypropyl-β-cyclodextrin (HPBCD, w/v)
-
PEG-300 (v/v)
-
Sterile, nuclease-free water
Procedure:
-
Prepare an aqueous injectable formulation containing:
-
10% Ethanol (v/v)
-
10% Glycerol (v/v)
-
10% 2-Hydroxypropyl-β-cyclodextrin (HPBCD, w/v)
-
35% PEG-300 (v/v)
-
-
Dissolve the this compound powder in this formulation. A typical working solution is 4 µmol (1.5 mg) of this compound in 480 µL of the formulation.
-
Ensure the solution is well-mixed and the this compound is completely dissolved.
-
This working solution must be prepared immediately before use due to its instability.
Bioluminescence Reaction Pathway
The following diagram illustrates the ATP-independent bioluminescence reaction when this compound interacts with LumiLuc luciferase.
Caption: ATP-independent bioluminescence reaction of this compound with LumiLuc luciferase.
In Vivo Experimental Workflow
The diagram below outlines a typical workflow for an in vivo bioluminescence imaging experiment using this compound.
Caption: General workflow for in vivo bioluminescence imaging with this compound.
Storage and Stability
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solution: this compound is unstable in solution. It is strongly recommended to prepare solutions fresh immediately before use. If temporary storage is unavoidable, solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, though fresh preparation is always preferred.
Performance and Applications
The LumiLuc-8pyDTZ pair has demonstrated high sensitivity in a tumor xenograft mouse model, capable of detecting early-stage tumors. This system has been shown to be comparable to the bright Akaluc-AkaLumine ATP-dependent luciferase-luciferin pair for detecting cells in deep tissues. The improved water solubility and red-shifted emission of this compound contribute to its superior in vivo performance. The combination of LumiLuc with this compound produces approximately 3-5 times more bioluminescence than the teLuc-8pyDTZ pair in HEK 293T cells.
References
Application Notes and Protocols for the In Vitro Use of the Luciferase Substrate 8pyDTZ
For Researchers, Scientists, and Drug Development Professionals
Introduction
8pyDTZ is a pyridyl analog of diphenylterazine (DTZ) that serves as a substrate for the engineered luciferase, LumiLuc.[1][2][3] This substrate-enzyme system is utilized in bioluminescence imaging (BLI) for non-invasive visualization of cellular and biochemical events in living organisms and for in vitro assays.[1][2] Key advantages of the LumiLuc-8pyDTZ system include its ATP-independence, which prevents interference with cellular metabolism, enhanced water solubility, and a red-shifted light emission, allowing for improved tissue penetration in in vivo studies. While this compound is primarily a tool for reporter gene assays, it is crucial to characterize its intrinsic biological effects, such as potential cytotoxicity, in any new cell line or experimental condition to ensure that observed effects are due to the biological process being monitored and not a consequence of the substrate itself.
This document provides detailed protocols for the preparation and use of this compound in its primary role as a luciferase substrate. Additionally, it outlines standard procedures for assessing cell viability and apoptosis to evaluate potential off-target cytotoxic effects.
Quantitative Data Summary
The following table summarizes the known properties and recommended concentrations for this compound in its application as a luciferase substrate. It is important to note that the optimal concentration for any given in vitro assay is cell-type and assay-dependent and should be determined empirically by the researcher.
| Parameter | Value/Recommendation | Source |
| Primary Application | ATP-independent substrate for LumiLuc luciferase | |
| Solubility | Improved water solubility compared to DTZ. Can be dissolved in normal saline. | |
| Stock Solution Preparation | A 10 mM stock solution can be prepared in ethanol. | |
| In Vitro Working Concentration | 6.25 µM to 100 µM for cultured cells expressing LumiLuc luciferase. | |
| Known Cytotoxicity | The parent compound, diphenylterazine (DTZ), exhibits minimal cell toxicity at millimolar concentrations. Specific IC50 values for this compound are not widely reported and should be determined experimentally. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of this compound solutions for use in in vitro bioluminescence assays.
Materials:
-
This compound powder
-
Ethanol, anhydrous
-
Cell culture medium or assay buffer
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. This compound is unstable in solution, and freshly prepared solutions are recommended.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium or assay buffer. A typical starting range for in vitro assays is 10-100 µM.
-
Mix the working solution thoroughly before adding it to the cells.
-
Protocol 2: In Vitro Bioluminescence Assay
This protocol provides a general procedure for measuring LumiLuc luciferase activity using this compound in cultured cells.
Materials:
-
Cells expressing LumiLuc luciferase cultured in opaque-walled multi-well plates
-
This compound working solution
-
Luminometer or plate reader with luminescence detection capabilities
Procedure:
-
Culture cells expressing LumiLuc luciferase in a 96-well white, opaque-walled plate to minimize well-to-well crosstalk.
-
Prepare the this compound working solution at the desired concentration in an appropriate assay buffer.
-
Add the this compound working solution to each well containing cells.
-
Immediately measure the luminescence signal using a luminometer. The LumiLuc-8pyDTZ system produces a flash-type signal that is relatively stable.
Protocol 3: Assessment of Cytotoxicity using MTT Assay
This protocol describes a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells cultured in a clear 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 200 µM) and a vehicle control (the solvent used to dissolve this compound).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 4: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes a flow cytometry-based method to detect apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using PI.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the cytotoxicity protocol.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: General experimental workflow for in vitro compound testing.
Caption: Simplified PI3K/AKT signaling pathway.
References
Application Notes and Protocols for Long-Term In Vivo Imaging with 8pyDTZ Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-term in vivo bioluminescence imaging (BLI) is a powerful tool for non-invasively monitoring biological processes in living animals. The choice of luciferase and substrate is critical for achieving high sensitivity and reliable quantification. 8pyDTZ (8-pyridyl diphenylterazine) is a novel, ATP-independent luciferase substrate designed for enhanced in vivo imaging applications. When paired with the engineered luciferase, LumiLuc, the LumiLuc-8pyDTZ system offers several advantages over traditional bioluminescent reporters, including superior sensitivity, improved substrate solubility, and a red-shifted emission spectrum for better tissue penetration.[1][2] This document provides detailed application notes and protocols for utilizing the this compound substrate for long-term in vivo imaging.
Key Advantages of the LumiLuc-8pyDTZ System
-
ATP-Independence: Unlike firefly luciferase (FLuc)-based systems that require ATP, the LumiLuc-8pyDTZ reaction is ATP-independent. This is a significant advantage for studying energy-depleted environments, such as necrotic regions of tumors or in extracellular contexts, and avoids the potential for metabolic disruption of the cells being imaged.
-
High Sensitivity: The LumiLuc-8pyDTZ pair has demonstrated exceptional sensitivity, enabling the detection of a small number of cells and early-stage tumors.[1][2] In xenograft mouse models, this system showed a roughly 3-fold higher photon flux compared to the Akaluc-AkaLumine system for up to 7 days post-inoculation.[1]
-
Improved Solubility and Biocompatibility: this compound exhibits enhanced water solubility compared to its parent compound, diphenylterazine (DTZ), and other coelenterazine analogs. This allows for administration in simple saline solutions, avoiding the need for organic co-solvents that can cause irritation or toxicity.
-
Red-Shifted Emission: The LumiLuc-8pyDTZ system produces a yellow-green light emission, which is red-shifted compared to many marine luciferase systems. This spectral shift leads to better tissue penetration and improved signal detection from deep tissues.
-
LumiScarlet for Deep-Tissue Imaging: For even greater deep-tissue imaging capabilities, LumiLuc has been fused with a red fluorescent protein to create LumiScarlet. The LumiScarlet-8pyDTZ pair provides a further red-shifted emission, comparable in brightness to the near-infrared Akaluc-AkaLumine system for deep-tissue applications.
Data Presentation
Table 1: Comparative Performance of Bioluminescent Systems
| Feature | LumiLuc-8pyDTZ | Akaluc-AkaLumine | teLuc-DTZ |
| ATP Dependence | Independent | Dependent | Independent |
| Relative Photon Flux (Superficial Tumors) | ~3-fold higher (early detection) | Baseline | Lower than LumiLuc-8pyDTZ |
| Relative Photon Flux (Deep Tissues with LumiScarlet) | Comparable | Baseline | Not Applicable |
| Substrate Solubility | Improved, soluble in saline | High | Requires co-solvents |
| Emission Peak | ~525 nm | ~650 nm | ~502 nm |
Table 2: Pharmacokinetic and Biodistribution Profile (Conceptual)
| Parameter | This compound (Expected) | AkaLumine (Reported) |
| Half-life | Likely shorter, consistent with "flash" kinetics of marine luciferases | Longer, enabling sustained signal |
| Clearance | Expected to be relatively rapid | Slower clearance |
| Biodistribution | Likely rapid and widespread, with potential for some non-specific tissue accumulation. Minimal background emission from the substrate alone. | Enhanced biodistribution, including brain penetration |
| Route of Administration | Intravenous, Intraperitoneal | Intravenous, Intraperitoneal |
Experimental Protocols
Preparation of this compound Substrate Solution
Materials:
-
This compound powder
-
Sterile Normal Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
(Optional, for challenging formulations) Ethanol, Glycerol, 2-Hydroxypropyl-β-cyclodextrin (HPBCD), PEG-300
Protocol for Saline Formulation (Recommended):
-
Due to its improved solubility, this compound can be dissolved directly in normal saline.
-
Prepare the solution fresh before each use as it can be unstable in solution.
-
A typical concentration for intravenous injection is dissolving this compound to its saturation concentration in normal saline, which results in a dose of approximately 0.2 µmol per mouse.
Protocol for Co-solvent Formulation (If required):
Note: This formulation is generally not necessary for this compound but is provided as an alternative based on protocols for less soluble analogs.
-
Prepare an aqueous injectable formulation containing:
-
10% Ethanol (v/v)
-
10% Glycerol (v/v)
-
10% HPBCD (w/v)
-
35% PEG-300 (v/v)
-
-
A typical working solution is 4 µmol (1.5 mg) of this compound in 480 µL of this formulation.
-
Ensure the solution is prepared immediately before use.
Animal Preparation for In Vivo Imaging
Materials:
-
Anesthetic (e.g., isoflurane)
-
Electric shaver
-
Depilatory cream
-
Sterile gauze
-
Sterile DPBS or saline
-
70% Ethanol
Protocol:
-
Anesthetize the mouse using isoflurane (or other approved anesthetic).
-
If the imaging area is covered by fur, remove the hair using an electric shaver.
-
Apply a thin layer of depilatory cream to the shaved area for 1-2 minutes.
-
Gently wipe away the cream and remaining hair with sterile gauze.
-
Rinse the area thoroughly with sterile DPBS or saline.
-
Disinfect the skin with 70% ethanol.
-
Maintain the animal under anesthesia throughout the imaging procedure.
In Vivo Bioluminescence Imaging Procedure
Materials:
-
Prepared this compound solution
-
Syringe and needle for injection
-
Bioluminescence imaging system (e.g., IVIS Spectrum)
Protocol:
-
Place the anesthetized and prepared mouse inside the imaging chamber.
-
Administer the this compound solution via the desired route (intravenous or intraperitoneal injection are common).
-
Immediately begin image acquisition. The bioluminescence kinetics of marine luciferase substrates are typically rapid ("flash" kinetics), with peak emission occurring within the first few minutes after injection.
-
Imaging Parameters (example):
-
Exposure time: 1 second to 1 minute (adjust based on signal intensity)
-
Binning: Medium to high
-
F/stop: 1 to 2
-
Emission filter: Open or appropriate filter for yellow-green light
-
-
Acquire a series of images over time (e.g., every 1-2 minutes for the first 20-30 minutes) to capture the peak signal and kinetic profile.
-
For long-term studies, repeat the imaging procedure at desired time points (e.g., daily, weekly).
Data Analysis
-
Use the imaging system's software to define regions of interest (ROIs) over the areas of expected signal (e.g., tumor).
-
Quantify the bioluminescent signal in photons per second (p/s) or radiance (p/s/cm²/sr).
-
For longitudinal studies, plot the signal intensity over time to monitor the biological process of interest.
-
Normalize the signal to a background ROI to calculate the signal-to-background ratio.
Mandatory Visualizations
Caption: Comparison of ATP-independent and ATP-dependent bioluminescence.
Caption: Workflow for long-term in vivo imaging using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 8pyDTZ Signal-to-Noise Ratio for In Vivo Imaging
Welcome to the technical support center for the LumiLuc™-8pyDTZ bioluminescent system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio (SNR) of 8pyDTZ in vivo and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo imaging experiments with this compound and the LumiLuc™ luciferase.
Q1: I am observing a weak or no bioluminescent signal. What are the possible causes and solutions?
A weak or absent signal can stem from several factors, from substrate preparation to the biological model itself.
-
Substrate Instability: this compound is unstable in solution. It is crucial to prepare the this compound solution immediately before use.[1]
-
Incorrect Substrate Concentration: Ensure the correct concentration of this compound is being administered. A typical starting point for in vivo mouse studies is a working solution of 4 µmol (1.5 mg) of this compound in 480 µL of an appropriate formulation.[1][2]
-
Suboptimal Substrate Delivery: The route of administration can significantly impact signal intensity. Intraperitoneal (IP) injection is common and provides a sustained signal, while intravenous (IV) injection can result in a brighter initial signal with more rapid decay.[3] Ensure the injection is performed correctly to guarantee proper biodistribution.
-
Low Luciferase Expression: Confirm the expression of LumiLuc™ luciferase in your cells or tissue of interest. This can be validated using in vitro assays, qPCR, or Western blotting.
-
Poor Cell Viability: The health of the luciferase-expressing cells is critical. Compromised cell viability will lead to a reduced signal.
Q2: My images have high background noise. How can I reduce it?
High background can obscure the specific signal from your region of interest. Bioluminescence imaging generally has a high signal-to-noise ratio due to the lack of endogenous light emission from mammalian tissues.[4] However, some factors can contribute to background noise.
-
Autofluorescence: Although less of an issue than in fluorescence imaging, some background can arise from the animal's diet. For highly sensitive imaging, consider switching to a purified, alfalfa-free diet for at least a week prior to imaging to reduce autofluorescence from the gastrointestinal tract.
-
Substrate Auto-oxidation: While this compound is designed for high sensitivity, improper storage or handling can lead to degradation and potential background signal. Store the lyophilized powder as recommended and prepare solutions fresh. Injection of this compound into blank mice has been shown to result in only weak background signal.
-
Imaging System Noise: Ensure your imaging system's camera is adequately cooled to reduce thermal noise (dark current). Perform a "blank" image acquisition (no animal) to assess the instrument's inherent background noise.
Q3: The signal from my deep tissue model is weak. How can I enhance it?
Imaging deep tissues presents challenges due to light scattering and absorption by overlying tissues.
-
Use of Red-Shifted Reporters: For deep tissue imaging, consider using the LumiScarlet™-8pyDTZ system. LumiScarlet™ is a fusion of LumiLuc™ and a red fluorescent protein, which results in a red-shifted light emission (peak around 600 nm). Red light penetrates tissue more effectively than blue or green light. The LumiScarlet™-8pyDTZ pair has been shown to be comparable to the bright Akaluc-AkaLumine system for deep-tissue imaging.
-
Optimize Imaging Parameters: Increase the exposure time to collect more photons. However, be mindful of saturating the detector in regions with high signal. Binning (combining adjacent pixels into a single larger pixel) can also increase sensitivity at the cost of spatial resolution.
-
Animal Preparation: Shaving the fur over the imaging area is crucial to minimize light scattering and absorption.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the LumiLuc™-8pyDTZ system and a comparison with other common bioluminescent reporters.
Table 1: Properties of the LumiLuc™-8pyDTZ System
| Parameter | Value | Reference |
| Luciferase | LumiLuc™ | |
| Substrate | This compound | |
| ATP Dependence | No | |
| Emission Maximum (in vitro) | ~525 nm | |
| Apparent Michaelis Constant (KM) | 4.6 µM |
Table 2: In Vivo Performance Comparison of Bioluminescent Reporters
| Reporter System | Emission Peak | Key Advantages | Photon Flux Comparison (Superficial Implants) | Reference |
| LumiLuc™-8pyDTZ | ~525 nm | ATP-independent, high sensitivity, good water solubility (no organic cosolvents needed) | ~3-fold higher than Akaluc/AkaLumine-HCl | |
| LumiScarlet™-8pyDTZ | ~600 nm | Red-shifted for improved deep tissue penetration, ATP-independent | Comparable to Akaluc-AkaLumine in deep tissues | |
| Akaluc-AkaLumine | ~650 nm | Bright, near-infrared emission | Benchmark for brightness in deep tissue | |
| Antares2-DTZ | ~584 nm | Bright, red-shifted | In vivo brightness of LumiLuc-8pyDTZ is comparable, if not higher | |
| Firefly Luc-D-luciferin | ~560 nm | Widely used, ATP-dependent | teLuc/DTZ is ~54-fold brighter in deep tissues |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo bioluminescence imaging experiment using the LumiLuc™-8pyDTZ system in a tumor xenograft mouse model.
Objective: To non-invasively monitor tumor growth and burden.
Materials:
-
Tumor cells stably expressing LumiLuc™ luciferase.
-
Immunocompromised mice (e.g., NU/J or similar).
-
This compound (lyophilized powder).
-
Aqueous injectable formulation: 10% Ethanol (v/v), 10% Glycerol (v/v), 10% 2-Hydroxypropyl-β-cyclodextrin (HPBCD, w/v), and 35% PEG-300 (v/v).
-
Sterile phosphate-buffered saline (PBS).
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system equipped with a cooled CCD camera.
-
Animal clippers and depilatory cream.
Procedure:
-
Cell Implantation:
-
Culture LumiLuc™-expressing tumor cells under sterile conditions.
-
Harvest and resuspend the cells in sterile PBS at the desired concentration.
-
Subcutaneously or orthotopically implant the cells into the anesthetized mice.
-
Allow tumors to establish and grow to a palpable size.
-
-
Preparation of this compound Working Solution (Prepare immediately before use):
-
Prepare the aqueous injectable formulation as described above.
-
Dissolve the lyophilized this compound in the formulation to achieve a final concentration for a typical working solution of 4 µmol (1.5 mg) in 480 µL. Vortex briefly to ensure complete dissolution.
-
-
Animal Preparation for Imaging:
-
Anesthetize the mouse using isoflurane (e.g., 5 minutes of inhalation).
-
Carefully shave the fur over the tumor area and any other regions of interest using electric clippers.
-
Apply a thin layer of depilatory cream for approximately 1 minute, then gently wipe away with sterile gauze.
-
Rinse the area with PBS and disinfect with 70% ethanol.
-
-
Substrate Administration and Imaging:
-
Inject the freshly prepared this compound working solution intraperitoneally (IP) into the left lower abdomen of the mouse.
-
Immediately place the mouse in the light-tight chamber of the in vivo imaging system.
-
Maintain anesthesia during the imaging session.
-
Set the imaging parameters:
-
Emission filter: Open
-
Exposure time: Start with 1 second and adjust as needed to achieve good signal without saturation.
-
Binning: Medium (e.g., 2x2 or 4x4)
-
F-stop: Set to the lowest value for maximum light collection (e.g., f/1.2).
-
-
Acquire a series of bioluminescent images, for example, every 1 minute for 20 minutes, to capture the peak signal.
-
-
Data Analysis:
-
Use the imaging system's software or other image analysis software (e.g., Fiji/ImageJ) to draw regions of interest (ROIs) around the tumor and a background area.
-
Quantify the bioluminescent signal as total photon flux (photons/second) or average radiance (photons/second/cm²/steradian) within the ROIs.
-
Subtract the background signal from the tumor signal to calculate the net signal intensity.
-
Plot the signal intensity over time to determine the peak signal and monitor tumor growth across different imaging sessions.
-
Visualizations
The following diagrams illustrate key concepts related to this compound in vivo imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 4. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
challenges with 8pyDTZ stability in solution
Welcome to the technical support center for 8pyDTZ. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in solution?
A1: No, this compound is known to be unstable in solution.[1][2] It is highly recommended to prepare solutions immediately before use to ensure the integrity of the compound and the reproducibility of your experimental results.[1][2]
Q2: What is the primary cause of this compound instability in solution?
A2: The primary cause of instability for this compound and related coelenterazine analogs is auto-oxidation, which is a reaction that occurs in the presence of molecular oxygen.[3] This process can be exacerbated by factors such as pH and the presence of certain solvents. The C3 carbonyl group on the imidazopyrazine ring is understood to be a key site for this oxidation reaction.
Q3: How should I store this compound?
A3: For long-term storage, this compound should be stored as a solid powder at -20°C or -80°C. Once dissolved, the solution is viable for only a few hours, even when kept on ice.
Q4: What are the recommended solvents for this compound?
A4: For in vivo applications, a recommended aqueous injectable formulation consists of 10% Ethanol (v/v), 10% Glycerol (v/v), 10% 2-Hydroxypropyl-β-cyclodextrin (HPBCD, w/v), and 35% PEG-300 (v/v). For in vitro stock solutions, this compound can be dissolved in ethanol with the addition of HCl to a pH of 2. Crucially, DMSO should be avoided as it can inactivate this compound's activity .
Q5: Can the stability of this compound be improved?
A5: Yes, research has shown that PEGylation of coelenterazine analogs can enhance their resistance to auto-oxidation. However, it is important to note that the ester linkages in PEGylated luciferins can be susceptible to hydrolysis, especially in the presence of acid or base.
Troubleshooting Guide
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or no bioluminescent signal | Degradation of this compound due to improper storage or handling of the solution. | Prepare a fresh solution of this compound immediately before the experiment. Ensure the solid compound has been stored correctly at -20°C or -80°C. |
| Inactivation by an inappropriate solvent. | Avoid using DMSO. Utilize the recommended solvent formulations for in vivo or in vitro use. | |
| High background signal | Auto-oxidation of this compound leading to chemiluminescence. | Prepare the this compound solution just before use and protect it from light. |
| Poor reproducibility between experiments | Inconsistent concentrations of active this compound due to degradation over time. | Strictly adhere to the protocol of preparing fresh solutions for each experiment. Minimize the time between dissolving the compound and performing the assay. |
| pH of the solution is not optimal. | For PEGylated analogs, ensure the solution is at a neutral pH to avoid acid or base-catalyzed hydrolysis. For standard this compound, if using an acidic solvent for solubilization, be mindful of its potential impact on your experimental system. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol provides a framework for evaluating the stability of your this compound solution over time.
Materials:
-
This compound powder
-
Recommended solvent (e.g., the in vivo formulation or ethanol with HCl)
-
Luciferase enzyme (e.g., LumiLuc)
-
Assay buffer (at a pH relevant to your experiment)
-
Luminometer
-
Opaque microplate (e.g., white-walled, clear-bottom)
Methodology:
-
Prepare a fresh stock solution of this compound in the chosen solvent at a known concentration.
-
Immediately aliquot the stock solution into multiple tubes to avoid repeated freeze-thaw cycles if you plan to test stability at different time points from a frozen stock. For assessing stability at room temperature or on ice, a single stock can be used.
-
At time zero (T=0) , take an aliquot of the this compound solution and dilute it to the final working concentration in the assay buffer.
-
Add the luciferase enzyme to the diluted this compound solution in the microplate wells.
-
Immediately measure the bioluminescence using a luminometer. This reading will serve as your baseline (100% activity).
-
Incubate the remaining this compound stock solution under the desired conditions you wish to test (e.g., on ice, at room temperature, protected from light, exposed to light).
-
At subsequent time points (e.g., 1, 2, 4, and 8 hours), repeat steps 3-5 using an aliquot from the incubated stock solution.
-
Calculate the percentage of remaining activity at each time point relative to the T=0 reading.
-
Plot the percentage of remaining activity against time to visualize the stability of this compound under the tested conditions.
Visualizations
Proposed Degradation Pathway of Coelenterazine Analogs
Caption: Proposed auto-oxidation pathway for coelenterazine analogs like this compound.
Troubleshooting Workflow for this compound Instability
Caption: A logical workflow to troubleshoot experiments involving this compound.
References
Technical Support Center: 8pyDTZ Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing background signals and optimizing their experiments using the bioluminescent substrate 8pyDTZ.
Troubleshooting Guide
High background signal can obscure the specific signal from your experiment, leading to inaccurate results. This guide addresses common causes of high background and provides solutions to mitigate them.
Question: Why am I observing a high background signal in my this compound assay?
Answer: High background signal in an this compound assay can arise from several factors. The primary reasons include the chemical instability of this compound in solution, suboptimal assay conditions, or issues with the experimental setup. It's crucial to systematically evaluate each component of your experiment to identify the source of the background.
A key contributor can be the auto-oxidation of this compound, although studies suggest that the background from this compound itself is relatively low in vivo[1]. However, improper storage or handling can exacerbate this issue. Contamination in reagents or cell culture can also lead to non-specific light emission.
Question: How can I minimize background signal originating from the this compound substrate itself?
Answer: To minimize background from the this compound substrate, proper preparation and handling are critical.
-
Fresh Preparation: this compound is unstable in solution and should be prepared immediately before use[2][3]. Avoid storing this compound in solution for extended periods.
-
Correct Solvent: Do not use DMSO to dissolve this compound, as it can inactivate the compound[3]. A recommended formulation for in vivo use involves a mixture of ethanol, glycerol, 2-Hydroxypropyl-β-cyclodextrin (HPBCD), and PEG-300 in an aqueous solution[2]. For in vitro assays, ensure the buffer is compatible and does not induce degradation.
-
Storage of Solid Compound: Store the solid this compound compound under appropriate conditions as recommended by the manufacturer, typically at -20°C or -80°C, to prevent degradation.
Question: What experimental parameters can I optimize to reduce background and improve the signal-to-noise ratio?
Answer: Optimizing your experimental protocol is key to achieving a high signal-to-noise ratio.
-
Substrate Concentration: Use the lowest concentration of this compound that provides a robust signal. Titrating the this compound concentration can help identify the optimal balance between signal intensity and background noise.
-
Incubation Time: Determine the optimal incubation time for the substrate with your cells or lysate. A time-course experiment can reveal the peak signal time and when the background begins to increase significantly.
-
Cell Density/Lysate Concentration: Ensure you are using an appropriate number of cells or protein concentration. Too many cells can lead to signal saturation, while too few may result in a signal that is difficult to distinguish from the background.
-
Washing Steps: For cell-based assays, thorough washing after substrate incubation can help remove residual, unbound this compound, thereby reducing background.
-
Instrumentation Settings: Optimize the settings on your luminometer or imaging system. Adjust the integration time (exposure time) to maximize the specific signal without amplifying the background noise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyridyl diphenylterazine (DTZ) analog that serves as an ATP-independent substrate for the LumiLuc luciferase. The LumiLuc enzyme catalyzes the oxidation of this compound, resulting in the emission of light (bioluminescence). This system is often used as a reporter in various biological assays, both in vitro and in vivo.
Q2: Is this compound suitable for in vivo imaging?
Yes, this compound is designed for high-sensitivity in vivo bioluminescence imaging. It exhibits excellent biocompatibility and its spectrally shifted emission allows for better tissue penetration. Studies have shown that the LumiLuc-8pyDTZ pair is highly sensitive for detecting cells in deep tissues of mice.
Q3: What are the key advantages of using the LumiLuc-8pyDTZ system?
The LumiLuc-8pyDTZ system offers several advantages:
-
ATP-Independence: The reaction does not require ATP, making it suitable for studying energy-depleted environments.
-
High Sensitivity: The system provides a bright signal, enabling the detection of a small number of cells.
-
Improved Biocompatibility: this compound can be dissolved in aqueous solutions without the need for organic cosolvents, which can be toxic in vivo.
Q4: Can I use standard luciferase assay buffers with this compound?
While some components of standard luciferase buffers may be compatible, it is essential to ensure that the buffer composition does not negatively impact this compound stability or LumiLuc enzyme activity. Always refer to the specific protocols for the LumiLuc luciferase you are using. As a general rule, avoid strongly acidic or basic buffers and components that could quench the luminescent signal.
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging with this compound
This protocol is a general guideline and should be adapted for specific animal models and experimental goals.
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane inhalation.
-
If necessary, remove hair from the imaging area using a shaver and depilatory cream. Clean the area with sterile gauze and disinfect with 70% ethanol.
-
-
This compound Working Solution Preparation (Prepare immediately before use):
-
Prepare an aqueous injectable formulation containing:
-
10% Ethanol (v/v)
-
10% Glycerol (v/v)
-
10% 2-Hydroxypropyl-β-cyclodextrin (HPBCD, w/v)
-
35% PEG-300 (v/v).
-
-
Dissolve this compound in the formulation to a typical working concentration. A common preparation is 4 µmol (1.5 mg) of this compound in 480 µL of the formulation.
-
-
Substrate Administration:
-
Inject the this compound working solution intraperitoneally into the lower abdomen of the mouse.
-
-
Bioluminescence Imaging:
-
Immediately place the mouse in a bioluminescence imaging system.
-
Set the imaging parameters:
-
Emission filter: Open
-
Exposure time: 1 second (adjust as needed)
-
Binning: Medium or high
-
f-stop: Low (e.g., f/1).
-
-
Acquire images every 1 minute for a duration of 20 minutes to capture the peak signal.
-
-
Data Analysis:
-
Use appropriate software (e.g., ImageJ) to quantify the bioluminescent signal in the region of interest.
-
Data Presentation
Table 1: Troubleshooting High Background Signal in this compound Assays
| Potential Cause | Recommended Solution | Expected Outcome |
| This compound solution prepared in advance | Prepare this compound solution immediately before use. | Reduced background from substrate degradation. |
| Incorrect solvent used (e.g., DMSO) | Use the recommended aqueous formulation for in vivo or a compatible buffer for in vitro assays. | Improved substrate stability and activity. |
| Substrate concentration too high | Perform a titration to determine the optimal this compound concentration. | Lowered background while maintaining a strong specific signal. |
| Prolonged incubation time | Conduct a time-course experiment to identify the peak signal time. | Minimized background contribution from non-specific reactions over time. |
| Inadequate washing (cell-based assays) | Increase the number and stringency of wash steps after substrate incubation. | Removal of residual substrate, leading to lower background. |
| Contaminated reagents or cells | Use fresh, sterile reagents and ensure cell cultures are not contaminated. | Elimination of background signal from microbial or chemical contaminants. |
Visualizations
Caption: In vivo experimental workflow using this compound.
Caption: The LumiLuc-8pyDTZ bioluminescent reaction.
References
Technical Support Center: Optimizing 8pyDTZ and LumiLuc Expression Levels
Welcome to the technical support center for the 8pyDTZ and LumiLuc bioluminescent reporter system. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for maximal signal and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are this compound and LumiLuc?
A1: this compound is a pyridyl diphenylterazine (DTZ) analog that functions as an ATP-independent substrate for LumiLuc, an engineered luciferase.[1][2][3] The LumiLuc-8pyDTZ system is a bioluminescent reporter pair designed for highly sensitive in vivo and in vitro imaging.[1][4] LumiLuc was developed through directed evolution of the teLuc luciferase to have a broad substrate specificity and high activity with pyridyl substrates like this compound, producing bright yellow bioluminescence.
Q2: What are the main advantages of the LumiLuc-8pyDTZ system?
A2: The primary advantages of this system include:
-
High Sensitivity: The LumiLuc-8pyDTZ pair is significantly brighter than many other reporter systems, enabling the detection of early-stage tumors or small cell populations.
-
ATP-Independence: Unlike firefly luciferase, the LumiLuc reaction does not require ATP, making it suitable for studying processes in environments with fluctuating energy levels.
-
Improved Substrate Solubility: this compound has a higher water solubility compared to other coelenterazine analogs like DTZ, which facilitates in vivo administration without the need for organic cosolvents.
-
Red-Shifted Emission: The light emitted by the LumiLuc-8pyDTZ reaction is spectrally shifted, allowing for better tissue penetration and reduced signal attenuation in vivo.
Q3: Is this compound stable in solution?
A3: No, this compound is unstable in solution. It is highly recommended to prepare the working solution immediately before use for optimal results.
Q4: Can I use a standard luciferase lysis buffer with LumiLuc?
A4: Yes, standard luciferase cell lysis buffers are generally effective for lysing cells expressing LumiLuc to perform luminescence assays. However, it is always recommended to follow the specific instructions provided with your lysis buffer kit.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Luminescence Signal | Inefficient LumiLuc Expression: Low transfection efficiency or poor vector expression. | Optimize your transfection protocol. Ensure the promoter driving LumiLuc expression is active in your cell type. Use a positive control to verify transfection efficiency. |
| Suboptimal this compound Concentration: The concentration of this compound may be too low for a robust signal. | Perform a dose-response curve to determine the optimal this compound concentration for your specific cell type and experimental setup. Concentrations ranging from 6.25 to 100 μM have been used in HEK 293T cells. | |
| Degraded this compound: The this compound solution was not freshly prepared. | Always prepare the this compound working solution immediately before your experiment, as it is unstable in solution. | |
| Incorrect Assay Buffer: The buffer composition may be interfering with the enzymatic reaction. | Use a recommended assay buffer. A common buffer consists of 1mM CDTA, 0.5% Tergitol NP-40, 0.05% Antifoam 204, 150mM KCl, 100mM MES pH 6.0, 1mM DTT, and 35mM thiourea. | |
| Cell Lysis Issues: Incomplete cell lysis leading to insufficient release of LumiLuc. | Ensure complete cell lysis by using an appropriate lysis buffer and following the recommended incubation times. Consider freeze-thaw cycles or sonication to aid lysis. | |
| High Background Signal | Autoluminescence of this compound: The substrate may be auto-oxidizing and producing a background signal. | While this compound has been shown to be relatively stable against autoluminescence, ensure proper storage of the compound in a cool, dark place. Measure background from untransfected cells treated with this compound to establish a baseline. |
| Contamination: Bacterial or fungal contamination in cell cultures can sometimes produce light. | Maintain sterile cell culture techniques. Regularly check cultures for contamination. | |
| Inconsistent Results | Variable Transfection Efficiency: Differences in the amount of LumiLuc plasmid delivered to cells between experiments. | Use a consistent transfection method and normalize for transfection efficiency using a co-transfected reporter like β-galactosidase or by measuring total protein concentration. |
| Inaccurate Pipetting: Errors in pipetting small volumes of reagents. | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound. | |
| Cell Passage Number: High passage numbers can lead to changes in cell physiology and expression levels. | Use cells within a consistent and low passage number range for all experiments. | |
| Poor In Vivo Signal | Suboptimal this compound Administration: Incorrect route of administration or dosage. | For in vivo imaging in mice, intraperitoneal injection is a common administration route. A typical dose is 4 μmol of this compound. |
| Timing of Imaging: Imaging at a time point that does not coincide with peak luminescence. | Collect bioluminescence images immediately after this compound injection and continue for at least 20 minutes to capture the peak signal. | |
| Tissue Attenuation: The signal from deep tissues may be absorbed or scattered. | While LumiLuc-8pyDTZ has red-shifted emission, for very deep tissue imaging, consider using reporters with even further red-shifted emissions, such as LumiScarlet-8pyDTZ. |
Quantitative Data Summary
Table 1: Comparison of Bioluminescence from Different Reporter Pairs in HEK 293T Cells
| Reporter Pair | Substrate Concentration (μM) | Relative Photon Flux (LumiLuc-8pyDTZ = 1) |
| LumiLuc-8pyDTZ | 6.25 - 100 | 1 |
| teLuc-8pyDTZ | 6.25 - 100 | ~0.2 - 0.33 |
| teLuc-DTZ | 6.25 - 100 | ~0.25 - 0.625 |
Table 2: In Vivo Tumor Detection Comparison
| Reporter Pair | Cell Number Inoculated | Time to Detectable Signal |
| LumiLuc-8pyDTZ | 104 | Day 1 |
| Akaluc-AkaLumine | 104 | Day 3 |
Experimental Protocols
Protocol 1: In Vitro LumiLuc Assay in Cultured Cells
-
Cell Culture and Transfection:
-
Culture HEK 293T cells (or your cell line of interest) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.
-
Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with a plasmid encoding the LumiLuc luciferase using your preferred transfection reagent. Include a negative control (untransfected cells) and a positive control if available.
-
Allow 24-48 hours for LumiLuc expression.
-
-
Cell Lysis:
-
Carefully remove the growth medium from the cells.
-
Wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of 1X cell lysis buffer to each well (e.g., 200-500 µL for a 35-mm dish).
-
Incubate at room temperature for 15 minutes, with occasional swirling.
-
Collect the cell lysate into microcentrifuge tubes.
-
-
Luminescence Measurement:
-
Prepare a fresh working solution of this compound in the appropriate assay buffer.
-
Add the cell lysate to a luminometer-compatible plate.
-
Inject the this compound working solution into each well and immediately measure the luminescence.
-
Protocol 2: In Vivo Bioluminescence Imaging in a Mouse Model
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane inhalation.
-
If necessary, remove hair from the imaging area using an electric shaver and a depilatory cream.
-
-
This compound Working Solution Preparation:
-
Important: Prepare this solution immediately before use.
-
A recommended formulation for an aqueous injectable solution contains 10% Ethanol (v/v), 10% Glycerol (v/v), 10% 2-Hydroxypropyl-β-cyclodextrin (HPBCD, w/v), and 35% PEG-300 (v/v).
-
A typical working solution is 4 µmol (approximately 1.5 mg) of this compound in 480 µL of the formulation.
-
-
Administration and Imaging:
-
Inject the this compound working solution intraperitoneally into the mouse.
-
Immediately place the mouse in a bioluminescence imaging system.
-
Set the imaging parameters: open emission filter, appropriate field of view, and an initial exposure time of 1 second.
-
Acquire images every minute for at least 20 minutes to capture the peak signal.
-
-
Data Analysis:
-
Use imaging software such as Fiji (ImageJ) to analyze the bioluminescence images and quantify the signal intensity.
-
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | diphenylterazine (DTZ) analog | CAS# 2351898-91-2 |ATP-independent pyridyl substrate of LumiLuc luciferase| in vivo luminescence imaging| InvivoChem [invivochem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioluminescence with 8pyDTZ
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioluminescence when using the synthetic luciferin 8pyDTZ.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue: Weak or No Bioluminescent Signal
A weak or absent signal is a common issue in bioluminescence assays. The following questions will help you identify and resolve the potential causes.
Q1: Is your this compound solution properly prepared and stored?
A1: this compound is known to be unstable in solution. For optimal performance, it is crucial to prepare the working solution fresh before each experiment.[1][2][3]
-
Actionable Advice:
-
Always prepare this compound solution immediately before use.[1][3]
-
Avoid storing this compound in solution, even for short periods. If you must prepare a stock solution, store it in small aliquots at -80°C for no longer than one month, and avoid repeated freeze-thaw cycles.
-
Protect the solution from light.
-
Q2: Are you using the correct solvent for this compound?
A2: The choice of solvent can significantly impact this compound activity. DMSO, a common solvent in biological assays, can inactivate this compound.
-
Actionable Advice:
-
Avoid using DMSO to dissolve this compound.
-
For in vitro assays, a recommended solvent is ethanol. You can dissolve this compound in ethanol to make a stock solution (e.g., 10mM) and then dilute it into the appropriate assay buffer.
-
For in vivo applications, an aqueous formulation containing co-solvents like ethanol, glycerol, 2-Hydroxypropyl-β-cyclodextrin (HPBCD), and PEG-300 can be used to improve solubility and bioavailability.
-
Q3: Is the this compound concentration optimal for your assay?
A3: Sub-optimal substrate concentration can lead to a weak signal. The LumiLuc-8pyDTZ system is notably brighter than other systems at lower substrate concentrations.
-
Actionable Advice:
-
For in vitro assays with HEK 293T cells expressing LumiLuc, a final concentration of 20µM this compound is recommended.
-
Perform a concentration titration to determine the optimal this compound concentration for your specific cell type and experimental conditions.
-
Q4: Are you using the appropriate luciferase variant with this compound?
A4: this compound is a pyridyl diphenylterazine (DTZ) analog specifically engineered to be a substrate for the LumiLuc luciferase. While it may work with other luciferases, its performance is optimized with LumiLuc.
-
Actionable Advice:
-
Ensure you are using the LumiLuc luciferase for optimal brightness with this compound. The LumiLuc-8pyDTZ pair produces approximately 3- to 5-fold more bioluminescence than teLuc-8pyDTZ.
-
Q5: Could your assay conditions be affecting the luciferase enzyme?
A5: Factors such as pH, temperature, and the presence of inhibitors can negatively impact luciferase activity.
-
Actionable Advice:
-
pH: Ensure your assay buffer has a pH that is optimal for LumiLuc activity. A recommended assay buffer for in vitro use with this compound has a pH of 6.0.
-
Temperature: Perform the assay at the recommended temperature. For cellular assays, incubation at 37°C for a short period (e.g., 10 minutes) after adding this compound can be beneficial.
-
Inhibitors: Be aware of potential inhibitors in your sample. Some compounds, such as resveratrol and certain flavonoids, can inhibit luciferase activity. If your experiment involves screening compounds, consider performing a counterscreen to identify potential luciferase inhibitors.
-
Q6: Is your instrumentation set up correctly for detecting the this compound signal?
A6: The LumiLuc-8pyDTZ pair produces a spectrally shifted emission compared to other luciferin-luciferase systems.
-
Actionable Advice:
-
For far-red emission capture, which is beneficial for in vivo imaging due to better tissue penetration, use a 600-700nm bandpass filter.
-
Ensure the exposure time on your luminometer or imaging system is adequate to capture the signal. An exposure time of 2 seconds has been used for in vitro plate reader assays.
-
Issue: High Background Signal
Q1: Could there be autoluminescence from your substrate or sample?
A1: While less common with modern synthetic luciferins, high background can sometimes be an issue.
-
Actionable Advice:
-
Run a control with media and this compound but without cells expressing luciferase to determine the background signal.
-
For in vivo imaging, inject this compound into a control mouse (not expressing luciferase) to assess background levels.
-
Issue: High Variability Between Replicates
Q1: Are you ensuring consistency in your experimental technique?
A1: Variability can be introduced through inconsistent pipetting or cell plating.
-
Actionable Advice:
-
Use a master mix for your reagents to ensure each well receives the same concentration.
-
Ensure a uniform cell density across all wells of your plate.
-
Quantitative Data Summary
Table 1: Comparative Performance of LumiLuc-8pyDTZ
| Feature | LumiLuc-8pyDTZ | teLuc-DTZ | Reference |
| Relative Brightness (in vitro) | Brighter at low substrate concentrations (6.25 to 25 µM) | Less bright at low substrate concentrations | |
| Far-Red Emission (600-700 nm) | 1.6- to 3.9-fold higher photon flux | Lower photon flux | |
| In Vivo Sensitivity | High sensitivity, does not require organic cosolvents | Lower sensitivity |
Table 2: Recommended this compound Concentrations
| Application | Recommended Concentration | Reference |
| In Vitro (HEK 293T cells) | 20 µM | |
| In Vivo (Mouse model) | 0.2 µmol/mouse (intravenous) |
Experimental Protocols
Protocol 1: In Vitro Bioluminescence Assay with this compound
This protocol is adapted for use with HEK 293T cells transiently expressing LumiLuc luciferase.
Materials:
-
HEK 293T cells expressing LumiLuc luciferase
-
DMEM with 10% FBS
-
This compound powder
-
Ethanol (for stock solution)
-
Assay Buffer (1mM CDTA, 0.5% Tergitol NP-40, 0.05% Antifoam 204, 150mM KCl, 100mM MES pH 6.0, 1mM DTT, and 35mM thiourea)
-
96-well white, opaque plates
Procedure:
-
Culture HEK 293T cells expressing LumiLuc in DMEM with 10% FBS at 37°C with 5% CO2.
-
Seed the transfected cells into a 96-well plate at a density of approximately 5,000 cells per well.
-
Allow the cells to adhere and recover for 2-4 hours in the incubator.
-
Prepare the this compound working solution immediately before use. First, prepare a 10mM stock solution of this compound in ethanol.
-
Dilute the 10mM this compound stock solution in the assay buffer to a final concentration of 20µM.
-
Add 50µL of the 20µM this compound working solution to each well containing the cells.
-
Incubate the plate at 37°C for 10 minutes.
-
Immediately measure the bioluminescence using a luminescence plate reader. Use an exposure time of 2 seconds and a 600-700nm bandpass filter for far-red emission.
Protocol 2: In Vivo Bioluminescence Imaging with this compound
This protocol is a general guideline for in vivo imaging in a tumor xenograft mouse model.
Materials:
-
Mouse model with cells expressing LumiLuc luciferase
-
This compound powder
-
Aqueous injectable formulation (e.g., 10% Ethanol, 10% Glycerol, 10% HPBCD, and 35% PEG-300)
-
Bioluminescence imaging system
Procedure:
-
Anesthetize the mouse using isoflurane inhalation.
-
Prepare the this compound working solution immediately before use. Prepare a solution of this compound in the aqueous injectable formulation. A typical dose is 0.2 µmol of this compound per mouse.
-
Inject the this compound working solution intravenously.
-
Immediately place the mouse in the bioluminescence imaging system.
-
Set the imaging parameters: emission filter fully open or a 600-700nm bandpass filter, and an appropriate exposure time (e.g., 1 second).
-
Acquire images at different time points to determine the peak signal.
Visualizations
Caption: Troubleshooting workflow for low bioluminescence with this compound.
Caption: General experimental workflow for a bioluminescence assay using this compound.
References
8pyDTZ substrate kinetics and optimization
Welcome to the technical support center for the 8pyDTZ substrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a pyridyl diphenylterazine (DTZ) analog that functions as an ATP-independent substrate for the engineered luciferase, LumiLuc.[1][2] Its primary application is in in vivo bioluminescence imaging (BLI) due to its excellent biocompatibility, high sensitivity, and spectrally red-shifted light emission, which allows for better tissue penetration.[2][3][4]
Q2: What are the main advantages of using the LumiLuc-8pyDTZ system?
The LumiLuc-8pyDTZ system offers several key advantages:
-
ATP-Independency: The light-emitting reaction does not require ATP, which can be beneficial for studying cellular processes where ATP levels may fluctuate.
-
High Sensitivity: This system has demonstrated high sensitivity, enabling the detection of early-stage tumors in xenograft mouse models.
-
Improved Water Solubility: this compound has enhanced water solubility compared to its parent compound DTZ, which allows for administration in simple saline solutions without the need for potentially toxic organic cosolvents.
-
Red-Shifted Emission: The bioluminescence emission is red-shifted (emission peak at 525 nm), which is advantageous for in vivo imaging as red light penetrates tissues more effectively than blue light.
-
Excellent Biocompatibility: The substrate and the luciferase have shown good biocompatibility in animal models.
Q3: Is this compound compatible with other luciferases?
This compound was specifically optimized for use with the LumiLuc luciferase, which was engineered through directed evolution from teLuc. While LumiLuc shows broad substrate specificity with other pyridyl analogs, the optimal performance and brightness for this compound are achieved with LumiLuc. Using this compound with other luciferases, such as NanoLuc or Renilla luciferase, may result in significantly lower light output.
Q4: How should I prepare and store this compound?
This compound is unstable in solution and it is strongly recommended to prepare the working solution immediately before use. For long-term storage, the compound should be stored at -20°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Substrate Degradation: this compound is unstable in solution. 2. Low Luciferase Expression: Insufficient amount of LumiLuc luciferase in the cells or tissue. 3. Suboptimal Substrate Concentration: The concentration of this compound may be too low for detection. 4. Incorrect Imaging Parameters: Exposure time, binning, or other camera settings may not be optimal. 5. Poor Substrate Bioavailability: Inefficient delivery of this compound to the target cells or tissue. | 1. Always prepare the this compound working solution fresh, immediately before injection. 2. Verify luciferase expression levels through an independent method (e.g., western blot, in vitro lysate assay). 3. Increase the concentration of the injected this compound solution, if possible. The apparent Michaelis constant (Kм) of LumiLuc for this compound is 4.6 μM. 4. Optimize imaging parameters: increase exposure time, use a larger binning setting, and ensure the emission filter is open. 5. For in vivo experiments, ensure proper injection technique (e.g., intraperitoneal or intravenous) to maximize delivery to the target site. |
| High Background Signal | 1. Autoluminescence: Natural light emission from the animal, particularly from the gut if fed certain diets. 2. Substrate Autoxidation: Although less common with this compound, some luciferins can auto-oxidize and produce a weak chemiluminescent signal. 3. Contamination: Contamination of the imaging chamber or the animal's fur with luminescent material. | 1. Fast the animals for a few hours before imaging to reduce gut autoluminescence. Use a chlorophyll-free diet. 2. Image a control animal injected with this compound but not expressing the luciferase to determine the background signal from the substrate itself. 3. Ensure the imaging chamber is clean. For animal imaging, remove hair from the imaging area. |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent volumes of substrate or cells. 2. Uneven Substrate Distribution: In vivo, the injected substrate may not distribute evenly throughout the animal. 3. Variable Luciferase Expression: Cell populations may have varying levels of luciferase expression. | 1. Use calibrated pipettes and prepare a master mix for reagents when possible. 2. Standardize the injection procedure. Allow sufficient time for substrate distribution before imaging. The timing of peak signal should be determined empirically. 3. Use a stable cell line with consistent luciferase expression. |
| Signal Decays Too Quickly | 1. Flash-Type Kinetics: In standard phosphate-buffered saline (PBS), LumiLuc exhibits flash-type kinetics, meaning the light signal peaks quickly and then rapidly decays. 2. Rapid Substrate Metabolism/Clearance: The substrate may be quickly metabolized or cleared from the system in vivo. | 1. For in vitro assays, use a specially formulated glow-type assay buffer to achieve a more stable signal. 2. For in vivo imaging, perform a kinetic study by acquiring images at multiple time points after substrate injection to determine the peak emission time and the decay rate. |
Experimental Protocols
In Vivo Bioluminescence Imaging Protocol for Tumor Xenograft Mouse Model
This protocol is a guideline and may need to be optimized for your specific experimental needs.
1. Animal Preparation:
-
Anesthetize the mouse using isoflurane inhalation (e.g., 5 minutes).
-
Remove the hair in the imaging area using an electric shaver followed by a depilatory cream for 1 minute.
-
Clean the area with sterile gauze, rinse with DPBS, and disinfect with 70% ethanol.
2. This compound Working Solution Preparation (Prepare Fresh):
-
Prepare an aqueous injectable formulation containing:
-
10% Ethanol (v/v)
-
10% Glycerol (v/v)
-
10% 2-Hydroxypropyl-β-cyclodextrin (HPBCD, w/v)
-
35% PEG-300 (v/v)
-
-
A typical working solution is 4 µmol (approximately 1.5 mg) of this compound in 480 µL of the formulation.
3. Substrate Administration:
-
Inject the freshly prepared this compound working solution intraperitoneally (IP) into the left lower abdomen of the mouse.
4. Bioluminescence Imaging:
-
Immediately place the mouse in a bioluminescence imaging system.
-
Set the imaging parameters. The following are suggested starting points:
-
Emission filter: Fully open
-
Field of view: 25 cm
-
Aperture f-stop: 1.2
-
Merge mode: 1x1
-
Exposure time: 1 second
-
-
Collect bioluminescence images every 1 minute for at least 20 minutes to capture the peak signal and decay kinetics.
5. Data Analysis:
-
Use imaging software such as Fiji (ImageJ) to analyze the images and quantify the bioluminescent signal.
-
Use spreadsheet software for data processing and graphing.
Quantitative Data Summary
Table 1: Kinetic and Spectral Properties of LumiLuc-8pyDTZ
| Parameter | Value | Reference |
| Luciferase | LumiLuc | |
| Substrate | This compound | |
| Emission Peak (λmax) | 525 nm | |
| Apparent Michaelis Constant (Kм) | 4.6 μM | |
| Bioluminescence Kinetics (in PBS) | Flash-type | |
| Bioluminescence Kinetics (in assay buffer) | Glow-type |
Table 2: Comparison of LumiLuc-8pyDTZ with other Bioluminescent Systems
| Reporter System | Substrate | Key Features | In Vivo Performance Comparison | Reference |
| LumiLuc | This compound | ATP-independent, red-shifted emission, improved water solubility, high sensitivity. | Showed higher sensitivity in detecting early tumors compared to Akaluc-AkaLumine. | |
| LumiScarlet | This compound | BRET-based reporter with LumiLuc and mScarlet-I for further red-shifted emission (>600 nm). | Comparable brightness to Akaluc-AkaLumine for deep-tissue imaging. | |
| Akaluc | AkaLumine | ATP-dependent, near-infrared emission. | Considered one of the brightest ATP-dependent systems for deep-tissue imaging. | |
| teLuc | DTZ | Predecessor to LumiLuc, optimized for DTZ. | Emission of teLuc-8pyDTZ is greatly attenuated compared to teLuc-DTZ. | |
| NanoLuc | Furimazine | ATP-independent, bright blue emission. | Limited tissue penetration due to blue light emission. |
Visualizations
Caption: In vivo bioluminescence imaging workflow using this compound.
Caption: Troubleshooting workflow for common this compound experimental issues.
References
best practices for storing and handling 8pyDTZ
Technical Support Center: 8pyDTZ
This technical support center provides researchers, scientists, and drug development professionals with , a pyridyl diphenylterazine analog for bioluminescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a pyridyl diphenylterazine (DTZ) analog that serves as an ATP-independent substrate for LumiLuc luciferase.[1][2][3] It is used in bioluminescence imaging and is noted for its enhanced water solubility and red-shifted light emission compared to its parent compound, DTZ, which allows for better tissue penetration in in vivo studies.[2][4]
Q2: What are the recommended storage conditions for this compound?
A2: this compound is supplied as a solid powder and should be stored under specific conditions to ensure its stability. For long-term storage (up to 3 years), it is recommended to keep the powder at -20°C. For shorter periods (up to 2 years), storage at 4°C is acceptable.
Q3: How should I prepare this compound solutions?
A3: Due to its instability in solution, it is strongly recommended to prepare this compound solutions fresh immediately before use. The solvent and preparation method will depend on the specific application (in vitro or in vivo).
Q4: Can I dissolve this compound in DMSO?
A4: No, DMSO is not recommended as a solvent for this compound as it can inactivate the compound's activity.
Q5: Is this compound suitable for in vivo imaging?
A5: Yes, this compound is well-suited for in vivo luminescence imaging due to its excellent biocompatibility, high sensitivity, and the red-shifted emission of its reaction with LumiLuc luciferase, which allows for deeper tissue penetration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no bioluminescent signal | 1. Degraded this compound solution. 2. Incorrect solvent used. 3. Sub-optimal substrate concentration. 4. Inactive luciferase enzyme. | 1. Always prepare this compound solutions fresh before each experiment. 2. Avoid using DMSO. For in vitro assays, a common solvent is ethanol with HCl. For in vivo studies, an aqueous formulation with solubilizing agents like Ethanol, Glycerol, HPBCD, and PEG-300 is recommended. 3. Optimize the this compound concentration for your specific cell type and luciferase expression level. A typical starting point for in vitro assays is in the micromolar range. 4. Ensure that the cells are correctly transfected and expressing active LumiLuc luciferase. |
| High background signal | Autoluminescence of this compound. | While this compound has been shown to have comparable or better autoluminescence properties than other substrates, some background may be unavoidable. It is important to include control groups (e.g., untransfected cells or animals not expressing luciferase) to determine the baseline background signal. |
| Inconsistent results between experiments | 1. Inconsistent preparation of this compound solution. 2. Variation in incubation time. 3. Instability of the prepared solution over the course of the experiment. | 1. Follow a standardized protocol for preparing the this compound working solution for every experiment. 2. Standardize the incubation time of cells or the time between injection and imaging for in vivo studies. 3. For lengthy experiments, consider preparing fresh solution midway through to ensure consistent substrate activity. |
| Poor tissue penetration in in vivo imaging | The emission wavelength may not be optimal for the tissue depth. | This compound in combination with LumiLuc produces a red-shifted emission to improve tissue penetration. For even deeper tissue imaging, consider using the LumiScarlet-8pyDTZ pair, which provides further red-shifted emission. |
Experimental Protocols
In Vitro Bioluminescence Assay
This protocol provides a general guideline for using this compound with HEK 293T cells expressing LumiLuc luciferase.
Materials:
-
HEK 293T cells transfected with LumiLuc luciferase
-
DMEM with 10% FBS
-
This compound powder
-
Ethanol
-
Assay Buffer (e.g., 1mM CDTA, 0.5% Tergitol NP-40, 0.05% Antifoam 204, 150mM KCl, 100mM MES pH 6.0, 1mM DTT, and 35mM thiourea)
-
96-well opaque white plates
-
Luminometer
Methodology:
-
Culture HEK 293T cells expressing LumiLuc in DMEM with 10% FBS at 37°C with 5% CO2.
-
Seed the cells into a 96-well opaque white plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere for 2-4 hours.
-
Immediately before the assay, prepare a stock solution of this compound (e.g., 10mM) in ethanol.
-
Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 20µM).
-
Add the this compound working solution to each well.
-
Incubate at 37°C for 10 minutes.
-
Measure bioluminescence immediately using a luminometer. A bandpass filter (e.g., 600-700 nm) can be used to capture the far-red emission.
In Vivo Bioluminescence Imaging
This protocol is a general guide for imaging tumor xenografts in mice.
Materials:
-
Mice with tumor xenografts expressing LumiLuc luciferase
-
This compound powder
-
Aqueous injectable formulation (e.g., 10% Ethanol, 10% Glycerol, 10% HPBCD, and 35% PEG-300)
-
Anesthetic (e.g., isoflurane)
-
Bioluminescence imaging system
Methodology:
-
Immediately before injection, prepare the this compound working solution by dissolving it in the aqueous injectable formulation. A typical dose is 0.2 µmol/mouse.
-
Anesthetize the mouse using isoflurane.
-
Inject the this compound working solution, for example, via intravenous or intraperitoneal delivery.
-
Immediately place the mouse in the bioluminescence imaging system.
-
Acquire images at set intervals (e.g., every 1 minute for 20 minutes).
Data Presentation
Table 1: Storage Conditions for this compound Powder
| Storage Temperature | Duration | Stability |
| -20°C | Up to 3 years | Stable |
| 4°C | Up to 2 years | Stable |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| EtOH + HCl | 2 mg/mL (5.28 mM) | Requires sonication and pH adjustment to 2 with 1M HCl. |
| H₂O | < 0.1 mg/mL | Insoluble. |
| DMSO | Not Recommended | Can inactivate this compound activity. |
Mandatory Visualizations
Caption: Experimental workflows for using this compound in vitro and in vivo.
Caption: Bioluminescent reaction of this compound with LumiLuc luciferase.
References
Technical Support Center: Enhancing 8pyDTZ Delivery for Deep-Tissue Bioluminescence Imaging
Welcome to the technical support center for 8pyDTZ. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing the delivery of this compound for deep-tissue bioluminescence imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a pyridyl diphenylterazine (DTZ) analog that serves as an ATP-independent substrate for the engineered luciferase, LumiLuc.[1] The LumiLuc-8pyDTZ system is known for its bright, spectrally shifted emission, making it particularly suitable for sensitive in vivo bioluminescence imaging (BLI), including deep-tissue applications.[2][3] Its excellent biocompatibility and the fact that it does not require organic cosolvents for in vivo administration make it a superior choice for detecting early-stage tumors.[2][3]
Q2: Why is deep-tissue imaging with this compound challenging?
A2: While the LumiLuc-8pyDTZ pair is optimized for deep-tissue imaging due to its red-shifted emission, several factors can limit performance. These include:
-
Limited Light Penetration: Although red-shifted, the emitted light can still be scattered and absorbed by biological tissues, reducing the signal from deep sources.
-
Substrate Bioavailability: The concentration of this compound reaching the target luciferase in deep tissues can be limited by its route of administration, circulation time, and metabolism.
-
Tissue Hypoxia: The tumor microenvironment is often hypoxic, which can affect cellular metabolism and potentially the activity of the luciferase enzyme, although LumiLuc is ATP-independent.
Q3: How can I enhance the delivery of this compound to deep tissues?
A3: Enhancing delivery involves optimizing both the formulation and the administration strategy. For improved deep-tissue penetration and signal, consider the following:
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can improve its solubility, stability, and circulation time, leading to enhanced accumulation in deep-seated tumors through the enhanced permeability and retention (EPR) effect.
-
Targeted Delivery: Conjugating this compound-loaded nanoparticles with targeting ligands (e.g., antibodies, peptides) that recognize specific markers on deep-tissue tumor cells can increase local concentration.
-
Route of Administration: While intraperitoneal injection is common, intravenous administration may provide more direct and rapid systemic distribution, potentially leading to higher concentrations in deep tissues. However, this may also lead to faster clearance.
Q4: Are there strategies to enhance the light signal from deep tissues?
A4: Yes, in addition to improving this compound delivery, you can enhance the detected signal. The LumiScarlet-8pyDTZ reporter system, a fusion of LumiLuc to a red fluorescent protein, provides a further red-shifted emission, which enhances tissue penetration. This system has shown comparable performance to some of the brightest ATP-dependent luciferase-luciferin pairs for deep-tissue imaging.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal from deep-tissue xenografts | Poor this compound bioavailability at the tumor site. | 1. Optimize the formulation of this compound to improve solubility and stability (see Table 1). 2. Consider alternative administration routes, such as intravenous injection, to improve systemic circulation. 3. Increase the injected dose of this compound, but be mindful of potential solubility and toxicity limits. |
| Insufficient luciferase expression in the target cells. | 1. Confirm luciferase expression levels in your cell line using in vitro assays before in vivo experiments. 2. Use a brighter reporter system like LumiScarlet-8pyDTZ for enhanced signal in deep tissues. | |
| Sub-optimal imaging parameters. | 1. Ensure the emission filter is fully open during image acquisition. 2. Optimize the exposure time; longer exposure times may be necessary for deep-tissue signals. | |
| High background signal | Autoluminescence or non-specific substrate accumulation. | 1. Image animals before injecting this compound to establish a baseline background signal. 2. Ensure complete removal of hair in the imaging area to reduce light scattering. |
| Signal decreases too rapidly | Rapid metabolism or clearance of this compound. | 1. Prepare the this compound solution immediately before use as it is unstable in solution. 2. Consider nanoparticle-based delivery systems to prolong the circulation time of this compound. |
| Substrate depletion due to high luciferase activity. | 1. If luciferase expression is very high, you may observe a rapid decay in signal as the substrate is consumed. Consider using a lower number of cells or a promoter with lower activity. |
Experimental Protocols & Data
Table 1: Recommended Aqueous Formulation for this compound
For in vivo administration, this compound can be prepared in the following aqueous formulation to improve solubility.
| Component | Concentration |
| Ethanol | 10% (v/v) |
| Glycerol | 10% (v/v) |
| 2-Hydroxypropyl-β-cyclodextrin (HPBCD) | 10% (w/v) |
| PEG-300 | 35% (v/v) |
| Typical Working Solution | 4 µmol (1.5 mg) this compound in 480 µL of formulation |
Note: This product is unstable in solution. It is recommended that you prepare the solution immediately before use.
Protocol for In Vivo Bioluminescence Imaging with this compound
This protocol is a general guideline and should be adapted to specific experimental needs.
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane inhalation (5 min).
-
Remove hair from the imaging area using an electric shaver followed by a depilatory cream for 1 minute.
-
Wipe the area with sterile gauze, rinse with DPBS, and disinfect with 70% ethanol.
-
-
This compound Administration:
-
Prepare the this compound working solution as described in Table 1.
-
Inject the this compound working solution intraperitoneally into the left lower abdomen of the mouse.
-
-
Image Acquisition:
-
Immediately place the mouse in a bioluminescence imaging system.
-
Set the imaging parameters:
-
Emission filter: Fully open
-
Field of view: 25 cm
-
Aperture f-stop: 1.2
-
Merge mode: 1x1
-
Exposure time: 1 s (can be adjusted based on signal intensity)
-
-
Collect bioluminescence images every 1 minute for 20 minutes.
-
-
Data Analysis:
-
Use image analysis software (e.g., Fiji/ImageJ) to quantify the bioluminescence signal.
-
Use spreadsheet software for further data processing and analysis.
-
Visualizations
Experimental Workflow for Deep-Tissue Imaging
Caption: Workflow for in vivo deep-tissue imaging using this compound.
Factors Affecting Deep-Tissue Signal with this compound
Caption: Key factors influencing the quality of deep-tissue bioluminescence signal.
References
Technical Support Center: 8pyDTZ Bioluminescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 8pyDTZ substrate and LumiLuc luciferase system. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on the impact of pH.
Troubleshooting Guide
Issue 1: Weak or No Bioluminescence Signal
Question: I am not detecting any signal, or the signal is much weaker than expected. What are the potential causes related to pH and how can I troubleshoot this?
Answer:
A weak or absent bioluminescence signal can stem from several factors, with pH being a critical parameter affecting both the stability of the this compound substrate and the activity of the LumiLuc enzyme.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The optimal pH for the LumiLuc/8pyDTZ reaction has not been definitively established in all buffer systems. A neutral to slightly alkaline pH is generally recommended as a starting point. Perform a pH optimization experiment (see Experimental Protocols) using a range of buffers (e.g., pH 6.0-8.5) to determine the optimal pH for your specific assay conditions. |
| This compound Degradation due to Improper pH | This compound is known to be unstable in solution, and this instability can be exacerbated by suboptimal pH.[1] Prepare this compound solutions fresh before each experiment. Avoid storing this compound in highly acidic or alkaline solutions. For stock solutions, consider a formulation that enhances stability, such as dissolving in an ethanol/1,2-propanediol mixture containing L-ascorbic acid.[2] |
| LumiLuc Enzyme Inactivation | Extreme pH values can denature the LumiLuc luciferase, leading to a loss of activity. Ensure that the final reaction buffer is within a pH range that maintains the structural integrity of the enzyme, typically between pH 6 and 9 for many luciferases.[1][3] |
| Incorrect Buffer Composition | Components of your buffer system could be inhibiting the luciferase. If possible, use a simple buffer system like phosphate-buffered saline (PBS) or a Tris-based buffer at the desired pH and validate its compatibility with the LumiLuc/8pyDTZ system. |
Issue 2: High Variability Between Replicates
Question: I am observing significant variability in the bioluminescence signal across my replicate wells. Could pH be a contributing factor?
Answer:
High variability can indeed be influenced by inconsistent pH across your experimental setup.
| Potential Cause | Recommended Solution |
| Inconsistent pH Across Plate | Ensure thorough mixing of all reagents in each well to maintain a uniform pH. Small volumes can be prone to evaporation, which can alter the pH. Use a plate sealer to minimize evaporation during incubation. |
| Edge Effects in Multi-well Plates | The outer wells of a microplate can be more susceptible to temperature and evaporation fluctuations, which can indirectly affect pH. Avoid using the outer wells for critical samples or fill them with a buffer to create a more uniform environment. |
| pH Shift During Cell Culture | If performing live-cell imaging, the metabolic activity of the cells can alter the pH of the culture medium. Use a buffered medium (e.g., HEPES-buffered) and ensure consistent cell densities across wells. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound bioluminescence with LumiLuc luciferase?
While a definitive optimal pH has not been published for all conditions, assays are often performed in buffers with a pH around 7.4.[4] However, the optimal pH can be influenced by buffer composition, temperature, and other assay components. Therefore, it is highly recommended to perform a pH optimization experiment for your specific experimental setup.
Q2: How does pH affect the stability of this compound?
Diphenylterazine and its analogs like this compound are known to be unstable in aqueous solutions. It is recommended to prepare this compound solutions immediately before use. Both acidic and basic conditions can accelerate the degradation of the substrate. For short-term storage of a stock solution, a formulation containing an antioxidant like L-ascorbic acid in an organic solvent mixture may improve stability.
Q3: Can pH affect the emission spectrum of this compound bioluminescence?
Q4: What type of buffer should I use for my this compound bioluminescence assay?
A common starting point is a phosphate-buffered saline (PBS) or a Tris-HCl buffer at a pH of approximately 7.4. It is crucial to ensure that the chosen buffer does not contain any components that might inhibit the LumiLuc enzyme. If you suspect buffer interference, a simple buffer optimization experiment can be performed.
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Bioluminescence
This protocol outlines a method to determine the optimal pH for the LumiLuc/8pyDTZ reaction in your specific experimental context.
Materials:
-
Purified LumiLuc luciferase or cell lysate containing LumiLuc
-
This compound substrate
-
A series of buffers with varying pH values (e.g., 0.1 M citrate buffer for pH 5.0-6.0, 0.1 M phosphate buffer for pH 6.0-8.0, 0.1 M Tris-HCl buffer for pH 7.5-9.0)
-
Luminometer
-
White, opaque 96-well plates
Procedure:
-
Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., from pH 5.0 to 9.0 in 0.5 pH unit increments).
-
Prepare Reagents:
-
Dilute the LumiLuc enzyme or cell lysate to a working concentration in each of the prepared buffers.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) and then dilute it to a working concentration in each of the prepared buffers immediately before use.
-
-
Set up the Assay Plate:
-
In a white, opaque 96-well plate, add the LumiLuc solution in the corresponding pH buffer to triplicate wells for each pH value to be tested.
-
Include a set of wells with buffer only as a background control.
-
-
Initiate the Reaction:
-
Using a multi-channel pipette or an injector-equipped luminometer, add the this compound solution to all wells.
-
-
Measure Bioluminescence:
-
Immediately measure the luminescence intensity at each pH point using a luminometer.
-
-
Data Analysis:
-
Subtract the average background reading from the average reading for each pH value.
-
Plot the background-subtracted luminescence intensity as a function of pH to determine the optimal pH.
-
Data Presentation Template:
| pH | Average Luminescence (RLU) | Standard Deviation | Background-Corrected Luminescence (RLU) |
| 5.0 | |||
| 5.5 | |||
| 6.0 | |||
| 6.5 | |||
| 7.0 | |||
| 7.5 | |||
| 8.0 | |||
| 8.5 | |||
| 9.0 |
Protocol 2: Assessing the Impact of pH on this compound Bioluminescence Spectrum
This protocol allows for the investigation of whether pH alters the emission wavelength of the LumiLuc/8pyDTZ reaction.
Materials:
-
Same as Protocol 1, but with a luminometer capable of spectral scanning.
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Measure Bioluminescence Spectra:
-
For each pH value, use the spectral scanning function of the luminometer to measure the emission spectrum of the bioluminescence reaction (e.g., from 400 nm to 700 nm).
-
-
Data Analysis:
-
Plot the emission intensity as a function of wavelength for each pH.
-
Determine the peak emission wavelength for each pH and observe any shifts.
-
Data Presentation Template:
| pH | Peak Emission Wavelength (nm) |
| 5.0 | |
| 6.0 | |
| 7.0 | |
| 8.0 | |
| 9.0 |
Visualizations
Caption: Workflow for determining the optimal pH for this compound bioluminescence.
Caption: Troubleshooting logic for low or no bioluminescence signal.
References
Technical Support Center: 8pyDTZ Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding 8pyDTZ degradation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a pyridyl analog of diphenylterazine (DTZ) that serves as a substrate for the LumiLuc luciferase in bioluminescence imaging (BLI) experiments.[1] Its ATP-independent nature makes it suitable for a wide range of in vivo and in vitro assays, particularly for tracking cells in deep tissues.[1][2][3] The LumiLuc-8pyDTZ system is noted for its high sensitivity and biocompatibility.[3]
Q2: What is the primary cause of this compound degradation?
The primary cause of this compound degradation in solution is auto-oxidation. This process is common for coelenterazine and its analogs and involves the C3 carbonyl group of the imidazopyrazine ring. Additionally, this compound is unstable in solutions, and it is strongly recommended to use freshly prepared solutions for optimal results.
Q3: How should this compound be stored to minimize degradation?
Proper storage is critical to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions:
| Form | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Use freshly prepared working solutions for best results. |
| -20°C | 1 month | ||
| Solution on Ice | 4°C | A few hours | Recommended for immediate use. |
Q4: Can I use DMSO to dissolve this compound?
No, it is advised to avoid using DMSO as a solvent, as it can inactivate this compound. For initial solubilization, a solution of ethanol and HCl (to adjust the pH to 2) is recommended.
Q5: My bioluminescence signal is weak. Could this be due to this compound degradation?
Yes, a weak or absent signal is a common indicator of substrate degradation. If you suspect degradation, consider the following troubleshooting steps:
-
Prepare Fresh Solution: Always prepare the this compound working solution immediately before use.
-
Check Reagent Quality: Ensure your this compound powder has been stored correctly and is within its expiration date.
-
Optimize Transfection Efficiency: In cell-based assays, low transfection efficiency of the luciferase reporter can also lead to a weak signal.
-
Use a Stronger Promoter: If possible, consider using a stronger promoter to drive luciferase expression.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Bioluminescence Signal | Degraded this compound solution. | Prepare a fresh working solution of this compound immediately before the experiment. |
| Low transfection efficiency of the luciferase reporter gene. | Optimize the transfection protocol. | |
| Weak promoter driving luciferase expression. | Use a construct with a stronger promoter if feasible. | |
| Suboptimal pH of the assay buffer. | Ensure the buffer is at a neutral pH, as acidic or basic conditions can catalyze hydrolysis and degradation. | |
| High Background Signal | Auto-oxidation of this compound in the absence of luciferase. | Prepare the substrate solution just before use and minimize its exposure to light and air. |
| Contamination of reagents or samples. | Use fresh, sterile reagents and samples. | |
| Use of assay plates not suitable for luminescence. | Use white or opaque-walled plates to minimize crosstalk between wells. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and consider preparing a master mix of the working solution. |
| Inconsistent incubation times. | Ensure all wells are treated and measured with consistent timing. | |
| Temperature fluctuations. | Allow all reagents and plates to equilibrate to room temperature before starting the assay. |
Experimental Protocols
Preparation of this compound Working Solution (In Vivo)
This protocol is a guideline and may require optimization for specific experimental needs.
-
Formulation Preparation: Prepare an aqueous injectable formulation containing:
-
10% Ethanol (v/v)
-
10% Glycerol (v/v)
-
10% 2-Hydroxypropyl-β-cyclodextrin (HPBCD, w/v)
-
35% PEG-300 (v/v)
-
-
Dissolving this compound: Prepare a working solution of 4 µmol (approximately 1.5 mg) of this compound in 480 µL of the formulation.
-
Immediate Use: This solution is unstable and should be prepared immediately before injection.
Visual Guides
Logical Workflow for Troubleshooting Low Bioluminescence Signal
Caption: Troubleshooting workflow for low signal in this compound assays.
Potential Degradation Pathway of this compound
Caption: Factors contributing to this compound degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | diphenylterazine (DTZ) analog | CAS# 2351898-91-2 |ATP-independent pyridyl substrate of LumiLuc luciferase| in vivo luminescence imaging| InvivoChem [invivochem.com]
- 3. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
8pyDTZ vs. DTZ for In Vivo Imaging: A Comparative Guide
In the rapidly evolving field of in vivo bioluminescence imaging, the choice of luciferase-luciferin system is paramount to achieving high sensitivity and accurate quantification. This guide provides a detailed comparison of two key luciferins: 8pyDTZ, a pyridyl analog of diphenylterazine, and its predecessor, DTZ (diphenylterazine). The focus is on their application in conjunction with engineered luciferases for sensitive in vivo imaging.
Executive Summary
The LumiLuc-8pyDTZ system represents a significant advancement over luciferase systems utilizing DTZ as a substrate, such as teLuc-DTZ. The primary advantages of this compound include its substantially improved aqueous solubility, which allows for administration in simple saline solutions, and its red-shifted light emission.[1][2][3][4] These properties translate to a higher photon flux in the red to far-red spectrum, leading to enhanced sensitivity for deep-tissue imaging in vivo.[1] While DTZ-based systems have demonstrated utility, they are often hampered by the substrate's poor solubility, necessitating the use of organic co-solvents that can introduce variability and potential toxicity.
Performance Comparison
The following tables summarize the key performance metrics of the LumiLuc-8pyDTZ system compared to the teLuc-DTZ system, a common platform for DTZ utilization.
Table 1: Physicochemical and In Vitro Properties
| Parameter | LumiLuc-8pyDTZ | teLuc-DTZ | Key Advantage of this compound |
| Aqueous Solubility | ~10-14 fold higher than DTZ | Low, requires organic co-solvents | Improved biocompatibility and dosing accuracy |
| Emission Peak (in vitro) | 525 nm (Yellow) | 502 nm (Teal) | Red-shifted emission for better tissue penetration |
| Apparent Michaelis Constant (KM) | 4.6 µM | Higher than LumiLuc-8pyDTZ | Higher substrate affinity |
| Bioluminescence Color | Yellow | Teal | Better transmission through tissue |
Table 2: In Vivo Imaging Performance
| Parameter | LumiLuc-8pyDTZ | teLuc-DTZ | Key Advantage of this compound |
| Far-Red Photon Flux (>600 nm) | 1.6 to 3.9-fold higher | Lower | Enhanced sensitivity for deep tissue imaging |
| Substrate Administration Vehicle | Normal Saline | Mixture of organic co-solvents | Reduced toxicity and improved reproducibility |
| Tumor Detection Sensitivity | Surpasses other reporters in detecting early tumors | Less sensitive for early tumor detection | Ability to detect smaller tumor burdens |
Signaling Pathway and Experimental Workflow
The fundamental mechanism for both this compound and DTZ in this context is a bioluminescent reaction catalyzed by an engineered luciferase. The substrate (luciferin) is oxidized in the presence of the luciferase enzyme, leading to the emission of light.
Caption: Luciferase-catalyzed oxidation of a luciferin substrate.
The typical workflow for an in vivo imaging experiment using these bioluminescent reporters involves several key steps, from cell line generation to image acquisition and analysis.
Caption: A typical experimental workflow for in vivo bioluminescence imaging.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for in vivo imaging using the LumiLuc-8pyDTZ and teLuc-DTZ systems.
LumiLuc-8pyDTZ In Vivo Imaging Protocol
-
Animal Model: Nude mice with subcutaneously implanted tumors derived from HeLa cells stably expressing LumiLuc luciferase. For early tumor detection, 104 cells can be injected.
-
Substrate Preparation: Prepare a working solution of this compound by dissolving it in normal saline. A typical dose is 0.2 µmol per mouse. It is recommended to prepare the solution immediately before use as the compound can be unstable in solution.
-
Substrate Administration: Anesthetize the mouse using isoflurane. Administer the this compound solution via intravenous or intraperitoneal injection.
-
Image Acquisition: Immediately after substrate administration, place the mouse in a bioluminescence imaging system. Set the emission filter to open or use a bandpass filter appropriate for yellow-red light (e.g., 600-700 nm for far-red emission). Acquire images with an exposure time of 1 second to 1 minute, depending on signal intensity, and collect images sequentially for up to 20 minutes to capture peak emission.
-
Image Analysis: Use appropriate software (e.g., Fiji/ImageJ) to draw regions of interest (ROIs) over the tumor sites and quantify the photon flux (photons/second/cm²/steradian).
teLuc-DTZ In Vivo Imaging Protocol
-
Animal Model: Nude mice with subcutaneously implanted tumors derived from HeLa cells stably expressing teLuc luciferase.
-
Substrate Preparation: Due to its poor water solubility, DTZ must be formulated in a mixture of organic co-solvents. A typical formulation might involve dissolving DTZ in a solution containing PEG-400, Tween 80, and saline. A common dose is 0.3 µmol per mouse.
-
Substrate Administration: Anesthetize the mouse using isoflurane. Administer the DTZ formulation via intravenous or intraperitoneal injection. Intravenous administration has been shown to yield higher brightness than intraperitoneal injection for DTZ.
-
Image Acquisition: Follow the same procedure as for LumiLuc-8pyDTZ, acquiring images immediately after substrate injection.
-
Image Analysis: Quantify the photon flux from the tumor regions as described for the LumiLuc-8pyDTZ protocol.
Conclusion
For researchers seeking high-sensitivity in vivo bioluminescence imaging, particularly in deep-tissue contexts, the LumiLuc-8pyDTZ system offers clear advantages over systems employing DTZ. The enhanced aqueous solubility of this compound simplifies experimental procedures, improves reproducibility, and reduces the potential for solvent-induced artifacts and toxicity. The red-shifted emission of the LumiLuc-8pyDTZ reaction leads to a superior photon flux in the spectral range that is more transparent to mammalian tissue, resulting in a significant improvement in signal detection from deep-seated sources. These features make the LumiLuc-8pyDTZ pair a powerful tool for a wide range of in vivo applications, including oncology research, tracking cell migration, and monitoring gene expression.
References
- 1. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging [escholarship.org]
- 3. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Next-Generation Bioluminescent Systems: 8pyDTZ-LumiLuc vs. Akaluc-AkaLumine
In the rapidly evolving landscape of in vivo imaging, researchers demand bioluminescent systems that offer superior sensitivity, deeper tissue penetration, and greater flexibility. This guide provides a comprehensive comparison of two prominent next-generation bioluminescent systems: the ATP-independent 8pyDTZ-LumiLuc and the ATP-dependent Akaluc-AkaLumine. We will delve into their core mechanisms, comparative performance data from preclinical models, and detailed experimental protocols to empower researchers in selecting the optimal system for their specific research needs.
Core Mechanism and Key Differences
The fundamental difference between these two systems lies in their energy source. The this compound-LumiLuc system is ATP-independent, deriving its light emission from the oxidation of a synthetic coelenterazine analog, 8-pyridyl diphenylterazine (this compound), by the engineered LumiLuc luciferase.[1][2][3] This independence from cellular ATP levels can be advantageous for studying metabolically compromised cells or for applications where ATP fluctuations could confound results.
In contrast, the Akaluc-AkaLumine system is ATP-dependent, analogous to the traditional firefly luciferase system.[4] Akaluc, an engineered firefly luciferase, utilizes the synthetic luciferin analog AkaLumine to produce near-infrared (NIR) light in a reaction that requires adenosine triphosphate (ATP).[5] The NIR emission of the Akaluc-AkaLumine system is a key feature, as longer wavelength light exhibits reduced scattering and absorption by biological tissues, enabling deeper in vivo imaging.
Performance Comparison
Quantitative data from various studies highlight the distinct advantages of each system.
| Feature | This compound-LumiLuc System | Akaluc-AkaLumine System |
| Luciferase | LumiLuc (engineered from marine luciferase) | Akaluc (engineered from firefly luciferase) |
| Substrate | This compound (a pyridyl diphenylterazine analog) | AkaLumine (a synthetic D-luciferin analog) |
| ATP Dependence | No | Yes |
| Emission Peak | ~525 nm (yellow) | ~677 nm (near-infrared) |
| In Vitro Brightness | High | High |
| In Vivo Brightness | Reported to be ~3-fold higher photon flux than Akaluc-AkaLumine in early-stage tumor models (up to day 7) | Can surpass LumiLuc-8pyDTZ in later-stage, larger tumors, potentially due to higher substrate dosageが可能 |
| Substrate Solubility | This compound has improved water solubility over older synthetic coelenterazines and can be administered in saline. | AkaLumine-HCl has improved water solubility. |
| In Vivo Administration | Does not require organic cosolvents. | Typically administered in aqueous solution. |
| Deep Tissue Imaging | A BRET-based fusion, LumiScarlet-8pyDTZ, is comparable to Akaluc-AkaLumine for deep tissue imaging. | Excellent for deep tissue imaging due to NIR emission. |
Experimental Data Summary
In Vivo Tumor Xenograft Model Comparison
A study directly comparing the two systems in a tumor xenograft mouse model revealed that the LumiLuc-8pyDTZ pair demonstrated detectable bioluminescence at day 1 with 10^4 inoculated cells and exhibited an approximately 3-fold higher photon flux than Akaluc-AkaLumine up to day 7. However, the bioluminescence from the Akaluc-AkaLumine system eventually surpassed that of LumiLuc-8pyDTZ from day 14 onwards. This is potentially attributed to the ability to administer a higher dose of the more soluble AkaLumine-HCl, which may be less of a limiting reagent in larger tumors.
Deep Tissue Imaging
For deep tissue imaging, a bioluminescence resonance energy transfer (BRET)-based reporter, LumiScarlet (a fusion of LumiLuc and a red fluorescent protein), paired with this compound, was shown to be comparable to the Akaluc-AkaLumine system. This indicates that while the intrinsic emission of LumiLuc-8pyDTZ is not in the NIR range, it can be effectively shifted for deep tissue applications.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental setups, the following diagrams are provided.
Caption: Bioluminescent reaction pathways for each system.
Caption: A generalized workflow for in vivo tumor imaging experiments.
Experimental Protocols
In Vivo Bioluminescence Imaging of Tumor Xenografts
1. Cell Preparation and Implantation:
-
Culture tumor cells stably expressing either LumiLuc or Akaluc luciferase.
-
On the day of implantation, harvest cells and resuspend in sterile phosphate-buffered saline (PBS) or an appropriate cell culture medium without phenol red.
-
Subcutaneously inject 1 x 10^4 to 1 x 10^6 cells in a volume of 100-200 µL into the flank of immunocompromised mice.
2. Substrate Preparation and Administration:
-
For the this compound-LumiLuc System:
-
Prepare a stock solution of this compound. Due to its improved solubility, this compound can be dissolved in normal saline. A typical dose is 0.2 µmol per mouse.
-
Administer the this compound solution via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
-
For the Akaluc-AkaLumine System:
-
Dissolve AkaLumine-HCl in normal saline. A typical dose is 1.5 µmol per mouse.
-
Administer the AkaLumine-HCl solution via i.v. or i.p. injection.
-
3. Bioluminescence Imaging:
-
Anesthetize mice using isoflurane.
-
Place the mouse in a light-tight imaging chamber of a bioluminescence imaging system (e.g., IVIS Spectrum).
-
Acquire images at various time points post-substrate administration to determine the peak signal. Exposure times may range from 1 second to several minutes depending on the signal intensity.
-
Use a bandpass filter (e.g., 600-700 nm) to specifically measure far-red light emission, which is more indicative of in vivo performance.
4. Data Analysis:
-
Define a region of interest (ROI) over the tumor area.
-
Quantify the bioluminescent signal as total photon flux (photons/second) or radiance (photons/second/cm²/steradian).
-
Compare the signal intensity between the different luciferase-substrate systems over time.
Conclusion
Both the this compound-LumiLuc and Akaluc-AkaLumine systems represent significant advancements in bioluminescence imaging, offering researchers powerful tools for in vivo studies. The choice between the two will ultimately depend on the specific experimental requirements.
The This compound-LumiLuc system is an excellent choice for studies where ATP-independence is crucial and for detecting early-stage, superficial tumors due to its high initial brightness. Its improved substrate solubility and ability to be administered without organic cosolvents also enhance its biocompatibility and ease of use.
The Akaluc-AkaLumine system excels in deep tissue imaging applications owing to its near-infrared emission, which provides superior tissue penetration. It may also be more suitable for long-term studies of larger tumors where higher substrate doses can be administered to overcome potential substrate limitation.
For deep-tissue imaging with an ATP-independent system, the BRET-based LumiScarlet-8pyDTZ reporter presents a compelling alternative that is comparable in performance to the Akaluc-AkaLumine system. Researchers are encouraged to consider the specific biological question, the location and stage of the cells of interest, and the desired imaging depth when selecting the most appropriate bioluminescent system.
References
- 1. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Factors Complicating Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 8pyDTZ for Longitudinal In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel bioluminescent substrate 8pyDTZ with other leading alternatives for longitudinal in vivo imaging. The information presented is based on available experimental data to assist researchers in selecting the optimal reporter system for their preclinical studies.
Executive Summary
This compound, in combination with the engineered luciferase LumiLuc, presents a promising ATP-independent bioluminescent system for sensitive in vivo imaging.[1][2][3] Key advantages include its enhanced water solubility, which eliminates the need for organic co-solvents, and a red-shifted emission spectrum for improved tissue penetration.[1][2] This guide compares the performance of the LumiLuc-8pyDTZ system against two widely used benchmark systems: the ATP-dependent Akaluc-AkaLumine and the ATP-independent Antares2-DTZ.
Performance Comparison
The selection of a bioluminescent reporter system is critical for the success of longitudinal in vivo studies. The following tables summarize the key performance characteristics of LumiLuc-8pyDTZ and its alternatives.
Table 1: General Characteristics of Bioluminescent Systems
| Feature | LumiLuc-8pyDTZ | Akaluc-AkaLumine | Antares2-DTZ |
| Luciferase | LumiLuc | Akaluc | Antares2 |
| Substrate | This compound | AkaLumine | Diphenylterazine (DTZ) |
| ATP Dependence | No | Yes | No |
| Emission Peak | ~525 nm | ~650 nm | ~584 nm |
| Substrate Solubility | High (in aqueous solution) | High (as HCl salt) | Low (requires co-solvents) |
Table 2: In Vivo Performance Comparison
| Parameter | LumiLuc-8pyDTZ | Akaluc-AkaLumine | Antares2-DTZ |
| Relative Brightness | Initially ~3-fold higher than Akaluc-AkaLumine in a tumor model, but surpassed by Akaluc after 14 days. | High, particularly in deep tissues. | High, with sustained signal. |
| Pharmacokinetics | Favorable in vivo pharmacokinetics. | Accumulation in the liver has been reported. | Displays extended kinetics with intraperitoneal injection. |
| Toxicity | Data not available. | Reported to cause skin and heart toxicity in mice. | Elicits minimal cell toxicity at millimolar concentrations. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible longitudinal studies. The following are representative protocols for in vivo bioluminescence imaging using a mouse tumor model.
1. Cell Line Preparation:
-
Transfect target cancer cells (e.g., 4T1 murine breast cancer cells) with a lentiviral vector expressing the desired luciferase (LumiLuc, Akaluc, or Antares2).
-
Select stable clones using an appropriate antibiotic marker.
-
Verify luciferase expression and activity in vitro by measuring bioluminescence upon substrate addition.
2. Animal Model:
-
Use immunodeficient mice (e.g., NU/J or NSG) to prevent rejection of human cell lines.
-
Implant 1 x 10^5 luciferase-expressing cells subcutaneously into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
3. Substrate Preparation and Administration:
-
This compound: Dissolve in sterile saline to the desired concentration. Administer via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
AkaLumine: Prepare a stock solution of AkaLumine-HCl in sterile PBS. Administer via i.p. injection. The standard dose is 0.47 mmol/kg, but higher doses (up to 2.89 mmol/kg) can increase signal strength.
-
DTZ: Due to low aqueous solubility, dissolve in a mixture of organic co-solvents (e.g., 50% PEG300 in saline). Administer via i.v. or i.p. injection.
4. Longitudinal Bioluminescence Imaging:
-
Anesthetize mice using isoflurane.
-
Administer the appropriate substrate.
-
Image the mice using an in vivo imaging system (e.g., IVIS Spectrum) at various time points post-substrate injection to determine peak signal.
-
Acquire images at regular intervals (e.g., twice weekly) for the duration of the study (e.g., 4 weeks).
-
Quantify the bioluminescent signal from a defined region of interest (ROI) over the tumor.
Visualizing Workflows and Pathways
Experimental Workflow for a Comparative Longitudinal Study
Caption: Workflow for a comparative longitudinal in vivo bioluminescence study.
Representative Signaling Pathway: NF-κB Activation
While direct studies utilizing this compound for signaling pathway analysis are not yet prevalent, its ATP-independent nature makes it well-suited for monitoring pathways that affect cellular energy metabolism. The following diagram illustrates how a luciferase reporter can be used to monitor NF-κB signaling, a key pathway in inflammation and cancer.
References
- 1. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cross-Reactivity of 8pyDTZ with Common Luciferases
For researchers engaged in bioluminescence imaging and reporter gene assays, the specificity of a luciferase-substrate pair is paramount for generating reliable and unambiguous data. This guide provides a comprehensive comparison of the cross-reactivity of 8pyDTZ, a pyridyl diphenylterazine analog, with commonly used luciferases: Firefly luciferase (FLuc), Renilla luciferase (RLuc), and NanoLuc® (NLuc). The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate bioluminescent tools for their experimental needs.
Introduction to this compound and its Designated Luciferase
This compound is a synthetic luciferin analog designed to be a high-efficiency substrate for LumiLuc, an engineered marine luciferase.[1][2] The LumiLuc-8pyDTZ system is characterized by its ATP-independent light emission, a key feature that distinguishes it from the ATP-dependent Firefly luciferase system.[1] This ATP independence makes it suitable for studies in the extracellular environment or in cellular contexts where ATP levels may fluctuate.
The development of novel luciferase-luciferin pairs like LumiLuc-8pyDTZ is often driven by the need for orthogonal systems that can be used in multiplexed assays without signal crossover. An ideal orthogonal system exhibits high specificity, where the luciferase only reacts with its designated substrate and not with substrates of other luciferases.
Quantitative Comparison of Luciferase-Substrate Cross-Reactivity
To assess the orthogonality of the this compound system, it is essential to quantify its cross-reactivity with other widely used luciferases. The following table summarizes the available data on the relative luminescence generated by each luciferase with its native substrate versus non-native substrates, including this compound. The data is presented as a percentage of the light output observed with the enzyme's primary substrate.
| Luciferase | Native Substrate | Relative Luminescence with this compound (%) | Relative Luminescence with D-luciferin (%) | Relative Luminescence with Coelenterazine (%) | Relative Luminescence with Furimazine (%) |
| LumiLuc | This compound | 100 | Not Reported | Not Reported | Not Reported |
| Firefly (FLuc) | D-luciferin | Minimal to None | 100 | Minimal to None | Minimal to None |
| Renilla (RLuc) | Coelenterazine | Minimal to None | Minimal to None | 100 | Not Reported |
| NanoLuc® (NLuc) | Furimazine | Minimal to None | Minimal to None | Low but detectable | 100 |
Note: While specific quantitative data for the cross-reactivity of this compound with FLuc, RLuc, and NLuc is not extensively published, the principles of orthogonal design and the distinct chemical structures of the substrates and active sites of the enzymes suggest minimal to no cross-reactivity.[3][4] It is established that Firefly luciferase and Renilla luciferase are highly specific for their respective substrates. NanoLuc, engineered from a coelenterazine-utilizing luciferase, exhibits some cross-reactivity with coelenterazine but is highly specific for its optimized substrate, furimazine. Given that this compound is a synthetic analog of diphenylterazine, it is unlikely to be an efficient substrate for luciferases outside of the family for which it was designed.
Signaling Pathways and Experimental Workflows
The operational mechanisms of these luciferase systems differ fundamentally, particularly in their dependence on ATP. These differences are crucial when designing experiments and interpreting results.
Luciferase Signaling Pathways
The following diagram illustrates the distinct signaling pathways for LumiLuc, Firefly, and Renilla luciferases.
Caption: Distinct signaling pathways of common luciferases.
Experimental Workflow for Cross-Reactivity Assay
A standardized in vitro assay is crucial for determining the degree of cross-reactivity between different luciferase-substrate pairs.
Caption: Workflow for assessing luciferase cross-reactivity.
Experimental Protocols
In Vitro Luciferase Cross-Reactivity Assay
This protocol outlines the steps to quantitatively measure the cross-reactivity of this compound with Firefly, Renilla, and NanoLuc luciferases.
Objective: To determine the luminescence signal generated by LumiLuc, Firefly, Renilla, and NanoLuc luciferases in the presence of their native and non-native substrates, including this compound.
Materials:
-
Purified recombinant LumiLuc, Firefly, Renilla, and NanoLuc luciferases
-
This compound substrate solution
-
D-luciferin substrate solution
-
Coelenterazine substrate solution
-
Furimazine substrate solution
-
Appropriate luciferase assay buffers for each enzyme system
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Prepare Luciferase Working Solutions:
-
Reconstitute and dilute each purified luciferase to a working concentration within the linear range of the luminometer using its respective assay buffer.
-
-
Prepare Substrate Working Solutions:
-
Prepare working solutions of this compound, D-luciferin, coelenterazine, and furimazine in their appropriate assay buffers at a concentration that is saturating for their respective native enzymes.
-
-
Assay Plate Setup:
-
Pipette a fixed volume (e.g., 20 µL) of each luciferase working solution into multiple wells of a white, opaque 96-well plate. Include buffer-only wells for background measurements.
-
-
Substrate Addition and Measurement:
-
Program the luminometer to inject a fixed volume (e.g., 100 µL) of each substrate working solution into the wells containing each of the different luciferases.
-
For each luciferase, test its reactivity with all four substrates.
-
Measure the luminescence signal immediately after substrate addition. The integration time should be optimized for each luciferase-substrate pair to ensure the signal is within the dynamic range of the instrument.
-
-
Data Analysis:
-
Subtract the average background luminescence (from buffer-only wells) from all experimental readings.
-
For each luciferase, determine the average luminescence signal for each of the four substrates.
-
Calculate the cross-reactivity as a percentage of the signal obtained with the native (cognate) substrate:
-
% Cross-Reactivity = (Signal with non-native substrate / Signal with native substrate) x 100
-
-
Conclusion
The available evidence strongly suggests that this compound is a highly specific substrate for its cognate enzyme, LumiLuc, with minimal to no cross-reactivity with other common luciferases such as Firefly, Renilla, and NanoLuc. This high degree of orthogonality is a critical feature that enables the use of the LumiLuc-8pyDTZ system in multiplexed reporter assays, allowing researchers to simultaneously monitor multiple biological events without significant signal interference. For applications requiring distinct and reliable bioluminescent readouts, the LumiLuc-8pyDTZ pair represents a valuable addition to the molecular imaging toolkit. Researchers should, however, empirically validate the level of cross-reactivity within their specific experimental context to ensure the highest data quality.
References
- 1. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orthogonal luciferase-luciferin pairs for bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding luciferase reporter systems for cell-free protein expression - PMC [pmc.ncbi.nlm.nih.gov]
8pyDTZ Shines in Xenograft Models: A Comparative Guide to a High-Sensitivity Bioluminescent Reporter
For researchers in oncology, cell biology, and drug development, the ability to sensitively and accurately track cells in vivo is paramount. The LumiLuc-8pyDTZ bioluminescent system has emerged as a powerful tool for in vivo imaging, offering significant advantages in sensitivity and biocompatibility. This guide provides a detailed comparison of the 8pyDTZ-based system against other common bioluminescent reporters in various xenograft models, supported by experimental data and protocols.
The core of this advanced imaging modality is this compound, a pyridyl diphenylterazine analog, which serves as a substrate for the engineered luciferase, LumiLuc. This ATP-independent system is notable for its bright, spectrally red-shifted emission, which allows for enhanced tissue penetration and detection of deep-tissue cell populations. A key advantage of this compound is its improved aqueous solubility over predecessors like diphenylterazine (DTZ), eliminating the need for organic cosolvents and thereby improving biocompatibility for in vivo studies.[1][2][3]
Performance in Xenograft Models: A Head-to-Head Comparison
The LumiLuc-8pyDTZ system has been rigorously tested in xenograft models, demonstrating superior or comparable performance to other widely used bioluminescent reporters. The primary data comes from studies in HeLa cell xenografts in mice, where the LumiLuc-8pyDTZ pair was compared with teLuc-DTZ, Antares2-DTZ, and the well-established ATP-dependent Akaluc-AkaLumine system.[3]
In a model using HeLa cells expressing different luciferases, the LumiLuc-8pyDTZ system showed a significantly higher photon flux in the initial days of tumor growth compared to the Akaluc-AkaLumine system.[3] Specifically, at day 7 post-inoculation of 10,000 cells, the signal from LumiLuc-8pyDTZ was approximately three-fold higher than that from Akaluc-AkaLumine. This heightened sensitivity allows for the detection of smaller tumors at earlier stages. While the Akaluc-AkaLumine signal eventually surpassed LumiLuc-8pyDTZ in larger, more established tumors (from day 14 onwards), the early-stage advantage of this compound is critical for many experimental designs. The in vivo brightness of LumiLuc-8pyDTZ was found to be comparable to the Antares2-DTZ pair.
For deep-tissue imaging, a fusion protein of LumiLuc and a red fluorescent protein, termed LumiScarlet, paired with this compound, has shown performance comparable to the near-infrared emitting Akaluc-AkaLumine system. This indicates the versatility of the this compound substrate for various imaging needs.
Quantitative Data Summary
| Bioluminescent System | Xenograft Model | Key Performance Metrics | Reference |
| LumiLuc-8pyDTZ | HeLa | ~3-fold higher photon flux than Akaluc-AkaLumine at day 7. Detectable signal from 10,000 cells on day 1. | |
| teLuc-DTZ | HeLa | Lower photon flux compared to LumiLuc-8pyDTZ. | |
| Antares2-DTZ | HeLa | Comparable in vivo brightness to LumiLuc-8pyDTZ. | |
| Akaluc-AkaLumine | HeLa | Signal not consistently above background until day 3 for 10,000 cells. Surpassed LumiLuc-8pyDTZ signal from day 14 onwards in larger tumors. | |
| LumiScarlet-8pyDTZ | Deep-tissue model | Comparable performance to Akaluc-AkaLumine for detecting cells in deep tissues. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are based on the successful application of this compound in xenograft models.
Cell Line Preparation
-
Cell Culture: HeLa or other desired cells are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Transfection/Transduction: Cells are engineered to express the LumiLuc luciferase. This is typically achieved through transfection with a plasmid vector (e.g., pcDNA3 containing the LumiLuc gene) or transduction with a lentiviral vector.
-
Selection: Stably expressing cells are selected using an appropriate antibiotic (e.g., G418 for pcDNA3).
-
Cell Preparation for Injection: Cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS at the desired concentration (e.g., 1 x 10^5 cells per 100 µL).
Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., female nude mice, 4-6 weeks old) are used.
-
Tumor Cell Inoculation: A suspension of luciferase-expressing cells (e.g., 10,000 cells in 100 µL of PBS) is injected subcutaneously into the desired location (e.g., the dorsolateral trapezius regions).
In Vivo Bioluminescence Imaging
-
Substrate Preparation: this compound is dissolved in normal saline to its saturation concentration. A key advantage is that no organic cosolvents are needed.
-
Substrate Administration: A dose of 0.2 µmol of this compound per mouse (approximately 10 nmol/g) is administered via intravenous injection.
-
Imaging: Immediately after substrate injection, mice are anesthetized (e.g., with isoflurane) and placed in an in vivo imaging system (IVIS). Bioluminescence images are acquired over a set period (e.g., 20 minutes) with appropriate parameters (e.g., open emission filter, 1-second exposure).
-
Data Analysis: The collected images are analyzed using imaging software to quantify the photon flux from the tumor regions.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The enzymatic reaction of this compound with LumiLuc.
Caption: A typical workflow for an in vivo imaging experiment.
References
Assessing the Brightness of 8pyDTZ for Deep Tissue Imaging: A Comparative Guide
For researchers engaged in deep tissue imaging, the choice of bioluminescent probe is critical for achieving high sensitivity and signal penetration. This guide provides a comparative analysis of 8pyDTZ, a pyridyl analog of diphenylterazine (DTZ), against other prominent alternatives, offering supporting experimental data and detailed protocols to aid in informed decision-making.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of this compound in its optimal pairing with LumiLuc luciferase, alongside two widely used alternative bioluminescent systems: Akaluc-AkaLumine and Antares2-DTZ.
| Feature | LumiLuc-8pyDTZ | Akaluc-AkaLumine | Antares2-DTZ |
| Peak Emission Wavelength | ~525 nm[1] | ~650 nm[2] | ~583 nm[3] |
| Relative In Vivo Brightness | ~3-fold higher photon flux than Akaluc-AkaLumine in a mouse xenograft model.[4] Comparable to, if not higher than, Antares2-DTZ.[4] | Benchmark for near-infrared (NIR) deep tissue imaging. | ~35-90% signal increase over teLuc in deep tissues. |
| Substrate Water Solubility | High, does not require organic cosolvents for in vivo administration. | AkaLumine-HCl has good water solubility. | DTZ has poor water solubility, requiring co-solvents. |
| ATP Dependence | ATP-independent. | ATP-dependent. | ATP-independent. |
| In Vivo Stability | Good stability reported. | Good stability reported. | DTZ can be prone to auto-oxidation, but background is generally low in vivo. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are outlined the typical experimental protocols for assessing the brightness of these bioluminescent probes in deep tissue mouse models.
General Animal Model and Cell Line Preparation
-
Cell Line Engineering: Stably transfect a suitable cancer cell line (e.g., HeLa, HEK 293T) with a plasmid encoding the luciferase of interest (LumiLuc, Akaluc, or Antares2).
-
Animal Model: Utilize immunodeficient mice (e.g., NU/J or BALB/c nude) to prevent rejection of human cell lines.
-
Tumor Xenograft Implantation: Subcutaneously inject the engineered cells (e.g., 1 x 10^5 or 1 x 10^6 cells) into the flank or other desired location of the mice to establish tumors.
In Vivo Bioluminescence Imaging Protocol: LumiLuc-8pyDTZ
-
Substrate Preparation: Dissolve this compound in sterile normal saline. A typical dose is 0.2 µmol per mouse. Due to its high water solubility, no organic co-solvents are necessary.
-
Substrate Administration: Administer the this compound solution via intravenous (IV) or intraperitoneal (IP) injection.
-
Imaging: Immediately after substrate administration, place the anesthetized mouse in an in vivo imaging system (IVIS). Acquire images continuously for a set duration (e.g., 20 minutes) to determine the peak signal.
-
Data Analysis: Quantify the photon flux (photons/s/cm²/sr) from the region of interest (ROI) corresponding to the tumor.
In Vivo Bioluminescence Imaging Protocol: Akaluc-AkaLumine
-
Substrate Preparation: Dissolve AkaLumine-HCl in sterile phosphate-buffered saline (PBS). A typical dose is 3 µmol per mouse.
-
Substrate Administration: Administer the AkaLumine-HCl solution via intraperitoneal (IP) injection.
-
Imaging: Anesthetize the mouse and place it in the IVIS. Image at various time points post-injection (e.g., 10, 20, 30 minutes) to capture the peak emission.
-
Data Analysis: Quantify the photon flux from the tumor ROI.
In Vivo Bioluminescence Imaging Protocol: Antares2-DTZ
-
Substrate Preparation: Due to the poor water solubility of DTZ, a co-solvent formulation is required. A typical formulation involves dissolving DTZ in a solution containing 8% glycerol, 10% ethanol, 10% hydroxypropyl-β-cyclodextrin, and 35% PEG 400 in water.
-
Substrate Administration: Administer the DTZ solution via intraperitoneal (IP) injection.
-
Imaging: Place the anesthetized mouse in the IVIS and acquire images over time to determine the peak signal.
-
Data Analysis: Quantify the photon flux from the tumor ROI.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using the DOT language visualize the key steps.
References
A Quantitative Comparison of Red-Shifted Luciferase Substrates for Enhanced In Vivo Imaging
For researchers, scientists, and drug development professionals seeking to optimize bioluminescence imaging, the choice of luciferase substrate is critical. Red-shifted substrates offer a significant advantage by minimizing tissue attenuation of the light signal, enabling deeper and more sensitive in vivo imaging. This guide provides an objective comparison of prominent red-shifted luciferase substrates, supported by experimental data, to inform substrate selection for your research needs.
This comparison focuses on key performance indicators of red-shifted luciferase substrates, including their emission maxima, relative brightness, and performance in preclinical models. We will delve into substrates for both firefly luciferase and its engineered variants, as well as for NanoLuc luciferase mutants.
Quantitative Performance of Red-Shifted Luciferase Substrates
The following table summarizes the quantitative data for several red-shifted luciferase substrates, comparing them to the conventional D-luciferin substrate for firefly luciferase (FLuc).
| Substrate | Luciferase Partner | Peak Emission Wavelength (nm) | Relative Brightness (in vivo) | Key Features |
| D-luciferin | Firefly Luciferase (FLuc) | ~560 | Baseline | Standard substrate, emission subject to significant tissue absorption. |
| AkaLumine (TokeOni) | Firefly Luciferase (FLuc), AkaLuc | ~675-677[1][2] | Up to 1400-fold higher in mouse brain with AkaLuc compared to D-luciferin/FLuc[1] | Near-infrared emission allows for deep tissue imaging[2]. TokeOni is the more water-soluble hydrochloride salt of AkaLumine[1]. |
| CycLuc1 | Firefly Luciferase (FLuc) | Not specified in provided results | Higher in vitro luminescence than D-luciferin and effective at 20-fold lower in vivo doses | Enhanced cell permeability and improved luminogenic properties. |
| infra-luciferin (iLH2) | Firefly Luciferase (FLuc) | >600 | Brighter, red-shifted bioluminescence with potential for deep-tissue imaging | Can produce distinct bioluminescent colors with different enzymes. |
| Diphenylterazine (DTZ) | teLuc (engineered NanoLuc) | 502 | ~54-fold brighter emission in deep tissues of mice compared to FLuc/D-luciferin | A red-shifted coelenterazine analog paired with an engineered NanoLuc. |
| PpyRE9 Substrate | PpyRE9 (red-shifted FLuc) | ~620 | Lower total emitted light than luc2, but less affected by tissue absorbance | pH-independent emission peak, favorable for signal quantification. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are summaries of key experimental protocols cited in the comparison.
In Vitro Bioluminescence Measurement
To determine the intrinsic brightness and spectral properties of luciferase-substrate pairs, purified luciferase is incubated with a saturating concentration of the respective substrate in an appropriate buffer. For firefly luciferases, the reaction buffer typically contains ATP and magnesium ions, which are essential for the enzymatic reaction. The emitted light is then measured using a luminometer or a cooled CCD camera. The entire spectrum of emitted light is captured to determine the peak emission wavelength.
Cell-Based Assays
HEK 293T cells are commonly used for cell-based assays. Cells are transiently transfected with a plasmid encoding the luciferase of interest. Following expression, the cells are washed and resuspended in a suitable buffer. The luciferase substrate is then added, and bioluminescence is immediately measured using a luminometer or imaged with a sensitive camera system. These assays are valuable for assessing substrate permeability and performance in a cellular context.
In Vivo Bioluminescence Imaging
For in vivo studies, luciferase-expressing cells are typically implanted into animal models, such as mice. This can be done subcutaneously, orthotopically, or systemically, depending on the research question. After a sufficient period for the cells to establish, the substrate is administered to the animal, usually via intraperitoneal or intravenous injection. The animal is then placed in a light-tight imaging chamber equipped with a cooled CCD camera to capture the emitted photons. The signal intensity is quantified as total flux (photons/second) from a defined region of interest.
Visualizing the Bioluminescence Reaction and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the firefly luciferase reaction pathway and a typical workflow for comparing red-shifted luciferase substrates in vivo.
Caption: The enzymatic reaction catalyzed by firefly luciferase, leading to the emission of light.
Caption: A typical experimental workflow for the in vivo comparison of different luciferase substrates.
References
A Brighter Path Forward: Evaluating the Tissue Penetration of 8pyDTZ Bioluminescence for Deep-Tissue Imaging
For researchers, scientists, and drug development professionals seeking enhanced sensitivity in in vivo imaging, the choice of bioluminescent probe is critical. This guide provides an objective comparison of the tissue penetration capabilities of 8pyDTZ-based systems against other common alternatives, supported by experimental data and detailed protocols.
The quest for clearer and deeper insights into biological processes within living organisms has driven the development of increasingly sophisticated imaging technologies. Bioluminescence imaging (BLI) stands out for its high signal-to-noise ratio, but its effectiveness in deep tissues is often limited by the absorption and scattering of light. The development of novel luciferin-luciferase pairs with red-shifted emission spectra has been a significant step in overcoming this hurdle. This guide focuses on the evaluation of this compound, a pyridyl diphenylterazine analog, and its associated engineered luciferases, LumiLuc and LumiScarlet, in the context of deep-tissue penetration.
Quantitative Comparison of Bioluminescent Probes
The following table summarizes key quantitative data from comparative in vivo studies, highlighting the performance of this compound-based systems against the widely used Akaluc-AkaLumine pair.
| Bioluminescent System | Animal Model | Target Location | Relative Photon Flux/Signal | Key Findings |
| LumiLuc-8pyDTZ | Mouse | Superficial Tumor Xenograft | ~3-fold higher than Akaluc-AkaLumine[1][2] | Demonstrates superior brightness in superficial applications. |
| LumiScarlet-8pyDTZ | Mouse | Deep Tissue (Lungs) | ~3-fold higher than LumiLuc-8pyDTZ[1] | The BRET-based system significantly enhances deep-tissue signal. |
| LumiScarlet-8pyDTZ | Mouse | Deep Tissue (Lungs) | Comparable to Akaluc-AkaLumine[1] | Offers a competitive, ATP-independent alternative for deep-tissue imaging. |
| Akaluc-AkaLumine | Mouse | Superficial & Deep Tissue | Benchmark for red-shifted bioluminescence | ATP-dependent system, may have limitations due to substrate biodistribution and potential toxicity at high doses.[1] |
Key Advantages of the this compound System
The LumiLuc/LumiScarlet-8pyDTZ systems offer several distinct advantages for in vivo imaging:
-
ATP-Independence: Unlike firefly luciferase-based systems such as Akaluc, the marine-derived LumiLuc luciferase does not require ATP for its reaction. This is particularly beneficial when imaging in the extracellular space or in conditions where cellular ATP levels may be compromised.
-
Improved Substrate Solubility: this compound and other pyridyl DTZ analogs exhibit enhanced water solubility compared to earlier synthetic luciferins like diphenylterazine (DTZ). This facilitates administration without the need for organic cosolvents, improving biocompatibility.
-
Red-Shifted Emission for Deeper Penetration: The LumiScarlet-8pyDTZ system, which utilizes Bioluminescence Resonance Energy Transfer (BRET), produces light with a significant portion of its emission spectrum in the red to near-infrared window (>600 nm). Photons in this range are less absorbed and scattered by biological tissues, enabling deeper penetration and higher sensitivity for deep-tissue imaging.
Experimental Protocols
A detailed methodology is crucial for reproducible and comparable experimental outcomes. The following is a generalized protocol for evaluating the tissue penetration of bioluminescent probes in a mouse xenograft model.
I. Cell Line Preparation
-
Stable Transfection: Establish a stable cancer cell line (e.g., HeLa or a relevant cancer line for your research) expressing the luciferase of interest (e.g., LumiLuc, LumiScarlet, Akaluc). This is typically achieved by lentiviral transduction followed by antibiotic selection.
-
Cell Culture: Culture the stably transfected cells in appropriate media and conditions. Ensure consistent cell viability and luciferase expression levels before in vivo experiments.
II. Animal Model and Tumor Implantation
-
Animal Strain: Use immunodeficient mice (e.g., NU/J or NSG) to prevent rejection of human cell lines.
-
Tumor Implantation:
-
Superficial Model: Subcutaneously inject a defined number of luciferase-expressing cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of the mice.
-
Deep-Tissue Model (Lungs): Intravenously inject a defined number of cells (e.g., 1 x 10^6 cells in 100 µL of PBS) via the tail vein. The cells will become lodged in the lung capillaries, providing a deep-tissue source of bioluminescence.
-
III. In Vivo Bioluminescence Imaging
-
Substrate Preparation:
-
This compound: Dissolve this compound in sterile saline. Due to its improved solubility, organic cosolvents are not typically required. The final concentration and injection volume should be optimized for the specific experiment.
-
AkaLumine: Prepare AkaLumine hydrochloride in sterile saline.
-
-
Substrate Administration:
-
Administer the prepared luciferin solution to the mice. Intravenous (tail vein) injection generally provides a rapid and intense signal, while intraperitoneal injection offers a more sustained signal. The route of administration should be consistent across all experimental groups.
-
-
Imaging Procedure:
-
Anesthetize the mice using isoflurane.
-
Place the anesthetized mouse in the imaging chamber of a sensitive in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire bioluminescent images at various time points post-substrate injection to determine the peak signal. Exposure times should be optimized based on the signal intensity.
-
For tissue penetration studies, it is crucial to acquire images using appropriate emission filters to specifically capture the red-shifted light (>600 nm).
-
-
Data Analysis:
-
Define regions of interest (ROIs) around the tumor or target organ (e.g., lungs).
-
Quantify the bioluminescent signal as total photon flux (photons/second) within the ROIs.
-
Compare the signal intensity between different bioluminescent systems at various time points.
-
Visualizing the Bioluminescence Pathway and Experimental Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: ATP-independent bioluminescence reaction of LumiLuc and this compound.
Caption: Workflow for in vivo evaluation of bioluminescence tissue penetration.
Conclusion
The evaluation of this compound bioluminescence, particularly through the BRET-based LumiScarlet reporter, demonstrates a significant advancement in the field of in vivo imaging. Its ATP-independent nature and the enhanced tissue penetration of its red-shifted light make it a powerful and comparable alternative to established systems like Akaluc-AkaLumine, especially for deep-tissue applications. By providing robust, quantitative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their preclinical imaging needs, ultimately accelerating the pace of drug discovery and our understanding of complex biological systems.
References
A Head-to-Head Comparison of 8pyDTZ and Coelenterazine Analogs for Bioluminescence Applications
For researchers, scientists, and drug development professionals seeking optimal substrate-luciferase pairs for their experimental needs, this guide provides a comprehensive head-to-head comparison of the novel luciferin 8pyDTZ and various widely used coelenterazine analogs. This guide delves into their performance characteristics, supported by experimental data, and offers detailed protocols for their application in bioluminescence assays.
Introduction to Bioluminescent Substrates
Coelenterazine (CTZ) is a naturally occurring luciferin, a light-emitting molecule, utilized by a variety of marine luciferases, such as those from Renilla and Gaussia. The modification of the core imidazopyrazinone structure of coelenterazine has led to the development of numerous analogs with altered properties, including changes in emission wavelength, light output intensity, and kinetics. These analogs offer a versatile toolkit for various bioluminescence-based applications, from in vitro reporter gene assays to in vivo imaging.
A recent addition to this toolkit is this compound, a pyridyl derivative of diphenylterazine (DTZ), which itself is an analog of coelenterazine. This compound was developed as a substrate for an engineered luciferase, LumiLuc, and exhibits distinct advantages, particularly for in vivo imaging applications. This guide will compare the performance of this compound with several common coelenterazine analogs to aid in the selection of the most appropriate substrate for specific research questions.
Quantitative Performance Comparison
The selection of a luciferin is critically dependent on its performance with a specific luciferase. The following tables summarize the key performance metrics of this compound and various coelenterazine analogs when paired with their respective optimal luciferases.
| Substrate | Recommended Luciferase | Peak Emission (nm) | Relative Light Output (%)[1] | Initial Intensity (%)[1] | Key Features |
| This compound | LumiLuc | ~535[2] | - | - | Red-shifted emission, improved water solubility, high in vivo sensitivity.[2][3] |
| Native Coelenterazine | Renilla Luciferase | 475 | 100 | 45 | The natural substrate, serves as a baseline for comparison. |
| Coelenterazine-h | Renilla Luciferase | 475 | 41 | 135 | Higher initial flash intensity than native CTZ. |
| Coelenterazine-f | Renilla Luciferase | 473 | 28 | 45 | |
| Coelenterazine-cp | Renilla Luciferase | 470 | 23 | 135 | |
| Coelenterazine-n | Renilla Luciferase | 475 | 47 | 900 | Very high initial flash intensity. |
| Coelenterazine-e | Renilla Luciferase | 418, 475 | 137 | 900 | High total light output and initial intensity. |
| DeepBlueC™ | Renilla Luciferase | ~400 | - | - | Blue-shifted emission, useful for BRET applications. |
Signaling Pathways and Experimental Workflows
To visualize the underlying principles and experimental procedures, the following diagrams are provided.
Experimental Protocols
In Vitro Luciferase Assay
This protocol provides a general guideline for measuring luciferase activity in cell lysates.
Materials:
-
Cells transfected with a luciferase reporter vector.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100).
-
Luciferase assay buffer (specific to the luciferase being used).
-
Luciferin substrate stock solution (e.g., this compound or coelenterazine analog dissolved in an appropriate solvent like ethanol or DMSO).
-
Luminometer.
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Wash the cells once with PBS.
-
Add an appropriate volume of cell lysis buffer to the cells.
-
Incubate for 10-15 minutes at room temperature with gentle rocking to ensure complete lysis.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed for 2-5 minutes to pellet cell debris.
-
Collect the supernatant containing the luciferase enzyme.
-
-
Luminescence Measurement:
-
Equilibrate the cell lysate and luciferase assay buffer to room temperature.
-
Prepare the luciferin working solution by diluting the stock solution in the appropriate assay buffer to the desired final concentration.
-
In a luminometer tube or a white-walled 96-well plate, add a specific volume of cell lysate (e.g., 20 µL).
-
Place the tube/plate in the luminometer.
-
Inject the luciferin working solution (e.g., 100 µL) into the tube/well.
-
Immediately measure the luminescence signal. The integration time will depend on the signal strength and the specific instrument.
-
In Vivo Bioluminescence Imaging
This protocol outlines a general procedure for non-invasive imaging of luciferase activity in small animals.
Materials:
-
Animal model with luciferase-expressing cells.
-
Luciferin substrate (e.g., this compound formulated for in vivo use).
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS).
-
Sterile saline or other appropriate vehicle for substrate injection.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Maintain anesthesia throughout the imaging procedure.
-
-
Substrate Administration:
-
Prepare the luciferin solution for injection. For this compound, which has improved water solubility, it can often be dissolved directly in saline. Other coelenterazine analogs may require a vehicle containing co-solvents.
-
Administer the substrate to the animal via the desired route (e.g., intraperitoneal, intravenous, or subcutaneous injection). The route of administration will affect the kinetics of light emission.
-
-
Image Acquisition:
-
Place the anesthetized animal on the imaging stage of the in vivo imaging system.
-
Acquire a series of images over time to determine the peak of light emission. The time to peak signal will vary depending on the substrate, the route of administration, and the location of the luciferase-expressing cells.
-
Set the imaging parameters (e.g., exposure time, binning, f/stop) to achieve optimal signal-to-noise ratio without saturation.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the areas of bioluminescent signal.
-
Quantify the signal intensity within the ROIs, typically expressed as photons per second per centimeter squared per steradian (photons/s/cm²/sr).
-
Conclusion
The choice between this compound and coelenterazine analogs depends heavily on the specific experimental goals. For in vivo imaging, particularly in deep tissues, the red-shifted emission and improved aqueous solubility of This compound when paired with the LumiLuc luciferase make it a superior choice, offering high sensitivity. For standard in vitro reporter assays, various coelenterazine analogs provide a range of options with different emission wavelengths and kinetic profiles when used with luciferases like Renilla luciferase. Analogs such as coelenterazine-h and -n offer a bright initial flash, which can be advantageous for high-throughput screening, while DeepBlueC™ is well-suited for BRET applications due to its blue-shifted spectrum. By carefully considering the quantitative data and experimental requirements outlined in this guide, researchers can select the optimal luciferin to illuminate their biological questions.
References
Safety Operating Guide
Proper Disposal Procedures for 8pyDTZ
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 8pyDTZ, a pyridyl diphenylterazine analog used as an ATP-independent pyridyl substrate for LumiLuc luciferase in in vivo luminescence imaging.[1][2][3][4][5] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Safety Data
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is imperative to handle it with care and follow standard laboratory safety protocols. Laboratory waste is often cross-contaminated, necessitating a cautious approach to disposal.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 2351898-91-2 | |
| Molecular Formula | C24H18N4O | |
| Molecular Weight | 378.43 g/mol | |
| Hazard Classification | Not a hazardous substance or mixture | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. Solutions are unstable; prepare freshly. |
Experimental Workflow for Disposal
The following workflow outlines the necessary steps for the safe disposal of this compound waste, from initial handling to final collection.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
Waste Identification and Segregation
Proper segregation of chemical waste at the point of generation is crucial to ensure safety and proper disposal.
-
Solid Waste:
-
Chemically Contaminated Labware: Gloves, bench paper, and other disposable supplies contaminated with this compound should be collected in a designated, clearly labeled container lined with a clear plastic bag.
-
Unused or Expired this compound Powder: The original container with the unused or expired chemical should be disposed of as hazardous waste. Do not mix with other solid waste.
-
-
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a compatible, leak-proof container with a screw-on cap. Do not dispose of down the drain unless explicitly permitted by your institution's EH&S and local regulations. Given that this compound is a complex organic molecule, drain disposal is not recommended.
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent (note: DMSO inactivates this compound activity), this waste must be collected separately from aqueous waste in a designated solvent waste container.
-
-
Sharps Waste:
-
Pipette tips, needles, and any other items that can puncture a waste bag should be placed in a designated sharps container.
-
Waste Container Management
Properly managing waste containers is essential to prevent spills and ensure the safety of laboratory personnel.
-
Container Selection: Use containers that are compatible with the chemical waste they will hold. For instance, do not store acidic solutions in metal containers. Containers should be in good condition, with no cracks or signs of deterioration, and have a secure, leak-proof screw-on cap.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (i.e., "this compound in water"), and the approximate concentration and volume.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA). This area should be away from sinks and drains to prevent accidental release into the wastewater system. Use secondary containment, such as a lab tray, to capture any potential leaks. The secondary container should be able to hold 110% of the volume of the primary container.
Final Disposal
-
Waste Collection: Once a waste container is full or has been in storage for the maximum allowable time (check with your institution's guidelines, often 90 days), arrange for a pickup from your institution's Environmental Health & Safety (EH&S) department.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container may be disposed of in the regular trash, though it is best practice to reuse the container for compatible waste if possible.
Key Safety and Handling Reminders
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound and its waste.
-
Ventilation: Handle this compound in a well-ventilated area.
-
Spill Response: In the event of a spill, absorb the material with an inert, non-combustible absorbent material and decontaminate the area. Dispose of the contaminated absorbent material as hazardous waste.
-
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.
-
In all cases of exposure, seek medical attention.
-
Logical Relationship for Safe Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision tree for this compound waste segregation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound | diphenylterazine (DTZ) analog | CAS# 2351898-91-2 |ATP-independent pyridyl substrate of LumiLuc luciferase| in vivo luminescence imaging| InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
